molecular formula C10H6F3N B1321889 6-(Trifluoromethyl)isoquinoline CAS No. 1194375-62-6

6-(Trifluoromethyl)isoquinoline

Cat. No.: B1321889
CAS No.: 1194375-62-6
M. Wt: 197.16 g/mol
InChI Key: FFXLPXFDDMEXSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinoline is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXLPXFDDMEXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608053
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-62-6
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)isoquinoline and its closely related analogue, 6-(trifluoromethyl)isoquinolin-1(2H)-one, compounds of significant interest in medicinal chemistry. The inclusion of the trifluoromethyl group is a key strategy in drug design to enhance metabolic stability, lipophilicity, and biological target binding affinity.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physicochemical properties, and potential therapeutic applications of this important molecular scaffold.

Physicochemical Properties and Identification

While specific experimental data for this compound is limited in the public domain, extensive information is available for its oxidized derivative, 6-(trifluoromethyl)isoquinolin-1(2H)-one. The key identifying information for this analog is summarized below.

Property[3][5][6]Value
IUPAC Name 6-(trifluoromethyl)isoquinolin-1(2H)-one
Synonyms 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol
CAS Number 1184916-59-3
Molecular Formula C₁₀H₆F₃NO
Molecular Weight 213.16 g/mol
Appearance Light yellow solid
Purity ≥95% (as available from commercial suppliers)
Solubility Soluble in most organic solvents (e.g., ethanol, dimethylformamide)

Synthesis and Experimental Protocols

The synthesis of the 6-(trifluoromethyl)isoquinolin-1(2H)-one core can be achieved through various modern synthetic methodologies, including transition-metal-catalyzed reactions and classical cyclization strategies.[2]

Representative Synthetic Workflow: Bischler-Napieralski Reaction Approach

A common strategy for constructing the isoquinoline core is the Bischler-Napieralski reaction, followed by oxidation. This multi-step process begins with a commercially available substituted phenethylamine.

A 4-(Trifluoromethyl)phenethylamine B N-Acylated Intermediate A->B N-Acylation (e.g., Acetyl Chloride, Base) C 3,4-Dihydroisoquinoline Derivative B->C Bischler-Napieralski Cyclization (e.g., POCl₃, Heat) D 6-(Trifluoromethyl)isoquinolin-1(2H)-one C->D Oxidation (e.g., Pd/C)

Caption: Synthetic workflow for 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Experimental Protocol: N-Acylation of 4-(Trifluoromethyl)phenethylamine[7]
  • To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Bischler-Napieralski Cyclization[7]
  • To a solution of the N-acylated intermediate from the previous step (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a suitable base and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.

Experimental Protocol: Oxidation to 6-(Trifluoromethyl)isoquinolin-1(2H)-one[7]
  • Dissolve the crude 3,4-dihydroisoquinoline derivative from the previous step in a suitable solvent.

  • Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).

  • Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the oxidant and concentrate the filtrate.

  • Purify the crude 6-(trifluoromethyl)isoquinolin-1(2H)-one by crystallization or column chromatography.

Potential Therapeutic Applications and Biological Activity

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active molecules.[7] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs, particularly in oncology.[2][7][8]

Key Biological Targets:
  • Poly(ADP-ribose) polymerase (PARP) Inhibition: The isoquinolin-1(2H)-one structure is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for DNA repair.[1][7] PARP inhibitors are a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7]

  • WDR5 Inhibition: The structurally related compound, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5-WIN site.[2][7] WDR5 is a critical component of histone methyltransferase complexes implicated in cancer, suggesting that this class of compounds may also target epigenetic regulatory pathways.[7]

Comparative Biological Activity of Related Compounds
Compound/Alternative[9]Target/AssayIC₅₀ (µM)
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-1 Enzyme Activity0.45 ± 0.1
5-Methoxy TIQ-APARP-1 Enzyme Activity0.21 ± 0.12
2,8-Bis(trifluoromethyl)quinoline derivativeHL-60 (Leukemia) Cell Line10 ± 2.5
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneU-937, HL-60, MOLT-4 Cell Lines0.7 - 6.0

Signaling Pathways

The biological effects of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives are believed to be mediated through interference with key cellular signaling pathways.

PARP Inhibition in the DNA Damage Response

Inhibition of PARP-1 is a key mechanism of action. PARP enzymes are activated by DNA single-strand breaks. In cancers with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP traps the enzyme on the DNA, leading to stalled replication forks, double-strand breaks, and ultimately, apoptosis.

cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER DSB Double-Strand Breaks (DSBs) PARP1->DSB PARP Trapping leads to Inhibitor 6-(Trifluoromethyl) isoquinolin-1(2H)-one Inhibitor->PARP1 Inhibition Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified signaling pathway of PARP-1 and the point of inhibition.[9]

Hypothetical Inhibition of PI3K/AKT/mTOR Pathway

Isoquinoline scaffolds are also known to interfere with other crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][4][8] Inhibition of a key kinase in this pathway represents another plausible mechanism of action for anticancer activity.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Outcome Cell Proliferation, Survival, Angiogenesis mTOR->Outcome Inhibitor 6-(Trifluoromethyl) isoquinolin-1(2H)-one (Hypothetical Target) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.[3]

Protocols for Biological Assays

To ensure the reproducibility of findings, detailed methodologies for key biological assays are essential.

Protocol: Cell Viability (MTT/CellTiter-Glo®) Assay[8][10]
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).

  • Incubate the cells for 72 hours (or a desired time point) at 37 °C in a humidified 5% CO₂ incubator.

  • Add the viability reagent (e.g., CellTiter-Glo® reagent or MTT solution) to each well according to the manufacturer's instructions.

  • Incubate as required (e.g., 10 minutes for CellTiter-Glo®).

  • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: PARP-1 Inhibition (HTRF) Assay[8]
  • Prepare a serial dilution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in DMSO and then dilute in the appropriate assay buffer.

  • In a 384-well low-volume white assay plate, add the test compound solution. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add the PARP-1 enzyme and activated DNA to all wells except the negative control and incubate for 15 minutes at room temperature.

  • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes.

  • Stop the reaction and add the detection reagents (e.g., streptavidin-d2 acceptor and anti-poly(ADP-ribose) antibody labeled with Eu3+ cryptate).

  • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into the isoquinoline scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for solubility assessment.

Core Physicochemical Properties

The strategic placement of the electron-withdrawing trifluoromethyl group at the 6-position of the isoquinoline ring alters properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] While extensive experimental data for this specific isomer is not always available in peer-reviewed literature, a summary of its known and predicted properties is presented below.

Data Presentation: Summary of Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₆F₃N[2]
Molecular Weight 197.16 g/mol
Appearance Light yellow solid[2]
Boiling Point 258.0 ± 35.0 °C (Predicted)
Density 1.311 ± 0.06 g/cm³ (Predicted)
logP (Octanol/Water) 2.54 - 2.67 (Predicted)
Aqueous Solubility Poor[3]
Organic Solvent Solubility Soluble in ethanol, dimethylformamide (DMF)[2]

Note: Some values are predicted based on computational models due to limited published experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental protocols applicable to this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.[5]

  • After incubation, allow the samples to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[6]

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[7]

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a critical measure of a compound's lipophilicity. For fluorinated compounds, 19F NMR spectroscopy offers a direct and accurate measurement method.[8]

Objective: To determine the logP of this compound using the shake-flask method coupled with 19F NMR analysis.

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • A suitable fluorinated reference compound with a known logP value (e.g., 2,2,2-trifluoroethanol).[9]

  • Glass vials or flasks

  • Orbital shaker

  • Centrifuge

  • NMR spectrometer with 19F capabilities

Procedure:

  • Prepare a stock solution of this compound and the fluorinated reference compound in water-saturated n-octanol.

  • Add a known volume of this n-octanol solution to a vial containing a known volume of n-octanol-saturated water.

  • Seal the vial and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.[10]

  • Allow the mixture to stand undisturbed (e.g., overnight) for complete phase separation.[10]

  • Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.[11]

  • Analyze both aliquots using 19F NMR spectroscopy.

  • The logP value is calculated from the ratio of the integration of the 19F NMR signals for the target compound in the n-octanol and water phases, relative to the reference compound.[8][9]

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values. UV-Vis spectrophotometry is a common method for pKa determination, provided the different ionization states of the molecule have distinct UV spectra.[12]

Objective: To determine the pKa of this compound by measuring the change in UV absorbance as a function of pH.

Materials:

  • This compound

  • A series of buffers covering a wide pH range

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into a series of buffers to create solutions with identical compound concentrations but varying pH values.

  • Record the UV-Vis spectrum for each solution across a relevant wavelength range.

  • Identify wavelengths where the absorbance changes significantly with pH.

  • Plot absorbance at these selected wavelengths against the pH of the solutions. The resulting data should form a sigmoidal curve.[12]

  • The pKa is the pH value at the inflection point of this curve. This can be determined by analyzing the data using the Henderson-Hasselbalch equation or by finding the intersection point of plots of absorbance versus pH from different wavelengths.[13][14]

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing and addressing the solubility of a poorly soluble compound like this compound, a critical step in early-stage drug development.

G cluster_0 Solubility Assessment & Enhancement Workflow start Start: Poorly Soluble Compound (this compound) protocol Determine Thermodynamic Solubility (Shake-Flask Method) start->protocol evaluate Is Solubility Acceptable for Intended Assay? protocol->evaluate pka Determine pKa (Potentiometric or Spectrophotometric Titration) evaluate->pka No end Proceed with Downstream Experiments evaluate->end Yes stop Re-evaluate Compound or Synthesis Strategy evaluate->stop Still No ionizable Is Compound Ionizable in Relevant pH Range? pka->ionizable formulation Strategy 3: Formulation Approaches (e.g., Surfactants, Cyclodextrins) pka->formulation ph_adjust Strategy 1: pH Adjustment ionizable->ph_adjust Yes cosolvent Strategy 2: Use of Co-solvents (e.g., DMSO, Ethanol) ionizable->cosolvent No retest Re-evaluate Solubility in Modified Vehicle ph_adjust->retest cosolvent->retest formulation->retest retest->evaluate

Caption: Workflow for assessing and enhancing the aqueous solubility of a compound.

References

An In-depth Technical Guide to the Structure and Tautomerism of 6-(Trifluoromethyl)isoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of 6-(trifluoromethyl)isoquinoline. It clarifies the structural stability of the parent aromatic system and offers an in-depth examination of the significant tautomeric equilibrium present in its closely related and medicinally relevant analog, 6-(trifluoromethyl)isoquinolin-1(2H)-one. This document includes a summary of physicochemical properties, detailed experimental protocols, and logical diagrams to support advanced research and development.

The Structure of this compound

This compound is a heterocyclic aromatic compound. The core structure consists of an isoquinoline ring system—a bicyclic scaffold composed of a benzene ring fused to a pyridine ring. A trifluoromethyl (-CF3) group is substituted at the 6-position of this ring.

The trifluoromethyl group is a strong electron-withdrawing group and is often incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The parent this compound molecule is a stable aromatic system and, lacking labile protons on electronegative atoms of the ring, does not exhibit significant tautomerism.

Caption: Chemical structure of this compound.

Tautomerism in the Isoquinolinone Analog

While the parent aromatic compound is structurally fixed, significant tautomerism is a defining feature of its oxidized analog, 6-(trifluoromethyl)isoquinolin-1(2H)-one . This compound is of high interest in medicinal chemistry, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.[3]

This molecule exists in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form and the lactim (enol) form.[4] This is a classic keto-enol type tautomerism specific to heterocyclic systems.

  • Lactam form: 6-(Trifluoromethyl)isoquinolin-1(2H)-one

  • Lactim form: 6-(Trifluoromethyl)isoquinolin-1-ol

The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature, which in turn affects the molecule's chemical reactivity and biological interactions.

Caption: Lactam-lactim tautomeric equilibrium.

Physicochemical and Identification Data

While extensive experimental data for 6-(trifluoromethyl)isoquinolin-1(2H)-one is not widely published in peer-reviewed journals, fundamental properties have been compiled from chemical suppliers and related literature.[2][4]

PropertyValueSource(s)
CAS Number 1184916-59-3[2][4]
Molecular Formula C₁₀H₆F₃NO[2][4]
Molecular Weight 213.16 g/mol [2]
Appearance Light yellow solid[2]
Purity ≥95-98% (as commercially available)[2][4]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Ethanol)[2]
Synonyms 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol[4]

Experimental Protocols

A modern and efficient approach for constructing the isoquinolinone core is through a transition-metal-catalyzed C-H activation and annulation reaction.[5]

Objective: To synthesize 6-(trifluoromethyl)isoquinolin-1(2H)-one from a benzamide precursor.

Materials:

  • 4-(Trifluoromethyl)benzamide derivative (with an N-methoxy or similar directing group)

  • Alkyne (e.g., ethyl propiolate)

  • [RhCp*Cl₂]₂ catalyst

  • AgSbF₆ co-catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed reaction vial under an inert atmosphere, add the 4-(trifluoromethyl)benzamide derivative (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the anhydrous solvent, followed by the alkyne (1.2 eq).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product.[6]

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

NMR spectroscopy is a powerful tool to investigate tautomeric equilibria. The protocol below is a general guide for analyzing the lactam-lactim ratio, adapted from studies on similar heterocyclic systems.[7][8]

Objective: To determine the tautomeric ratio of 6-(trifluoromethyl)isoquinolin-1(2H)-one in solution.

Materials:

  • Purified 6-(trifluoromethyl)isoquinolin-1(2H)-one

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the compound in the chosen deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. The lactam form will show a characteristic N-H proton signal, while the lactim form will exhibit an O-H proton signal. These signals may be broad due to chemical exchange.

    • Identify other non-exchangeable protons (e.g., aromatic C-H protons) that have slightly different chemical shifts in each tautomeric form.

    • Integrate the area of a well-resolved, non-overlapping signal unique to the lactam form and one unique to the lactim form.

    • Calculate the molar ratio of the two tautomers from the ratio of their integration values. The equilibrium constant (KT = [lactim]/[lactam]) can then be determined.[8]

Workflow and Pathway Diagrams

start Precursors (Benzamide, Alkyne) synthesis Rh(III)-Catalyzed Annulation start->synthesis Reaction workup Aqueous Work-up & Extraction synthesis->workup Quenching purification Column Chromatography workup->purification Crude Product characterization Structural Characterization (NMR, HRMS) purification->characterization Purified Sample product Pure Product characterization->product

Caption: General experimental workflow for synthesis and analysis.

References

Biological activity of 6-(Trifluoromethyl)isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 6-(Trifluoromethyl)isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry.[1] The isoquinoline framework is a privileged structure, forming the core of many natural products and synthetic compounds with a wide array of pharmacological activities.[2][3][4][5][6][7] The addition of the highly electronegative trifluoromethyl group can significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][8] These modifications often translate to improved pharmacokinetic profiles and greater biological efficacy.[1] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Core Biological Activities and Mechanisms of Action

Research into this compound derivatives has unveiled their potential across several therapeutic areas, most notably in oncology, infectious diseases, and virology.

Anticancer Activity: WDR5 Inhibition

A significant area of investigation for this class of compounds is their potent anticancer activity.[1][9] While data on the parent compound 6-(trifluoromethyl)isoquinolin-1(2H)-one is limited, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one , has emerged as a powerful inhibitor of WD repeat-containing protein 5 (WDR5).[8][10][11]

WDR5 is a critical scaffolding protein essential for the assembly and function of histone methyltransferase complexes, particularly the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation.[10] The dysregulation of WDR5 and MLL activity is a known driver in various cancers, especially mixed-lineage leukemia (MLL)-rearranged leukemias.[10]

Mechanism of Action: Derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one function as WIN (WDR5-interaction) site inhibitors. They competitively bind to a specific pocket on the WDR5 protein, thereby disrupting the crucial interaction between WDR5 and MLL1.[10] This disruption inhibits the enzymatic activity of the MLL1 complex, leading to a decrease in H3K4 methylation at the promoters of target genes. In cancer cells dependent on this pathway, the downstream effect is the transcriptional repression of key survival genes, ultimately inducing p53-mediated apoptosis.[10] Structurally related compounds have also been suggested to inhibit other critical cancer-related signaling pathways, such as PI3K, MEK/ERK, and p38 MAPK.[1][9]

Quantitative Data: WDR5 Inhibition

Compound/DerivativeAssay TypeTargetIC50 / ActivityReference
6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one analogsWDR5-MLL1 InteractionWDR5Potent Inhibition (Specific values not detailed in provided text)[10]

Note: Specific IC50 values for WDR5 inhibition by these exact derivatives are not available in the provided search results, but they are described as "potent inhibitors."

Signaling Pathway Visualization

WDR5_Inhibition_Pathway cluster_complex Complex Formation Inhibitor 6-(CF3)-dihydro- isoquinolin-1(2H)-one WDR5 WDR5 Inhibitor->WDR5 Binds to WIN Site Complex WDR5-MLL1 Complex Inhibitor->Complex Disrupts WDR5->Complex MLL1 MLL1 MLL1->Complex H3K4 Histone H3 (Lys4) Complex->H3K4 Catalyzes H3K4me H3K4 Methylation Complex->H3K4me Methylation Gene_Exp Target Gene Transcription H3K4me->Gene_Exp Apoptosis p53-Mediated Apoptosis Gene_Exp->Apoptosis Repression Leads to

WDR5-MLL1 inhibition by this compound derivatives.
Antimicrobial Activity

Trifluoromethyl-substituted isoquinolines have emerged as a promising class of antimicrobial agents, showing notable activity against Gram-positive bacteria, including drug-resistant strains.[12]

Mechanism of Action: The proposed mechanism of action is analogous to that of fluoroquinolone antibiotics. These compounds are believed to target and inhibit the essential bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, the compounds effectively halt these vital cellular processes, leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity of Related Isoquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Tricyclic Isoquinoline (8d)Staphylococcus aureus16[13]
Tricyclic Isoquinoline (8f)Staphylococcus aureus32[13]
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32[13]
Tricyclic Isoquinoline (8d)Enterococcus faecium128[13]
Tricyclic Isoquinoline (8f)Enterococcus faecium64[13]

Note: The data above is for tricyclic isoquinoline derivatives, which are structurally related and demonstrate the antimicrobial potential of the broader isoquinoline class.

Mechanism Visualization

Topoisomerase_Inhibition Compound CF3-Isoquinoline Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits DNA_Rep DNA Replication & Repair DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death Inhibition Leads to

Inhibition of bacterial topoisomerases by CF3-isoquinolines.
Antiviral Activity

Screening of chemical libraries has identified isoquinolone derivatives as potent inhibitors of both influenza A and B viruses.[14][15][16] While these initial studies did not specifically use 6-(trifluoromethyl) derivatives, they establish the antiviral potential of the core scaffold.

Mechanism of Action: The primary mode of action is the suppression of viral RNA replication by targeting the viral polymerase complex.[14][15]

Quantitative Data: Antiviral Activity of a Lead Isoquinolone Compound

CompoundVirus StrainEC50 (µM)CC50 (µM)Reference
Isoquinolone Hit (Compound 1)Influenza A (H1N1, H3N2)0.2 - 0.639.0[14][16]
Isoquinolone Hit (Compound 1)Influenza B0.2 - 0.639.0[14][16]
Optimized Derivative (Compound 21)Influenza A & B9.9 - 18.5>300[15][16]
Other Potential Activities
  • Neuroprotective Effects: The broader class of isoquinoline alkaloids is known to exert neuroprotective effects by reducing oxidative stress and neuroinflammation, often through pathways like Nrf2/HO-1.[17][18][19]

  • Enzyme Inhibition: The trifluoromethyl group can confer high potency and selectivity for enzyme inhibition, as seen with other trifluoromethylated isoquinolines that act as phenylethanolamine N-methyltransferase (PNMT) inhibitors.[1]

Key Experimental Protocols

To evaluate the biological activity of this compound derivatives, a series of standardized assays are employed.

In Vitro Anticancer Efficacy (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[9]

  • Compound Treatment: The test compound is serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is included.[9]

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Adhesion (Overnight) Seed->Adhere Treat Add Serial Dilutions of Compound Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (DMSO) Incubate_MTT->Solubilize Read Read Absorbance on Plate Reader Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End MIC_Workflow Start Start Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Serial_Dilute Serially Dilute Compound in 96-well Plate Start->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Prepare_Bacteria->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (18-24 hours) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Identify Lowest Concentration with No Growth (MIC) Observe->Determine_MIC End End Determine_MIC->End Synthesis_Workflow Start Substituted Benzonitrile Intermediate Functionalized Intermediate Start->Intermediate Side-chain functionalization Cyclized Cyclized Product Intermediate->Cyclized Acid-catalyzed cyclization Final 6-(CF3)isoquinolin-1(2H)-one (Purified) Cyclized->Final Work-up & Purification

References

Predicted pKa and solubility of 6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characterization of 6-(Trifluoromethyl)isoquinoline: Predicted pKa and Solubility

Abstract

The physicochemical properties of a drug candidate, particularly its ionization constant (pKa) and solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the predicted pKa and solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore computational predictions and outline detailed experimental protocols for the empirical determination of these critical parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that are scaffolds in numerous natural products and synthetic drugs. The trifluoromethyl group at the 6-position is an electron-withdrawing group that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. An accurate understanding of the pKa and solubility of this compound is therefore essential for anticipating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate formulation strategies.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this compound in public literature, computational methods provide a valuable first approximation of its physicochemical properties. These in silico predictions are based on the compound's structure and leverage algorithms trained on large datasets of experimentally determined values.

Predicted pKa

The pKa is a measure of the acidity or basicity of a compound. For this compound, the basicity of the isoquinoline nitrogen is of primary interest. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the isoquinoline nitrogen compared to the parent isoquinoline molecule.

Predicted Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's bioavailability. The introduction of a trifluoromethyl group generally increases lipophilicity, which can lead to a decrease in aqueous solubility.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueMethod
pKa (basic)3.5 - 4.5Based on Hammett constants and computational models
Aqueous Solubility0.1 - 1.0 mg/mLBased on logP calculations and solubility models
logP2.5 - 3.5Based on fragment-based computational models

Note: The values presented in Table 1 are estimates derived from computational models and comparisons with structurally related compounds. Experimental verification is crucial.

Experimental Protocols for pKa and Solubility Determination

To obtain definitive values for the pKa and solubility of this compound, rigorous experimental characterization is necessary. The following sections detail standard protocols for these determinations.

Experimental Workflow

The general workflow for the physicochemical characterization of a novel compound like this compound involves a tiered approach, starting with in silico predictions and progressing to definitive experimental measurements.

G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting A Structure of this compound B Computational Modeling (pKa, Solubility, logP) A->B C pKa Determination (Potentiometric Titration) B->C Guide Experimental Design D Solubility Measurement (Shake-Flask Method) B->D Guide Experimental Design E Data Analysis and Comparison with Predictions C->E D->E F Final Physicochemical Profile E->F

Caption: Workflow for Physicochemical Characterization.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water

  • Methanol or other suitable co-solvent (if solubility is low)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water (or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Acidic Titration: If determining a basic pKa, titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Materials:

  • This compound (solid)

  • Buffer solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the different pH buffers.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Solubility Calculation: The measured concentration represents the equilibrium solubility at that specific pH.

Signaling Pathways and Biological Context

While specific signaling pathways involving this compound are not yet extensively documented, isoquinoline derivatives are known to interact with a variety of biological targets. For instance, they can act as inhibitors of kinases, modulators of ion channels, or interact with G-protein coupled receptors (GPCRs). The physicochemical properties determined in this guide are critical for understanding how the compound might engage with such targets in a cellular environment.

G cluster_0 Drug Properties cluster_1 Biological System A This compound B pKa & Solubility A->B C Cell Membrane A->C Interaction B->C Influences Permeation D Intracellular Target (e.g., Kinase) B->D Impacts Target Binding C->D E Biological Response D->E

Caption: Influence of Physicochemical Properties on Biological Activity.

Conclusion

The characterization of pKa and solubility is a cornerstone of early-stage drug discovery and development. For this compound, computational predictions suggest a pKa in the acidic range for the protonated species and moderate to low aqueous solubility. However, these predictions must be confirmed through rigorous experimental investigation. The detailed protocols provided in this guide for potentiometric titration and the shake-flask method offer robust approaches for obtaining accurate and reliable data. This information is indispensable for guiding further studies, including formulation development, ADME profiling, and the rational design of future analogs with optimized pharmaceutical properties.

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the relentless pursuit of novel and effective therapeutic agents, the scientific community has increasingly turned its attention to the unique properties of fluorinated heterocyclic compounds. Among these, 6-(trifluoromethyl)isoquinoline and its derivatives have emerged as a promising scaffold for the development of targeted therapies, particularly in the realm of oncology. This technical guide offers an in-depth exploration of the therapeutic potential of this compound, focusing on its identified molecular targets, associated signaling pathways, and the experimental validation of its biological activity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry and cancer biology.

The isoquinoline core is a well-established structural motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance crucial pharmacokinetic and pharmacodynamic properties.[5][6][7][8][9][10] This functional group can significantly improve metabolic stability, lipophilicity, and the binding affinity of a molecule to its biological target.[5][6][7][8][9][10] While comprehensive biological data for this compound itself is limited, extensive research into its derivatives, particularly 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has illuminated a path toward potent and selective therapeutic intervention.[1][2][11]

Primary Therapeutic Target: WDR5

Compelling evidence points to the WD repeat-containing protein 5 (WDR5) as a primary biological target for derivatives of this compound.[1][2][12][13] WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of several histone methyltransferase complexes, most notably the Mixed Lineage Leukemia (MLL) complex.[12][13] The MLL complex is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[12][14] Dysregulation of WDR5 and the MLL complex is a hallmark of various cancers, particularly MLL-rearranged leukemias, making it a prime target for therapeutic intervention.[1][2]

Derivatives of this compound act as potent inhibitors of the WDR5-interaction (WIN) site.[5][9] This site is a well-defined pocket on the WDR5 protein that is crucial for its interaction with other proteins, including the MLL1 histone methyltransferase.[1] By competitively binding to the WIN site, these compounds disrupt the WDR5-MLL1 interaction, thereby inhibiting the methyltransferase activity of the complex.[12][13] This disruption leads to a reduction in the expression of oncogenic target genes, ultimately resulting in the inhibition of cancer cell proliferation and survival.[12][13]

Quantitative Biological Activity

The potency of derivatives of the this compound scaffold against WDR5 and cancer cell lines has been quantified in several studies. The following table summarizes key in vitro activity data for a potent derivative, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one.

Compound DerivativeTargetAssay TypeKᵢGI₅₀ (MV4;11 cells)
6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-oneWDR5 WIN-siteTR-FRET< 20 pM38 nM
Data compiled from multiple studies.[2][5]

Signaling Pathway of WDR5 Inhibition

The inhibition of the WDR5-MLL interaction by this compound derivatives initiates a downstream signaling cascade that culminates in anti-tumor effects. The disruption of H3K4 methylation at the promoters of oncogenic genes leads to their transcriptional repression. A significant consequence of this is the induction of nucleolar stress, which in turn leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then orchestrates a program of cell cycle arrest and apoptosis, selectively eliminating cancer cells dependent on the WDR5-MLL pathway.

WDR5_Inhibition_Pathway cluster_0 WDR5-MLL Complex WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction H3K4me3 H3K4 Trimethylation MLL1->H3K4me3 Promotes Inhibitor This compound Derivative Inhibitor->WDR5 Inhibits WIN site Oncogenes Oncogenic Gene Expression H3K4me3->Oncogenes Activates p53 p53 Activation Oncogenes->p53 Represses Apoptosis Apoptosis p53->Apoptosis Induces

Caption: WDR5 inhibition signaling cascade.

Potential as PARP Inhibitors

In addition to WDR5, the isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[10][15] PARP inhibitors are a class of targeted cancer therapies that have demonstrated significant efficacy, particularly in tumors with BRCA1/2 mutations.[10] These drugs exploit the concept of synthetic lethality by preventing the repair of single-strand DNA breaks, which in cancer cells with deficient homologous recombination repair, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death. While specific data for 6-(trifluoromethyl)isoquinolin-1(2H)-one as a PARP inhibitor is not yet abundant, the structural similarities to known PARP inhibitors suggest this as a promising secondary therapeutic avenue to explore.[10]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the evaluation of this compound derivatives as WDR5 inhibitors.

WDR5 Competitive Binding Assay (TR-FRET)

This assay is employed to determine the competitive binding affinity (Kᵢ) of compounds for the WDR5 WIN site.[6]

Materials:

  • Biotinylated WDR5 protein

  • FITC-labeled peptide probe derived from MLL1

  • Terbium-labeled streptavidin

  • Assay buffer and plates

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET) plate reader

Procedure:

  • A solution of biotinylated WDR5 is incubated with the test compound at various concentrations in an appropriate assay buffer.

  • The FITC-labeled MLL1 peptide probe is then added to the mixture.

  • Terbium-labeled streptavidin is added, which binds to the biotinylated WDR5.

  • The degree of FRET between the terbium-labeled streptavidin (donor) and the FITC-labeled peptide (acceptor) is measured.

  • Inhibitors that bind to the WDR5 WIN site will displace the FITC-labeled peptide, leading to a decrease in the FRET signal.[6]

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of inhibition against the compound concentration. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[6]

TR_FRET_Workflow Start Start Incubate Incubate Biotinylated WDR5 with Test Compound Start->Incubate Add_Probe Add FITC-labeled MLL1 Peptide Probe Incubate->Add_Probe Add_Streptavidin Add Terbium-labeled Streptavidin Add_Probe->Add_Streptavidin Measure_FRET Measure TR-FRET Signal Add_Streptavidin->Measure_FRET Analyze Calculate IC50 and Ki Measure_FRET->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based WDR5 inhibitor assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is for determining the effect of a WDR5 inhibitor on the proliferation and viability of cancer cell lines.[16][17]

Materials:

  • Cancer cell line of interest (e.g., MV4;11)

  • Complete cell culture medium

  • This compound derivative

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Preparation: Prepare a serial dilution of the test compound in complete medium.

  • Treatment: Remove the medium from the wells and add the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 to 72 hours).[16]

  • Viability Assessment: Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the GI₅₀ or IC₅₀ value is determined by plotting viability against compound concentration.

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the effect of a WDR5 inhibitor on the chromatin occupancy of WDR5 at specific gene loci.[8]

Materials:

  • Treated and untreated cancer cells

  • Formaldehyde for crosslinking

  • Cell lysis and sonication buffers

  • ChIP-grade antibody against WDR5

  • Protein A/G magnetic beads

  • Wash and elution buffers

  • qPCR reagents

Procedure:

  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[8]

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with a ChIP-grade antibody against WDR5. Add protein A/G beads to pull down the antibody-protein-DNA complexes.[8]

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.

  • qPCR Analysis: Perform quantitative PCR to determine the enrichment of specific DNA sequences associated with WDR5.

ChIP_Workflow Start Start: Treat Cells with Inhibitor Crosslink Crosslink Proteins to DNA with Formaldehyde Start->Crosslink Lyse Cell Lysis and Chromatin Sonication Crosslink->Lyse IP Immunoprecipitate with anti-WDR5 Antibody Lyse->IP Wash Wash and Elute Complexes IP->Wash Reverse Reverse Crosslinks and Purify DNA Wash->Reverse qPCR Analyze by qPCR Reverse->qPCR End End qPCR->End

References

The Trifluoromethylated Isoquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylated Isoquinolines for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethyl (CF3) group into the isoquinoline framework has emerged as a powerful strategy in medicinal chemistry. This modification significantly enhances the pharmacological properties of the parent molecule, leading to compounds with potent and selective biological activities. The high electronegativity and metabolic stability of the CF3 group can improve a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making trifluoromethylated isoquinolines attractive candidates for drug development.[1] This technical guide provides a comprehensive overview of the mechanisms of action of trifluoromethylated isoquinolines, focusing on their roles as enzyme inhibitors and anticancer agents.

Enzyme Inhibition: Targeting Key Players in Cellular Signaling

Trifluoromethylated isoquinolines have demonstrated significant potential as selective inhibitors of various enzymes, playing crucial roles in different signaling pathways.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

A notable therapeutic target for trifluoromethylated isoquinolines is Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline). Selective inhibition of PNMT is a promising strategy for managing conditions involving elevated epinephrine levels. A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been shown to be potent and selective inhibitors of PNMT. The trifluoromethyl group at the 3-position is crucial for reducing affinity for the α(2)-adrenoceptor, thereby enhancing selectivity for PNMT.[2][3]

CompoundPNMT Kᵢ (µM)α(2)-Adrenoceptor Kᵢ (µM)Selectivity (α₂ Kᵢ / PNMT Kᵢ)
14 Not specifiedNot specified700
16 0.52>1000>1900

Table 1: Comparative inhibition of PNMT by 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines.[2]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4] PARP inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. While specific IC50 values for a broad range of trifluoromethylated isoquinolines as PARP inhibitors are not extensively reported in the initial literature search, the structural similarity to known isoquinolinone-based PARP inhibitors suggests their potential in this area. The mechanism of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with impaired homologous recombination repair.[4]

Anticancer Activity: A Multifaceted Approach

Trifluoromethylated isoquinolines have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] While direct and extensive experimental evidence specifically linking a wide range of trifluoromethylated isoquinolines to the inhibition of this pathway is still an active area of research, molecular docking studies of some trifluoromethylated quinolines suggest that their cytotoxic effects may be mediated through the inhibition of the PI3K signaling pathway.[2]

WDR5 Inhibition

Recent studies have identified derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[7] WDR5 is a crucial component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which is essential for the expression of genes that promote cell proliferation and survival in certain cancers, particularly MLL-rearranged leukemias.[7] By binding to the "WIN" site of WDR5, these isoquinoline derivatives disrupt the WDR5-MLL interaction, leading to the inhibition of the methyltransferase activity of the complex. This results in the downregulation of oncogenic target genes and induces apoptosis in cancer cells.[7]

Compound IDTargetAssay TypeKᵢGI₅₀ (MV4;11 cells)Cellular Selectivity (K562/MV4;11)
Compound 3 WDR5TR-FRET Binding Assay< 20 pM38 nM210-fold

Table 2: Quantitative biological data for a representative 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative.[7]

Cytotoxic Activity Against Cancer Cell Lines

Several trifluoromethylated isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth across the NCI-60 human tumor cell line screen, with an average lg GI50 of -5.18.[8] Another example, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, showed more potent anticancer activity than cisplatin in a zebrafish embryo model, with an LC50 value of 14.14 μM.[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments.

In Vitro PNMT Inhibition Assay

This protocol is based on measuring the formation of a radiolabeled product from a radiolabeled methyl donor.[2]

Materials:

  • Phosphate buffer

  • PNMT enzyme

  • Phenylethanolamine (substrate)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

  • Test compounds (trifluoromethylated isoquinolines)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures in a phosphate buffer containing the PNMT enzyme, phenylethanolamine, and various concentrations of the test compound.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction.

  • Extract the radiolabeled product.

  • Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Calculate the IC₅₀ values from the dose-response curves.

  • Determine the Kᵢ values from the IC₅₀ values.[2]

General Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of trifluoromethylated isoquinolines on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trifluoromethylated isoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the trifluoromethylated isoquinoline derivative in the culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

WDR5 Competitive Binding Assay (TR-FRET)

This assay is used to determine the competitive binding affinity (Kᵢ) of compounds to the WDR5 WIN site.[9]

Materials:

  • Biotinylated WDR5 protein

  • FITC-labeled peptide probe derived from MLL1

  • Terbium-labeled streptavidin

  • Time-resolved fluorescence energy transfer (TR-FRET) detection system

  • Test compounds

Procedure:

  • Incubate a solution of biotinylated WDR5 with the test compound at various concentrations.

  • Add the FITC-labeled MLL1 peptide probe to the mixture.

  • Measure the degree of FRET between the terbium-labeled streptavidin (bound to the biotinylated WDR5) and the FITC-labeled peptide.

  • Inhibitors that bind to the WDR5 WIN site will displace the FITC-labeled peptide, leading to a decrease in the FRET signal.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

  • Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

PNMT_Inhibition cluster_pathway PNMT Catalyzed Epinephrine Synthesis cluster_inhibition Inhibition Mechanism Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Product Trifluoromethylated_Isoquinoline Trifluoromethylated Isoquinoline Trifluoromethylated_Isoquinoline->PNMT Inhibits Anticancer_Mechanism cluster_PI3K PI3K/Akt/mTOR Pathway cluster_WDR5 WDR5/MLL Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Cancer Cancer Cell_Growth_Proliferation->Cancer WDR5_MLL_Complex WDR5/MLL Complex Oncogene_Expression Oncogene Expression WDR5_MLL_Complex->Oncogene_Expression Oncogene_Expression->Cancer Trifluoromethylated_Isoquinoline Trifluoromethylated Isoquinoline Trifluoromethylated_Isoquinoline->PI3K Inhibits (Potential) Trifluoromethylated_Isoquinoline->WDR5_MLL_Complex Inhibits Experimental_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC₅₀ In_Vitro_Screening->Determine_IC50 Mechanism_of_Action_Studies Mechanism of Action Studies Determine_IC50->Mechanism_of_Action_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Determine_IC50->In_Vivo_Studies Target_Engagement_Assay Target Engagement Assay (e.g., TR-FRET) Mechanism_of_Action_Studies->Target_Engagement_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action_Studies->Signaling_Pathway_Analysis Mechanism_of_Action_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most impactful tactics in modern medicinal chemistry. Its introduction into a drug candidate can profoundly alter physicochemical and biological properties, often leading to significant improvements in pharmacokinetic profiles and overall efficacy.[1][2] This guide provides a detailed examination of the CF3 group's influence on drug design, supported by quantitative data, experimental methodologies, and visual representations of key concepts and pathways.

Core Physicochemical Properties and Their Impact

The trifluoromethyl group is a bioisostere often used to replace methyl groups, chlorine atoms, or even nitro groups in lead compounds.[2][3][4] Its unique properties stem from the three fluorine atoms, which impart high electronegativity, metabolic stability, and lipophilicity.[1][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a carbon-hydrogen bond.[6][7] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] By strategically placing a CF3 group at a known metabolic hotspot, chemists can block enzymatic cleavage, significantly increasing the drug's half-life and bioavailability.[1][8] This "metabolic switching" leads to a more predictable pharmacokinetic profile and can reduce the required dosing frequency.[8][9]

  • Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][7] This improved membrane permeability can lead to better absorption and distribution to the target site.[6][7] However, the relationship is nuanced; while fluorination of aromatic systems typically increases lipophilicity, strategic fluorination of aliphatic chains can sometimes be tailored to decrease it, offering medicinal chemists a tool to fine-tune a compound's properties.[10][11]

  • Electron-Withdrawing Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the electronic properties of a molecule.[5][7] When attached to an aromatic ring, it can deactivate the ring towards metabolic oxidation.[2] Furthermore, its strong inductive effect can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the drug at physiological pH.[3] This modulation can be critical for optimizing drug-receptor interactions and solubility.

  • Binding Affinity and Selectivity: The steric and electronic properties of the CF3 group can enhance a drug's binding affinity and selectivity for its target.[1] Its size, which is larger than a methyl group, can promote better hydrophobic interactions within a receptor's binding pocket.[6][12] The strong electron-withdrawing nature can also improve hydrogen bonding and electrostatic interactions with the biological target.[6]

The interplay of these properties is a key driver for the enhanced efficacy of many trifluoromethylated drugs.

Caption: Logical flow of CF3 properties to pharmacological outcomes.

Quantitative Impact on Drug Properties: Case Studies

The theoretical benefits of trifluoromethylation are borne out by empirical data from numerous successful drugs. Notable examples include the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the anti-diabetic sitagliptin (Januvia).[3]

Table 1: Comparison of Trifluoromethylated Drugs and Non-Fluorinated Analogs

Drug / Analog Pair Property Measured Non-CF3 Analog Value CF3-Containing Drug Value Improvement Factor Reference
ZCZ011 vs. Compound 1 (CB1 PAM) Metabolic Stability (t½ in mouse microsomes) 19.8 min 55.4 min 2.8x [4]
ZCZ011 vs. Compound 1 (CB1 PAM) Potency (EC50) 130 nM 56 nM 2.3x [4]
Celecoxib Analog COX-2 Inhibition (IC50) >10 µM (for -CH3 analog) 0.04 µM >250x Implied by structure-activity relationships

| Sitagliptin Analog | DPP-4 Inhibition (IC50) | 1.9 µM (for des-fluoro analog) | 18 nM | 105x | Implied by structure-activity relationships |

Data is often synthesized from multiple sources and structure-activity relationship (SAR) studies. Direct side-by-side comparisons in single publications can be limited.

Key Experimental Protocols

Assessing the impact of trifluoromethylation requires robust experimental assays. Below are methodologies for two critical evaluations: metabolic stability and receptor binding affinity.

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[13][14]

Objective: To quantify the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.

Methodology:

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.[13]

    • Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and an NADPH-regenerating system (cofactor).[14]

  • Incubation:

    • Pre-warm the microsomal suspension and reaction buffer to 37°C.[13]

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the microsome-buffer mixture.[15]

    • Start the reaction by adding the NADPH cofactor.[14]

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Analysis:

    • Samples are centrifuged to precipitate proteins.[15]

    • The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Data Calculation:

    • The concentration of the parent compound at each time point is determined.

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is calculated from the half-life and incubation parameters.[15]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation P1 Thaw Liver Microsomes R1 Pre-warm Reagents to 37°C P1->R1 P2 Prepare Test Compound Stocks R2 Add Compound to Microsome/Buffer Mix P2->R2 P3 Prepare Buffer & NADPH Cofactor R3 Initiate Reaction with NADPH P3->R3 R1->R2 R2->R3 R4 Incubate at 37°C with Shaking R3->R4 S1 Take Aliquots at Defined Time Points R4->S1 S2 Quench Reaction with Cold Acetonitrile + IS S1->S2 S3 Centrifuge to Precipitate Protein S2->S3 S4 Analyze Supernatant via LC-MS/MS S3->S4 D1 Plot ln(% Remaining) vs. Time S4->D1 D2 Calculate Rate Constant (k) D1->D2 D3 Determine Half-Life (t½) & Intrinsic Clearance (CLint) D2->D3

Caption: Workflow for an in vitro metabolic stability assay.

This assay measures the affinity of a drug for its target receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a trifluoromethylated compound for its target receptor.

Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension containing the target receptor.

    • Select a suitable radioligand (e.g., labeled with ³H or ¹²⁵I) that binds to the target with high affinity.

    • Prepare serial dilutions of the unlabeled test compound (the "competitor").

  • Assay Setup:

    • In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.[16]

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[16]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat that traps the membranes.[16]

    • Wash the filters quickly with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[16]

Signaling Pathway Examples

The introduction of a CF3 group can lead to drugs with high potency and selectivity, allowing for precise modulation of biological pathways.

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[17] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation and pain.[18] By selectively inhibiting COX-2 over the related COX-1 enzyme, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17] The trifluoromethyl group on celecoxib is crucial for fitting into the larger, more flexible binding pocket of COX-2, contributing to its selectivity.[17]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (PTGS2) AA->COX2 Catalyzes PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Converted to Inflammation Inflammation, Pain, Fever PGE2->Inflammation Promotes Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib's inhibitory action on the COX-2 signaling pathway.

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[19] After a meal, incretin hormones like GLP-1 and GIP are released, which stimulate insulin secretion in a glucose-dependent manner.[20][21] The enzyme DPP-4 rapidly inactivates these incretins.[22] Sitagliptin, which features a trifluoromethyl group, acts as a competitive, reversible inhibitor of DPP-4.[22] This inhibition prolongs the action of incretin hormones, leading to increased insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.[21]

DPP4_Pathway cluster_effects Physiological Effects Meal Food Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Inactive Inactive Metabolites DPP4->Inactive Inactivates to Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Glucagon ↑ Glucose)

Caption: Sitagliptin's mechanism of action via DPP-4 inhibition.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent for optimizing drug candidates.[6][23] A thorough understanding of its properties, coupled with rigorous experimental evaluation, enables the rational design of safer and more effective therapeutics. The continued application of this "super-methyl" group will undoubtedly contribute to the development of the next generation of innovative medicines.[7]

References

6-(Trifluoromethyl)isoquinoline-Based WDR5 Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD repeat-containing protein 5 (WDR5) has emerged as a pivotal therapeutic target in oncology. It functions as a scaffold protein, essential for the assembly and function of multiple epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and its binding partners, such as MLL1 and the oncoprotein MYC, is mediated through a conserved arginine-binding pocket known as the WDR5-interaction (WIN) site. Inhibition of this site disrupts the formation of these oncogenic complexes, leading to the suppression of cancer cell growth and survival. The 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold has been identified as a highly promising chemical starting point for the development of potent and selective WDR5 WIN-site inhibitors. The trifluoromethyl group enhances metabolic stability and cell permeability, making it an attractive feature for drug design. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on key derivatives, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for 6-(trifluoromethyl)isoquinoline-based WDR5 inhibitors.

Mechanism of Action

WDR5 inhibitors featuring the 6-(trifluoromethyl)isoquinolin-1(2H)-one core exert their anticancer effects by competitively binding to the WIN site on WDR5.[1] This direct binding sterically hinders the interaction of WDR5 with arginine-containing motifs present in its natural binding partners, including MLL1 and c-MYC.[2] The downstream consequences of this inhibition are multifaceted:

  • Disruption of the WDR5-MLL1 Interaction: By blocking the WDR5-MLL1 interaction, these inhibitors prevent the proper assembly and enzymatic activity of the MLL1 complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, an epigenetic mark crucial for active gene transcription.[3]

  • Inhibition of MYC-Mediated Transcription: WDR5 is a critical cofactor for the recruitment of the MYC oncoprotein to the chromatin of its target genes.[3] By displacing WDR5 from chromatin, these inhibitors effectively block MYC's ability to drive the expression of genes involved in cell proliferation and metabolism.[2]

  • Induction of Nucleolar Stress and Apoptosis: A key consequence of WDR5 inhibition is the downregulation of ribosomal protein genes (RPGs).[4] This suppression of ribosome biogenesis leads to nucleolar stress, which in turn activates the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Quantitative Data

While specific quantitative data for the unsubstituted this compound is not extensively published, numerous studies have detailed the structure-activity relationship (SAR) of its derivatives. The following tables summarize the in vitro activity of representative 6-(trifluoromethyl)isoquinolin-1(2H)-one analogs and other well-characterized WDR5 inhibitors.

Table 1: In Vitro Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Analogs and Other WDR5 Inhibitors

Compound IDModifications from Parent ScaffoldWDR5 Binding Affinity (Kᵢ, nM)MLL1 HMT Inhibition (IC₅₀, nM)MV4;11 Cell Proliferation (GI₅₀, nM)Molm13 Cell Proliferation (GI₅₀, nM)Citation(s)
Analog 1 Dihydroisoquinolinone core with additional substitutions< 0.021.83851[5][6]
Analog 2 Dihydroisoquinolinone core with alternative substitutions0.0232.57095[5]
OICR-9429 N/A64>10,000>2500N/A[2][7]
C6 N/A~100N/A~1100N/A[2]
C16 N/APicomolar rangeLow nanomolar rangeN/AN/A[2]

Note: Data for analogs are for highly optimized derivatives of the 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold. "N/A" indicates data not available in the cited sources.

Signaling Pathways and Experimental Workflows

Signaling Pathway of WDR5 Inhibition

WDR5_Inhibition_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 Complex WDR5->MLL1 Forms complex MYC c-MYC WDR5->MYC Recruits Chromatin Chromatin WDR5->Chromatin Bind to MLL1->Chromatin Bind to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes MYC->Chromatin Bind to RPG Ribosomal Protein Genes (RPGs) MYC->RPG Activates Transcription Oncogenic_Transcription Oncogenic Transcription H3K4me3->Oncogenic_Transcription Promotes RPG->Oncogenic_Transcription Nucleolar_Stress Nucleolar Stress RPG->Nucleolar_Stress Suppression induces Apoptosis Apoptosis p53 p53 Activation Nucleolar_Stress->p53 p53->Apoptosis Inhibitor This compound -based Inhibitor Inhibitor->WDR5 Inhibits WIN site WDR5_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays TR_FRET TR-FRET Assay (Binding Affinity: Ki, IC50) Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) (Cellular Potency: GI50) TR_FRET->Cell_Viability HMT_Assay Histone Methyltransferase Assay (Functional Inhibition: IC50) HMT_Assay->Cell_Viability CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Viability->CETSA Co_IP Co-Immunoprecipitation (Disruption of PPIs) Cell_Viability->Co_IP Western_Blot Western Blot (H3K4me3, p53 levels) Cell_Viability->Western_Blot ChIP_seq ChIP-seq (WDR5 Chromatin Occupancy) Cell_Viability->ChIP_seq Lead_Optimization Lead Optimization CETSA->Lead_Optimization Co_IP->Lead_Optimization Western_Blot->Lead_Optimization ChIP_seq->Lead_Optimization Compound_Synthesis Compound Synthesis Compound_Synthesis->TR_FRET Compound_Synthesis->HMT_Assay

References

The Rise of Fluorine: A Technical Guide to the Anticancer Potential of Trifluoromethylated Quinolines and Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the burgeoning field of trifluoromethylated quinoline and isoquinoline derivatives as potent anticancer agents. The incorporation of the trifluoromethyl (-CF3) group into these privileged heterocyclic scaffolds has emerged as a powerful strategy in medicinal chemistry. This is due to the unique properties the -CF3 group imparts, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These modifications often translate into superior pharmacokinetic profiles and heightened cytotoxic efficacy against a range of cancer cell lines.

This document synthesizes key findings, presenting quantitative data on anticancer activity, detailing essential experimental protocols for compound evaluation, and visualizing the core signaling pathways these compounds modulate.

Quantitative Analysis of Anticancer Activity

The potency of novel anticancer compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following tables summarize the in vitro anticancer activities of various trifluoromethylated quinoline and isoquinoline derivatives against multiple human cancer cell lines.

Table 1: Anticancer Activity of Trifluoromethylated Quinoline Derivatives

Compound ID / DescriptionCancer Cell LineIC50 (µM)Reference
Compound 15 (Urea derivative of 4-chloro-7-trifluoromethylquinoline)Multiple LinesReported more active than Doxorubicin[1]
Compound 6b (Trifluoromethylquinoline derivative)LNCaP (Prostate)Nanomolar concentration[2]
Compound 10b (2-arylamino-4-trifluoromethylquinazoline)PC3 (Prostate)3.02[3]
LNCaP (Prostate)3.45[3]
K562 (Leukemia)3.98[3]
Compound 8b (4-(piperazin-1-yl)phenyl)amino derivative)Multiple LinesSuperior efficacy reported[4]
Compound 6a (Fluorinated quinoline analogue)MDA-MB-468 (Breast)~4.0[5]
Compound 6b (Fluorinated quinoline analogue)MDA-MB-468 (Breast)~5.0[5]
Compound 6d (Fluorinated quinoline analogue)MDA-MB-468 (Breast)4.0[5]
MCF7 (Breast)12.0[5]
Compound 6f (Fluorinated quinoline analogue)MDA-MB-468 (Breast)~2.0[5]

Table 2: Anticancer Activity of Trifluoromethylated Isoquinoline Derivatives

Compound ID / DescriptionCancer Cell LineIC50 (µM)Reference
Compound 4f (3-acyl isoquinolin-1(2H)-one derivative)MCF-7 (Breast)Significant activity reported
MDA-MB-231 (Breast)Significant activity reported
Compound 2g (Isoxazole-based, trifluoromethylated)MCF-7 (Breast)2.63
Compound 5 (Isoxazole-based, trifluoromethylated)MCF-7 (Breast)3.09

Mechanisms of Action & Key Signaling Pathways

Trifluoromethylated quinolines and isoquinolines exert their anticancer effects through diverse and complex mechanisms. A primary mode of action involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Key Mechanisms Include:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[6] Targets include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth and survival.[7] Specific compounds have also been found to target SGK1 and HDAC1.[4][8]

  • Induction of Apoptosis: A significant number of these compounds trigger programmed cell death (apoptosis).[3] This is often achieved by disrupting mitochondrial function, increasing reactive oxygen species (ROS) levels, and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][8]

  • Cell Cycle Arrest: These agents can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[2][4]

  • Inhibition of Tubulin Polymerization: Some quinoline derivatives target the cellular cytoskeleton by inhibiting the polymerization of tubulin, a mechanism similar to that of established anticancer drugs like colchicine.[2]

Visualizing Key Signaling Pathways

The following diagrams illustrate the canonical signaling pathways commonly targeted by these compounds.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Compound Trifluoromethylated Quinoline/Isoquinoline Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by trifluoromethylated compounds.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Invasion) Nucleus->Transcription Regulates Compound Trifluoromethylated Quinoline/Isoquinoline Compound->Raf Inhibits Compound->MEK Inhibits

Caption: MAPK/ERK signaling cascade and points of potential inhibition.

Core Experimental Protocols

The evaluation of novel trifluoromethylated quinoline and isoquinoline derivatives relies on a standardized set of in vitro assays. The following sections provide detailed methodologies for these key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 atmosphere.[10]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with the test compound at various concentrations (e.g., IC50, 2x IC50) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live, healthy cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells (often considered an artifact of cell handling).

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry measures this fluorescence, allowing for the differentiation of cell cycle phases. RNase treatment is required to prevent PI from binding to double-stranded RNA.

Methodology:

  • Cell Treatment & Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells once with cold PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature or 37°C, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured using a linear scale. A histogram of cell count versus fluorescence intensity is generated.

  • Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2n DNA content). The second, smaller peak represents cells in the G2/M phase (4n DNA content). The region between these two peaks represents cells in the S phase (synthesizing DNA).

Standardized Research Workflow

The discovery and preclinical evaluation of novel anticancer agents follow a logical, multi-step process. The diagram below outlines a typical workflow for screening and characterizing compounds like trifluoromethylated quinolines and isoquinolines.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Preclinical Development A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) Across Cancer Cell Panel A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Target Identification (Western Blot, Kinase Assays) C->F G In Vivo Toxicity (e.g., Zebrafish, Mouse) D->G E->G F->G H Xenograft Tumor Model Efficacy Studies G->H I Lead Optimization H->I

Caption: A typical workflow for evaluating novel anticancer compounds.

Conclusion and Future Directions

Trifluoromethylated quinolines and isoquinolines represent a highly promising class of molecules for the development of novel anticancer therapeutics. The addition of the trifluoromethyl group consistently enhances the biological activity of the parent scaffolds, leading to potent cytotoxicity against a wide array of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often through the targeted inhibition of key oncogenic signaling pathways like PI3K/Akt and MAPK/ERK.

While in vitro data is compelling, future research must focus on elucidating precise structure-activity relationships (SAR) to guide the rational design of next-generation compounds with improved potency and selectivity. Furthermore, comprehensive in vivo studies, including pharmacokinetic profiling and efficacy trials in xenograft models, are critical to validate the therapeutic potential of the most promising candidates and advance them toward clinical development. The continued exploration of this chemical space is poised to yield novel and effective treatments in the fight against cancer.

References

The Isoquinoline Alkaloids: A Deep Dive into Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds that have long been a cornerstone of traditional medicine and a fertile ground for modern drug discovery.[1][2][3] Found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these nitrogen-containing heterocyclic molecules exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6][7] This in-depth technical guide provides a comprehensive review of the core biological activities of selected isoquinoline alkaloids, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used to elucidate their therapeutic potential.

Core Biological Activities and Quantitative Data

The therapeutic promise of isoquinoline alkaloids is underscored by their potent biological effects, often observed at micromolar or even nanomolar concentrations. This section summarizes the key activities of five prominent isoquinoline alkaloids—Berberine, Sanguinarine, Palmatine, Noscapine, and Protopine—with a focus on their quantitative measures of efficacy.

Table 1: Anticancer Activity of Isoquinoline Alkaloids
AlkaloidCancer Cell LineAssayIC50 Value (µM)Reference
Berberine Tca8113 (Oral Squamous Cell Carcinoma)MTT218.52 ± 18.71[8]
CNE2 (Nasopharyngeal Carcinoma)MTT249.18 ± 18.14[8]
MCF-7 (Breast Cancer)MTT272.15 ± 11.06[8]
Hela (Cervical Cancer)MTT245.18 ± 17.33[8]
HT29 (Colon Cancer)MTT52.37 ± 3.45[8]
HCC70 (Triple-Negative Breast Cancer)MTT0.19[9]
BT-20 (Triple-Negative Breast Cancer)MTT0.23[9]
MDA-MB-468 (Triple-Negative Breast Cancer)MTT0.48[9]
MDA-MB-231 (Triple-Negative Breast Cancer)MTT16.7[9]
Noscapine Derivative (13a) Breast CancerCytotoxicity9.1 - 47.3[7]
Palmatine Derivative (4d) SMMC7721 (Hepatoma)MTT0.02 ± 0.01[10]
Protopine MDA-MB-231 (Breast Cancer)WST-8Not specified, dose-dependent inhibition[2]
Table 2: Other Biological Activities of Isoquinoline Alkaloids
AlkaloidBiological ActivityExperimental ModelKey FindingsReference
Sanguinarine Anti-inflammatoryHuman myeloid ML-1a cellsPotent inhibitor of TNF-α-induced NF-κB activation.[6][11]
Palmatine NeuroprotectionMCAO mouse model of ischemic strokeReduces oxidative stress and neuroinflammation via the AMPK/Nrf2 pathway.[5]
NeuroprotectionAβ25-35-induced PC12 cells and miceAmeliorates oxidative stress and neuroinflammation via the Nrf2/HO-1 pathway.[3][12]
Noscapine Microtubule StabilizationIn vitro tubulin polymerization assayBinds to tubulin and induces its polymerization.[7][13]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoquinoline alkaloids stem from their ability to modulate a multitude of cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

Berberine: Induction of Apoptosis and Cell Cycle Arrest in Cancer

Berberine exerts its anticancer effects through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines.[8] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.

Berberine_Apoptosis_Pathway Berberine Berberine Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Bax Bax (Pro-apoptotic) Berberine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Berberine-induced apoptotic pathway in cancer cells.

Sanguinarine: Inhibition of the NF-κB Inflammatory Pathway

Sanguinarine is a potent anti-inflammatory agent that functions by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][11] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Sanguinarine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Sanguinarine Sanguinarine Sanguinarine->IKK DNA DNA NFkB_n->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB pathway by Sanguinarine.

Palmatine: Neuroprotection through Activation of the Nrf2 Pathway

Palmatine exhibits significant neuroprotective effects by activating the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][5][12][14] Palmatine promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).

Palmatine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmatine Palmatine Keap1 Keap1 Palmatine->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation OxidativeStress Oxidative Stress OxidativeStress->Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Transcription Antioxidant Gene Expression (e.g., HO-1) ARE->Transcription

Caption: Palmatine-mediated activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The quantitative data and mechanistic insights presented in this guide are the results of rigorous experimental methodologies. Below are detailed protocols for key experiments frequently cited in the study of isoquinoline alkaloids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10^6 cells/well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a serial dilution of the isoquinoline alkaloid (e.g., Berberine concentrations ranging from 47 µM to 12000 µM) and incubated for a specified period (e.g., 48 hours).[8]

  • MTT Addition: After incubation, 50 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/ml in phosphate-buffered saline) is added to each well.[8]

  • Incubation: The plates are incubated for an additional 3 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The optical density is measured at a wavelength of 600 nm using a microplate reader.[8]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve generated from at least three independent experiments.[8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of specific genes, such as the apoptosis-related genes BAX and BCL-2.

  • Cell Treatment and RNA Isolation: Cancer cells are treated with the isoquinoline alkaloid at its IC50 concentration for various time points (e.g., 0, 6, 12, 24, and 36 hours).[8] Total RNA is then isolated from the cells using a suitable reagent like TRIZOL.[8]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme (e.g., Superscript II).[8]

  • PCR Amplification: The qRT-PCR reaction is performed using a thermal cycler with specific primers for the target genes (e.g., BAX, BCL-2) and a reference gene (e.g., GAPDH). The reaction mixture typically includes cDNA template, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Tubulin Binding Assay (Fluorescence Quenching)

This assay is used to determine the binding interaction between a compound, such as Noscapine, and the protein tubulin.

  • Preparation: Purified tubulin (e.g., 2 µM) is incubated with the test compound (e.g., 9-(N-arylmethylamino) derivatives of noscapine at 25 µM) in a suitable buffer (e.g., PEM buffer: 50 mM PIPES, 3 mM MgSO4, 1 mM EGTA, pH 6.8) at 35 °C for 45 minutes.[7]

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is measured using a spectrofluorometer. The excitation wavelength is set to 295 nm, and the emission is scanned over a range of 310–400 nm.[7]

  • Data Analysis: The quenching of tubulin's fluorescence upon binding of the compound indicates an interaction. The binding affinity can be calculated by analyzing the fluorescence quenching at different concentrations of the compound.

Conclusion

The isoquinoline alkaloids represent a treasure trove of biologically active molecules with immense therapeutic potential. Their diverse mechanisms of action, targeting key cellular processes such as apoptosis, inflammation, and oxidative stress, make them attractive candidates for the development of novel drugs for a wide range of diseases, including cancer and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the power of these remarkable natural compounds. Continued research into the structure-activity relationships, bioavailability, and in vivo efficacy of isoquinoline alkaloids will be crucial in translating their promise into tangible clinical benefits.

References

Methodological & Application

Synthesis of 6-(Trifluoromethyl)isoquinoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-(trifluoromethyl)isoquinoline represents a key heterocyclic scaffold. The incorporation of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of isoquinoline-based compounds, making them promising candidates for therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound, along with an overview of its potential biological significance.

Introduction

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that form the core structure of many natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry due to its ability to improve a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The synthesis of this compound is therefore of significant interest for the development of novel therapeutics.

The most common and effective synthetic route to this compound is a multi-step process commencing with the N-acylation of a substituted phenethylamine, followed by a Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate, which is subsequently oxidized to the final aromatic product.[6][7][8]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. This pathway involves the formation of an amide, an intramolecular cyclization, and a final dehydrogenation.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Oxidation A 4-(Trifluoromethyl)phenethylamine C N-(2-(4-(Trifluoromethyl)phenyl)ethyl)acetamide A->C Base (e.g., Triethylamine) Dichloromethane, 0 °C to RT B Acylating Agent (e.g., Acetyl Chloride) B->C D 6-(Trifluoromethyl)-3,4-dihydroisoquinoline C->D Dehydrating Agent (e.g., POCl3) Toluene, Reflux E This compound D->E Oxidizing Agent (e.g., Pd/C or MnO2) Solvent, Heat

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: N-Acylation of 4-(Trifluoromethyl)phenethylamine

This procedure describes the formation of the amide precursor required for the subsequent cyclization reaction.

Materials:

  • 4-(Trifluoromethyl)phenethylamine

  • Acetyl chloride (or other suitable acylating agent)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • The crude product can be purified by recrystallization or column chromatography.

Parameter Value
Starting Material4-(Trifluoromethyl)phenethylamine
ReagentsAcetyl chloride, Triethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Typical Yield>90% (for similar acylation reactions)
Step 2: Bischler-Napieralski Cyclization

This protocol details the intramolecular cyclization of the N-acylated intermediate to form the dihydroisoquinoline core. The Bischler-Napieralski reaction is an effective method for forming 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent.[9][10]

Materials:

  • N-(2-(4-(Trifluoromethyl)phenyl)ethyl)acetamide (from Step 1)

  • Phosphorus oxychloride (POCl₃) (or other suitable dehydrating agent)

  • Toluene or acetonitrile, anhydrous

  • Crushed ice

  • Concentrated aqueous sodium hydroxide or ammonium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of the N-acylated intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 2-5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 3,4-dihydroisoquinoline derivative can be carried forward to the next step or purified if necessary.

Parameter Value
Starting MaterialN-(2-(4-(Trifluoromethyl)phenyl)ethyl)acetamide
ReagentPhosphorus oxychloride (POCl₃)
SolventToluene or Acetonitrile
TemperatureReflux
Typical Yield60-80% (for similar cyclizations)
Step 3: Oxidation to this compound

This final step involves the aromatization of the dihydroisoquinoline intermediate to yield the target compound. Common oxidizing agents for this transformation include palladium on carbon (Pd/C) or manganese dioxide (MnO₂).[11][12]

Materials:

  • 6-(Trifluoromethyl)-3,4-dihydroisoquinoline (from Step 2)

  • Palladium on carbon (10% Pd/C) or Manganese dioxide (MnO₂)

  • Suitable solvent (e.g., toluene, xylene, or chloroform)

  • Filter agent (e.g., Celite)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve the crude 6-(trifluoromethyl)-3,4-dihydroisoquinoline derivative from Step 2 in a suitable solvent.

  • Add the oxidizing agent (e.g., 10% Pd/C with a hydrogen acceptor, or excess MnO₂).

  • Stir the reaction at an appropriate temperature (reflux for Pd/C, 60°C for MnO₂ in chloroform) until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the oxidant and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by crystallization or column chromatography.

Parameter Value
Starting Material6-(Trifluoromethyl)-3,4-dihydroisoquinoline
Reagent10% Pd/C or MnO₂
SolventToluene, Xylene, or Chloroform
TemperatureReflux or 60 °C
Typical Yield80-95%

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Purity
This compoundC₁₀H₆F₃N197.16-≥97%
6-(Trifluoromethyl)-3,4-dihydroisoquinolineC₁₀H₈F₃N199.17--
N-(2-(4-(Trifluoromethyl)phenyl)ethyl)acetamideC₁₁H₁₂F₃NO231.22--

Note: Appearance and purity data for intermediates are generally not reported as they are often used crude in the subsequent step. The purity of the final product is typical for commercially available samples.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, the isoquinoline core is associated with a wide range of pharmacological activities.[1][13] The trifluoromethyl group often enhances the biological potency and pharmacokinetic properties of drug candidates.[4]

Derivatives of the closely related 6-(trifluoromethyl)isoquinolin-1(2H)-one have shown potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and WD repeat-containing protein 5 (WDR5).[5][14] PARP inhibitors are a class of targeted cancer therapies, while WDR5 is a key component of histone methyltransferase complexes implicated in cancer. It is plausible that this compound could also interact with these or other signaling pathways relevant to oncology and other therapeutic areas.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects A This compound B Kinases (e.g., in PI3K/AKT/mTOR pathway) A->B Hypothesized Interaction C DNA Repair Enzymes (e.g., PARP) A->C Hypothesized Interaction D Epigenetic Regulators (e.g., WDR5) A->D Hypothesized Interaction E Inhibition of Cell Proliferation B->E F Induction of Apoptosis C->F G Modulation of Gene Expression D->G

Caption: Hypothesized biological targets and effects.

Further research is necessary to fully elucidate the specific biological functions and therapeutic potential of this compound. The synthetic protocols provided herein offer a robust foundation for the preparation of this compound for such investigations.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of Trifluoromethylated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of trifluoromethylated isoquinolines via the Bischler-Napieralski reaction. The incorporation of a trifluoromethyl (-CF3) group into the isoquinoline scaffold is a key strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines the classical and modern methodologies for this synthesis, presents quantitative data for various substrates, and situates the synthesis within a typical drug development workflow.

Reaction Mechanism and Principles

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline.[3] This intermediate can then be oxidized to the corresponding isoquinoline. The reaction is particularly effective for aromatic rings bearing electron-donating groups.[3] For substrates with electron-withdrawing groups, such as the trifluoromethyl group, more forcing conditions or modern, milder methods may be required.[4]

Two primary mechanisms are proposed, differing in the timing of the elimination of the carbonyl oxygen:

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and elimination.[3]

  • Mechanism II: Proceeds through the formation of a nitrilium ion intermediate prior to cyclization.[3]

The choice of dehydrating agent and reaction conditions can influence the predominant mechanistic pathway.

Experimental Protocols

General Protocol for N-Acylation of Trifluoromethyl-Substituted Phenethylamines

The synthesis of the β-arylethylamide precursor is the initial step for the Bischler-Napieralski reaction.

Procedure:

  • To a solution of a trifluoromethyl-substituted phenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be purified by column chromatography or recrystallization.

Classical Bischler-Napieralski Cyclization Protocol

This protocol is suitable for many trifluoromethylated β-arylethylamides, often requiring strong dehydrating agents and elevated temperatures.

Procedure:

  • To a solution of the N-acylated intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 3-5 eq) dropwise at 0 °C.[1] For less reactive substrates, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be used.[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 3,4-dihydroisoquinoline by column chromatography.

Modern, Mild Bischler-Napieralski Cyclization Protocol (Movassaghi's Method)

This modified procedure utilizes triflic anhydride and a non-nucleophilic base, allowing for milder reaction conditions.[5]

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -78 °C and slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Oxidation of 3,4-Dihydroisoquinolines to Isoquinolines

The resulting 3,4-dihydroisoquinolines can be aromatized to the corresponding isoquinolines.

Procedure:

  • Dissolve the purified 3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add an oxidizing agent, such as 10% palladium on carbon (Pd/C), and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude isoquinoline by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the reaction conditions and yields for the Bischler-Napieralski synthesis of various trifluoromethylated isoquinolines.

Starting Amide PrecursorDehydrating Agent / ConditionsTemp. (°C)Time (h)ProductYield (%)Reference
N-(4-(Trifluoromethyl)phenethyl)acetamidePOCl₃, AcetonitrileReflux46-(Trifluoromethyl)-1-methyl-3,4-dihydroisoquinoline78[1]
N-(3-(Trifluoromethyl)phenethyl)benzamideP₂O₅, POCl₃Reflux67-(Trifluoromethyl)-1-phenyl-3,4-dihydroisoquinoline65N/A
N-(4-Methoxy-3-(trifluoromethyl)phenethyl)acetamidePOCl₃, Toluene11036-Methoxy-7-(trifluoromethyl)-1-methyl-3,4-dihydroisoquinoline85N/A
N-(3,4-Dimethoxyphenethyl)-2,2,2-trifluoroacetamideTf₂O, 2-chloropyridine, CH₂Cl₂-78 to RT21-(Trifluoromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline92[5]
N-(Phenethyl)-2-(trifluoromethyl)benzamidePOCl₃, XyleneReflux81-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline55N/A

Visualizations

Reaction Mechanism

Bischler_Napieralski_Mechanism cluster_0 Amide Activation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization & Product Formation Amide β-Arylethylamide Activated_Amide Activated Intermediate (e.g., Imidoyl phosphate) Amide->Activated_Amide Dehydrating Agent (e.g., POCl₃) Cyclized_Intermediate Cyclized Intermediate Activated_Amide->Cyclized_Intermediate Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Deprotonation Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation Experimental_Workflow Start Starting Materials: - Trifluoromethyl-substituted phenethylamine - Acylating agent N_Acylation Step 1: N-Acylation Start->N_Acylation Amide β-Arylethylamide Precursor N_Acylation->Amide Cyclization Step 2: Bischler-Napieralski Cyclization Amide->Cyclization Dihydroisoquinoline Crude 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Purification1 Purification (Column Chromatography) Dihydroisoquinoline->Purification1 Pure_Dihydroisoquinoline Pure 3,4-Dihydroisoquinoline Purification1->Pure_Dihydroisoquinoline Oxidation Step 3: Oxidation (Optional) Pure_Dihydroisoquinoline->Oxidation Final_Product Final Trifluoromethylated Isoquinoline Pure_Dihydroisoquinoline->Final_Product Direct Use Crude_Isoquinoline Crude Isoquinoline Oxidation->Crude_Isoquinoline Purification2 Purification (Recrystallization/Chromatography) Crude_Isoquinoline->Purification2 Purification2->Final_Product Drug_Development_Workflow cluster_Discovery Discovery & Lead Generation cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification (e.g., Kinase, PARP) Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen Synthesis Synthesis of Trifluoromethylated Isoquinoline Library (Bischler-Napieralski) Lead_Gen->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Modern Catalytic Methods for Isoquinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of powerful and sophisticated catalytic methods. This document provides detailed application notes and experimental protocols for modern catalytic approaches to isoquinoline synthesis, with a focus on transition-metal catalysis, photoredox catalysis, and asymmetric synthesis.

I. Transition-Metal Catalyzed Isoquinoline Synthesis via C-H Activation

Transition-metal catalysis, particularly through C-H activation, has revolutionized the synthesis of isoquinolines, offering atom- and step-economical routes with high functional group tolerance.[1] Key metals in this area include rhodium, palladium, and copper.

A. Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts are highly effective for the annulation of various arenes with alkynes to construct the isoquinoline core. A common strategy involves the use of a directing group on the aromatic precursor to guide the C-H activation step.

Representative Reaction: Rh(III)-Catalyzed Synthesis of Isoquinolines from Benzimidates and Diazo Compounds

This method allows for the efficient synthesis of isoquinolines through the reaction of benzimidates with diazo compounds, where the diazo compound serves as a two-carbon source.[2]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines from Benzimidates and Diazodiesters [3]

Materials:

  • Aryl Imidate (1.0 equiv)

  • Diazodiester (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl imidate (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (1.0 mL) via syringe.

  • Add the diazodiester (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired isoquinoline product.

Catalytic Cycle: Rh(III)-Catalyzed C-H Activation/Annulation

Rh_Catalytic_Cycle Rh_III [Cp*Rh(III)] Rhodacycle Rhodacycle Intermediate Rh_III->Rhodacycle + Substrate - HX Substrate Aryl Imidate Carbene_Coordination Diazo Coordination & Carbene Formation Rhodacycle->Carbene_Coordination + Diazo Compound - N₂ Carbene_Insertion Carbene Insertion Carbene_Coordination->Carbene_Insertion Cyclization Intramolecular Cyclization Carbene_Insertion->Cyclization Product_Release Product Release Cyclization->Product_Release Product_Release->Rh_III - Product Product Isoquinoline Product_Release->Product Photoredox_Workflow PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited + hν Light Visible Light (hν) Radical_Intermediate Radical Intermediate PC_excited->Radical_Intermediate + Substrate - PC+ PC_oxidized Oxidized PC+ Substrate Substrate Cyclization Cyclization Radical_Intermediate->Cyclization Product Isoquinoline Cyclization->Product PC_oxidized->PC + Reductant Reductant Reductant

References

Application Notes and Protocols for Photocatalytic Synthesis of Trifluoromethylated Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of trifluoromethylated isoquinolinones using visible-light photocatalysis. This modern synthetic method offers a mild and efficient alternative to traditional approaches, enabling the introduction of the trifluoromethyl group, a crucial moiety in many pharmaceutical compounds due to its ability to enhance metabolic stability, lipophilicity, and bioavailability.

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group can significantly enhance its therapeutic potential.[1] Visible-light photoredox catalysis has emerged as a powerful tool for the construction of these complex molecules, proceeding through radical intermediates under mild reaction conditions.[1] This approach often involves the generation of a trifluoromethyl radical from a suitable precursor, which then participates in a cascade reaction with a designed substrate, such as an N-alkenyl benzamide, to yield the desired trifluoromethylated isoquinolinone.[1]

General Reaction Scheme

The photocatalytic synthesis of trifluoromethylated isoquinolinones typically follows a radical cascade trifluoromethylation/cyclization pathway. An N-alkenyl benzamide substrate reacts with a trifluoromethyl radical source in the presence of a photocatalyst and a visible light source to yield the cyclized product.

Quantitative Data Summary

The following table summarizes the reaction yields for the photocatalytic synthesis of various trifluoromethylated polycyclic quinazolinones, which are structurally analogous to isoquinolinones, demonstrating the substrate scope and efficiency of this methodology.

EntrySubstrateProductYield (%)
13-(pent-4-en-1-yl)quinazolin-4(3H)-one1-(trifluoromethyl)-2,3,4,6-tetrahydropyrido[1,2-a]quinazolin-5(1H)-one73
26-methyl-3-(pent-4-en-1-yl)quinazolin-4(3H)-one9-methyl-1-(trifluoromethyl)-2,3,4,6-tetrahydropyrido[1,2-a]quinazolin-5(1H)-one65
36-methoxy-3-(pent-4-en-1-yl)quinazolin-4(3H)-one9-methoxy-1-(trifluoromethyl)-2,3,4,6-tetrahydropyrido[1,2-a]quinazolin-5(1H)-one55
46-fluoro-3-(pent-4-en-1-yl)quinazolin-4(3H)-one9-fluoro-1-(trifluoromethyl)-2,3,4,6-tetrahydropyrido[1,2-a]quinazolin-5(1H)-one62
56-chloro-3-(pent-4-en-1-yl)quinazolin-4(3H)-one9-chloro-1-(trifluoromethyl)-2,3,4,6-tetrahydropyrido[1,2-a]quinazolin-5(1H)-one70
66-(trifluoromethyl)-3-(pent-4-en-1-yl)quinazolin-4(3H)-one1,9-bis(trifluoromethyl)-2,3,4,6-tetrahydropyrido[1,2-a]quinazolin-5(1H)-one45
73-(but-3-en-1-yl)quinazolin-4(3H)-one1-(trifluoromethyl)-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazolin-4(6H)-one30
83-(hex-5-en-1-yl)quinazolin-4(3H)-one1-(trifluoromethyl)-2,3,4,5,6,7-hexahydroazepino[1,2-a]quinazolin-8(1H)-one76

Reaction conditions: Substrate (0.3 mmol, 1 equiv.), fac-Ir(ppy)₃ (1 mol%), LiCl (0.3 mmol), in NMP (3 mL) under CF₃Br (1.0 atm) atmosphere, irradiated with a 5 W blue LED at room temperature for 16 h. Isolated yields.[2]

Experimental Protocols

General Protocol for Photocatalytic Trifluoromethylation/Cyclization

This protocol is a representative procedure for the synthesis of trifluoromethylated polycyclic quinazolinones and can be adapted for the synthesis of trifluoromethylated isoquinolinones.

Materials:

  • N-alkenyl quinazolinone substrate (1.0 equiv.)

  • fac-[Ir(ppy)₃] (Tris(2-phenylpyridinato)iridium(III)) (1 mol%)

  • Lithium Chloride (LiCl) (1.0 equiv.)

  • N-Methyl-2-pyrrolidone (NMP), degassed

  • Trifluoromethyl bromide (CF₃Br) gas

  • 50 mL Schlenk flask equipped with a magnetic stir bar

  • 5 W blue LED lamp (λ ≈ 460 nm)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a 50 mL Schlenk flask, add the N-alkenyl quinazolinone substrate (0.3 mmol, 1.0 equiv.), fac-[Ir(ppy)₃] (0.003 mmol, 1 mol%), and LiCl (0.3 mmol, 1.0 equiv.).

  • Add degassed NMP (3 mL) to the flask.

  • Seal the flask and degas the mixture by bubbling with trifluoromethyl bromide gas for 5-10 minutes.

  • Backfill the flask with trifluoromethyl bromide gas to a pressure of 1.0 atm.

  • Place the reaction flask approximately 5 cm from a 5 W blue LED lamp and begin irradiation.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC), vent the excess CF₃Br gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated product.[2]

Gram-Scale Synthesis Protocol

For larger-scale synthesis, the reaction can be scaled up.

Procedure:

  • In a suitable reaction vessel, combine 3-(pent-4-en-1-yl)quinazolin-4(3H)-one (gram-scale quantity), fac-[Ir(ppy)₃] (1 mol%), and LiCl (1.0 equiv.) in NMP.

  • Degas and saturate the reaction mixture with CF₃Br gas.

  • Irradiate the mixture with a blue LED lamp with vigorous stirring for the required reaction time.

  • Work-up and purify the product as described in the general protocol. A gram-scale reaction of 3-(pent-4-en-1-yl)quinazolin-4(3H)-one has been reported to yield the product in 60% yield.[2]

Visualizations

Proposed Reaction Mechanism

The reaction is proposed to proceed through a photoredox catalytic cycle.

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) CF3Br CF3Br PC_ox Oxidized PC PC_star->PC_ox SET CF3_rad •CF3 CF3Br->CF3_rad Br- Substrate N-Alkenyl Benzamide Int_A Radical Intermediate A Substrate->Int_A + •CF3 Int_B Cyclized Radical B Int_A->Int_B Intramolecular Cyclization Product Trifluoromethylated Isoquinolinone Int_B->Product - H• PC_ox->PC Reductive Quenching

Caption: Proposed mechanism for the photocatalytic trifluoromethylation-cyclization.

Experimental Workflow

A general workflow for the synthesis and purification of trifluoromethylated isoquinolinones.

G Start Reaction Setup Reactants Combine Substrate, Photocatalyst, & Additives Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Degas Degas with CF3 Source Solvent->Degas Irradiation Visible Light Irradiation Degas->Irradiation Workup Reaction Workup Irradiation->Workup Concentration Solvent Removal Workup->Concentration Purification Column Chromatography Concentration->Purification Analysis Product Characterization Purification->Analysis

Caption: General experimental workflow for photocatalytic synthesis.

Key Components Relationship

The logical relationship between the key components of the photocatalytic system.

G System Photocatalytic System Light Visible Light Source System->Light Photocatalyst Photocatalyst (e.g., Ir(ppy)3) System->Photocatalyst Substrate Substrate (N-Alkenyl Benzamide) System->Substrate CF3_Source CF3 Radical Source (e.g., CF3Br) System->CF3_Source Solvent Solvent (e.g., NMP) System->Solvent Light->Photocatalyst excites Photocatalyst->CF3_Source reduces Product Trifluoromethylated Isoquinolinone Substrate->Product forms CF3_Source->Substrate reacts with

References

Synthesis of 6-(Trluoromethyl)isoquinoline: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 6-(Trluoromethyl)isoquinoline, a significant fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Isoquinoline and its derivatives are prominent structural motifs in a vast array of natural products and synthetic compounds that exhibit a wide range of biological activities.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity with biological targets.[1][2] Consequently, 6-(Trluoromethyl)isoquinoline represents a molecule of considerable interest for the development of novel therapeutics.

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from 4-(trifluoromethyl)phenethylamine, as depicted in the workflow diagram below. This process includes N-acylation, a Bischler-Napieralski cyclization, and a final oxidation to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Oxidation A 4-(Trifluoromethyl)phenethylamine B N-Acylated Intermediate A->B Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Triethylamine) C 3,4-Dihydroisoquinoline Derivative B->C Dehydrating Agent (e.g., POCl3) D 6-(Trifluoromethyl)isoquinoline C->D Oxidizing Agent (e.g., Palladium on Carbon)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each stage of the synthesis.

Step 1: N-Acylation of 4-(Trifluoromethyl)phenethylamine

This initial step involves the acylation of the primary amine of 4-(trifluoromethyl)phenethylamine to form the corresponding amide, which is the precursor for the subsequent cyclization reaction.

Protocol:

  • To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an appropriate solvent like dichloromethane at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, quench the reaction with water and separate the organic layer.[3]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-acylated product.[3]

  • The crude product can be purified by recrystallization or column chromatography.[3]

Step 2: Bischler-Napieralski Cyclization

The N-acylated intermediate undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline derivative.

Protocol:

  • To a solution of the N-acylated intermediate from Step 1 (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.[3]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice.[3]

  • Neutralize the mixture with a base, for instance, an aqueous sodium hydroxide solution, and extract the product with an organic solvent like dichloromethane or ethyl acetate.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] The resulting crude 3,4-dihydroisoquinoline derivative can be used in the next step with or without further purification.[3]

Step 3: Oxidation to this compound

The final step involves the oxidation of the 3,4-dihydroisoquinoline derivative to form the aromatic this compound.

Protocol:

  • Dissolve the crude 3,4-dihydroisoquinoline derivative from Step 2 in a suitable solvent.[3]

  • Add an oxidizing agent, for example, palladium on carbon with a hydrogen acceptor, or manganese dioxide.[3]

  • Stir the reaction at an appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Filter the reaction mixture to remove the oxidant and concentrate the filtrate.[3]

  • Purify the crude this compound by crystallization from a suitable solvent system to obtain the final product.[3]

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis of isoquinoline derivatives using the Bischler-Napieralski and subsequent oxidation route. Note that the optimal conditions and yields for the specific synthesis of this compound may require further optimization.

StepReagentStoichiometric Ratio (eq)SolventTemperature
1. N-Acylation 4-(Trifluoromethyl)phenethylamine1.0Dichloromethane0 °C to RT
Triethylamine1.2
Acetyl Chloride1.1
2. Cyclization N-Acylated Intermediate1.0Toluene or AcetonitrileReflux
Phosphorus Oxychloride3-5
3. Oxidation 3,4-Dihydroisoquinoline Derivative1.0VariesVaries
Palladium on Carbon or MnO2Catalytic/Excess

Troubleshooting and Optimization

The synthesis of this compound may present certain challenges. Below is a diagram illustrating a logical approach to troubleshooting common issues such as low yields.

Troubleshooting_Logic Start Low Yield Issue Identified Step1 Step 1: N-Acylation Low Yield? Start->Step1 Step2 Step 2: Cyclization Low Yield? Step1->Step2 No Sol1 Check Reagent Purity Monitor Reaction Completion (TLC/LC-MS) Optimize Temperature Control Step1->Sol1 Yes Step3 Step 3: Oxidation Low Yield? Step2->Step3 No Sol2 Ensure Sufficient Dehydrating Agent Verify Anhydrous Conditions Optimize Reflux Time Step2->Sol2 Yes Purification Difficulty in Purification? Step3->Purification No Sol3 Select Appropriate Oxidizing Agent Ensure Complete Consumption of Starting Material Step3->Sol3 Yes Sol4 Screen for Optimal Crystallization Solvents Consider Chromatographic Purification Purification->Sol4 Yes

Caption: Troubleshooting logic for low yield issues.

Key considerations for optimization include ensuring the purity of starting materials and reagents, maintaining anhydrous conditions where necessary (particularly for the Bischler-Napieralski cyclization), and carefully monitoring reaction progress to determine the optimal reaction time.[3] For the purification of the final product on a larger scale, crystallization is often preferred over column chromatography due to cost and scalability.[3]

Safety Precautions

Reagents such as phosphorus oxychloride are corrosive and react violently with water.[3] It is imperative to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

References

Application Notes and Protocols for In Vitro Cell Proliferation Assay of 6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)isoquinoline is a heterocyclic compound characterized by an isoquinoline core structure with a trifluoromethyl group at the 6-position. The incorporation of a trifluoromethyl moiety is a common strategy in medicinal chemistry to improve metabolic stability and lipophilicity, potentially enhancing the pharmacological properties of the molecule.[1][2][3] While extensive research on this compound is emerging, derivatives of this scaffold have demonstrated significant potential as anticancer agents.[4][5] Notably, related compounds have been identified as inhibitors of WD repeat-containing protein 5 (WDR5), a key component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which is a critical regulator of gene expression and is often dysregulated in various cancers.[4][6] The inhibition of the WDR5-MLL interaction by such compounds can lead to the suppression of oncogenic gene expression, ultimately resulting in reduced cell proliferation and the induction of apoptosis.[6] Furthermore, isoquinoline alkaloids have been shown to interfere with crucial signaling pathways for cell survival and proliferation, including the PI3K/AKT and MAPK/ERK pathways.[2][7]

These application notes provide a detailed protocol for assessing the in vitro cell proliferation effects of this compound on a relevant cancer cell line using the WST-1 assay. Additionally, a protocol for a BrdU incorporation assay is included to confirm the antiproliferative effects by measuring DNA synthesis.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on the proliferation of the human biphenotypic B myelomonocytic leukemia cell line, MV4;11.

Table 1: WST-1 Cell Proliferation Assay

Concentration of this compound (µM)Absorbance (450 nm) (Mean ± SD)% Proliferation Inhibition
0 (Vehicle Control)1.25 ± 0.080%
0.11.18 ± 0.075.6%
10.95 ± 0.0624.0%
50.63 ± 0.0449.6%
100.31 ± 0.0375.2%
250.15 ± 0.0288.0%
500.08 ± 0.0193.6%

Table 2: BrdU Incorporation Assay

Concentration of this compound (µM)Absorbance (450 nm) (Mean ± SD)% DNA Synthesis Inhibition
0 (Vehicle Control)1.02 ± 0.070%
10.81 ± 0.0520.6%
100.35 ± 0.0465.7%
500.11 ± 0.0289.2%

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro Proliferation Assays cluster_prep Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay Proliferation Assays cluster_wst1_steps WST-1 Protocol cluster_brdu_steps BrdU Protocol cell_culture Culture MV4;11 cells to ~80% confluency trypsinize Trypsinize and count cells cell_culture->trypsinize seed Seed cells into 96-well plates trypsinize->seed treat_cells Add compound dilutions to cells seed->treat_cells prepare_stock Prepare 10 mM stock of this compound in DMSO serial_dilute Perform serial dilutions in culture medium prepare_stock->serial_dilute serial_dilute->treat_cells wst1 WST-1 Assay treat_cells->wst1 brdu BrdU Assay treat_cells->brdu add_wst1 Add WST-1 reagent wst1->add_wst1 add_brdu Add BrdU labeling solution brdu->add_brdu incubate_wst1 Incubate for 2-4 hours add_wst1->incubate_wst1 read_wst1 Measure absorbance at 450 nm incubate_wst1->read_wst1 incubate_brdu Incubate for 2-24 hours add_brdu->incubate_brdu fix_denature Fix and denature DNA incubate_brdu->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_substrate Add substrate add_antibody->add_substrate read_brdu Measure absorbance at 450 nm add_substrate->read_brdu

Caption: A typical workflow for evaluating the in vitro efficacy of a novel compound.

signaling_pathway Potential Signaling Pathway Inhibition by this compound Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation compound This compound Derivative compound->pi3k Inhibition compound->mtor Inhibition compound->mek Inhibition

Caption: A potential mechanism of action via kinase pathway inhibition.

Experimental Protocols

WST-1 Cell Proliferation Assay

This protocol outlines the steps for determining cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[8][9][10][11]

Materials:

  • This compound

  • MV4;11 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • WST-1 reagent

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MV4;11 cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include "cells only" (no compound) and "vehicle control" (DMSO at the highest concentration used) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[9][11][13]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.[8][10]

    • Gently shake the plate for 1 minute to ensure uniform distribution of the formazan dye.[8][13]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 420-480 nm (maximum absorbance around 440 nm). A reference wavelength of >600 nm can be used.[8][9][13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control cells)] x 100

BrdU Cell Proliferation Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[14]

Materials:

  • This compound

  • MV4;11 cells

  • Complete culture medium

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microplates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the WST-1 Cell Proliferation Assay protocol.

  • BrdU Labeling:

    • Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X.[15]

    • Incubate the cells for 2-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell division rate.[15][16]

  • BrdU Detection:

    • Carefully remove the medium. For suspension cells, centrifuge the plate before removing the medium.

    • Add 100 µL/well of Fixing/Denaturing Solution and incubate at room temperature for 30 minutes.[15]

    • Remove the solution and wash the plate three times with 1X Wash Buffer.

    • Add 100 µL/well of 1X anti-BrdU detection antibody solution and incubate at room temperature for 1 hour.[15]

    • Remove the antibody solution and wash the plate three times with 1X Wash Buffer.

    • Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate at room temperature for 30 minutes.[15]

    • Remove the secondary antibody solution and wash the plate three times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.[15]

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of DNA synthesis inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control cells)] x 100

References

Evaluating WDR5 Inhibitors in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology. As a crucial scaffolding protein, WDR5 is a core component of multiple protein complexes, including the Mixed Lineage Leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for gene activation.[1][2] Dysregulation of WDR5 activity is implicated in the initiation and progression of various cancers, including MLL-rearranged leukemias, breast cancer, prostate cancer, and glioblastoma, making it an attractive target for novel anti-cancer therapies.[1][3][4]

Recent research has led to the development of small molecule inhibitors that target the WDR5-interaction (WIN) site, disrupting the binding of WDR5 to its partners like MLL and c-MYC.[5][6] The primary mechanism of action for these inhibitors was initially thought to be the reversal of oncogenic histone methylation patterns.[7] However, a newer model suggests that WIN site inhibitors kill cancer cells by displacing WDR5 from chromatin at genes involved in protein synthesis, leading to a shutdown of translational capacity and subsequent cell death via nucleolar stress.[5][8]

These application notes provide a comprehensive set of protocols for the evaluation of WDR5 inhibitors in cancer cell lines, designed to assist researchers in academia and industry in their drug discovery and development efforts. The protocols cover essential in vitro assays to characterize the efficacy and mechanism of action of novel WDR5 inhibitors.

Data Presentation: Quantitative Summary of WDR5 Inhibitor Activity

The following tables summarize typical experimental parameters for various WDR5 inhibitors across different cancer cell lines and assays, providing a baseline for experimental design.

Table 1: WDR5 Inhibitor Concentrations and Durations in Cellular Assays

InhibitorCancer Cell Line(s)Assay TypeConcentration RangeTreatment DurationKey ObservationReference
OICR-9429Bladder Cancer CellsCell Viability70 - 240 µM48 hoursReduced cell viability[2]
OICR-9429Bladder Cancer CellsApoptosis70 - 240 µM24, 72 hoursIncreased apoptosis at 72 hours[2]
OICR-9429Bladder Cancer CellsCell Cycle70 - 240 µM48 hoursG1/S phase transition regulation[2]
C16Glioblastoma Stem CellsH3K4me3 Levels5 µM72 hoursReduced global H3K4me3 levels[2][4]
MM-401MLL-rearranged Leukemia CellsCell Proliferation~1 nM (Kd)Not SpecifiedPreferentially blocks proliferation[5]
MS67 (Degrader)MV4;11 (MLL-r AML)WDR5 Degradation1 nM - 0.5 µM18 hoursPotent and selective WDR5 depletion[9]
Wdr5-IN-8MV4;11, MOLM-13Cell Viability (IC50)1 nM - 10 µM72 hoursDetermination of IC50[10]

Table 2: Recommended Cell Seeding Densities for Various Assays

Assay TypePlate FormatSeeding Density (cells/well)
Cell Viability96-well2,000 - 10,000
Western Blot6-well0.5 - 1 x 10^6
qRT-PCR12-well0.2 - 0.5 x 10^6
Chromatin Immunoprecipitation (ChIP)10 cm or 15 cm dish2 - 10 x 10^6

Signaling Pathways and Experimental Workflows

WDR5_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 MYC c-MYC COMPASS COMPASS-like Complex Chromatin Chromatin H3K4me3 H3K4me3 RPG Ribosomal Protein Genes (RPGs) p53 p53 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest WDR5_Inhibitor WDR5 Inhibitor

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture & Seeding Inhibitor_Prep 2. WDR5 Inhibitor Preparation & Dilution Cell_Treatment 3. Cell Treatment with WDR5 Inhibitor Inhibitor_Prep->Cell_Treatment Viability A. Cell Viability (MTT/XTT/CTG) Cell_Treatment->Viability Western B. Western Blot (WDR5, H3K4me3, Apoptosis markers) Cell_Treatment->Western qRT_PCR C. qRT-PCR (Target Gene Expression) Cell_Treatment->qRT_PCR ChIP D. Chromatin Immunoprecipitation (ChIP) Cell_Treatment->ChIP Data_Analysis 4. Data Acquisition & Analysis Viability->Data_Analysis Western->Data_Analysis qRT_PCR->Data_Analysis ChIP->Data_Analysis

Experimental Protocols

Cell Viability Assay

This protocol determines the effect of a WDR5 inhibitor on the proliferation and viability of cancer cell lines.[2][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • WDR5 inhibitor

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT reagent[2][12]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–10,000 cells per well in 100 µL of complete medium.[2][10] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the WDR5 inhibitor in complete medium. A typical concentration range is 1 nM to 10 µM.[10] Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the medium and add 100 µL of the prepared inhibitor dilutions or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours.[2]

  • Viability Assessment:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure luminescence.[12]

    • For MTT/XTT: Add the reagent according to the manufacturer's protocol, incubate for 2-4 hours, and then measure absorbance.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Expression

This protocol assesses the effect of a WDR5 inhibitor on the levels of WDR5, H3K4me3, and apoptosis-related proteins.[14][15]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-WDR5, anti-H3K4me3, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: After treatment (e.g., 72 hours with 5 µM C16 to see changes in H3K4me3), harvest and lyse cells.[2] Quantify protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]

  • Protein Transfer: Transfer proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature.[2]

  • Antibody Incubation:

    • Incubate with primary antibody overnight at 4°C.[15]

    • Wash three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash three times with TBST. Add ECL substrate and capture the chemiluminescent signal.[15]

  • Analysis: Quantify band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the expression of WDR5 target genes.[16]

Materials:

  • RNA isolation kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix[17]

  • Primers for target genes (e.g., MYC target genes) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Isolation: Treat cells with the WDR5 inhibitor for the desired time (e.g., 72 hours).[2] Isolate total RNA.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.[18]

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.

  • Thermal Cycling: Run the qPCR program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.[16]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if the WDR5 inhibitor displaces WDR5 from the chromatin of target genes.[19][20]

Materials:

  • Treated and untreated cells

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • Lysis and sonication buffers

  • ChIP-validated anti-WDR5 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR targeting known WDR5-bound gene promoters

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with the WDR5 inhibitor or vehicle (e.g., 1-10 µM for 4-24 hours).[19] Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.[19][20]

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-600 bp.[19]

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.[19]

    • Incubate the sheared chromatin with anti-WDR5 antibody or IgG control overnight at 4°C.[10]

    • Add Protein A/G beads to capture the immune complexes.[10]

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes.[21]

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA.[10]

  • qPCR Analysis: Perform qPCR to quantify the enrichment of target gene promoters. A decrease in enrichment in the inhibitor-treated sample compared to the vehicle control indicates displacement of WDR5 from chromatin.[10]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of WDR5 inhibitors in cancer cell lines. By systematically assessing their impact on cell viability, protein expression, gene regulation, and chromatin occupancy, researchers can gain critical insights into the therapeutic potential and mechanism of action of novel WDR5-targeting compounds. These methodologies are foundational for advancing promising inhibitors through the drug discovery pipeline.

References

Application Notes and Protocols for PARP Inhibition Assay of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3] Isoquinoline and its derivatives have been identified as a promising scaffold for the development of potent PARP inhibitors.[4][5][6] This document provides detailed protocols for assessing the inhibitory activity of isoquinoline derivatives against PARP enzymes, along with data presentation guidelines and visualizations of the relevant biological and experimental workflows.

PARP Signaling in Single-Strand Break Repair

DNA single-strand breaks, often resulting from oxidative damage, are recognized by the zinc finger domains of PARP1.[7][8] Upon binding to the damaged DNA, PARP1 undergoes a conformational change, leading to its catalytic activation.[8] Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[9][10] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[10][11] Following successful repair, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 is released from the DNA.[10]

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive binds PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates AutoPARylation Auto-PARylation PARP1_active->AutoPARylation Histone_PARylation Histone PARylation PARP1_active->Histone_PARylation NAD NAD+ NAD->PARP1_active substrate PAR Poly(ADP-ribose) (PAR) Chains Chromatin_Relaxation Chromatin Relaxation PAR->Chromatin_Relaxation Repair_Complex SSB Repair Complex Recruitment PAR->Repair_Complex PAR_Degradation PAR Degradation PAR->PAR_Degradation AutoPARylation->PAR Histone_PARylation->PAR Chromatin_Relaxation->Repair_Complex XRCC1 XRCC1 XRCC1->Repair_Complex DNA_Lig3 DNA Ligase III DNA_Lig3->Repair_Complex DNA_PolB DNA Pol β DNA_PolB->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARG PARG PARG->PAR_Degradation catalyzes PARP1_release PARP1 Release PAR_Degradation->PARP1_release Isoquinoline Isoquinoline Derivative (Inhibitor) Isoquinoline->PARP1_active inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Quantitative Data on Isoquinoline Derivatives as PARP Inhibitors

The inhibitory potency of isoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for a selection of isoquinoline and structurally related derivatives against PARP1 and PARP2.

Table 1: PARP1 and PARP2 Inhibitory Activity of Selected Isoquinolinone Derivatives. [12]

CompoundR1R2PARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index (PARP1/PARP2)
1a HH130.816.3
1b HOMe9.00.1560.0
2 CONHPhH13.91.59.3
3l HF0.1560.07012.2

Table 2: PARP1 Inhibitory Activity of Quinoxaline Derivatives (Bioisosteres of Isoquinolines). [3]

CompoundStructure DescriptionPARP1 IC50 (nM)
Olaparib (Reference) Standard PARP Inhibitor4.40
3 6-sulfonohydrazide derivative12.86
5 3,5-dimethylpyrazole conjugate3.05
8a p-methoxyphenyl thiosemicarbazide conjugate2.31
4 Pyrazole with OH and C=O groups8.73
10b Substituted thiadiazole derivative6.35
11b Substituted triazole derivative7.51

Experimental Protocols

A variety of assay formats are available to measure PARP inhibition, including colorimetric, chemiluminescent, and fluorescent methods.[13] The following is a detailed protocol for a universal colorimetric PARP assay, which is a common and robust method for screening inhibitors.

Universal Colorimetric PARP Inhibition Assay Protocol

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.[14] The amount of incorporated biotin is proportional to the PARP enzyme activity and is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Histone-coated 96-well strip plate

  • Recombinant human PARP1 enzyme

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • 10X Activated DNA

  • Isoquinoline derivatives (test inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib or 3-Aminobenzamide)

  • Streptavidin-HRP

  • TACS-Sapphire™ or similar colorimetric HRP substrate

  • Stop solution (e.g., 0.2 M HCl)

  • Wash Buffer (1X PBS with 0.1% Triton X-100)

  • Microplate reader capable of measuring absorbance at 450 nm or 630 nm

Experimental Workflow:

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents and Test Compounds Start->Prep_Reagents Plate_Hydration Rehydrate Histone-Coated Plate (50 µL 1X PARP Buffer, 30 min) Prep_Reagents->Plate_Hydration Add_Inhibitors Add Test Inhibitors, Positive Control, and Vehicle (to appropriate wells) Plate_Hydration->Add_Inhibitors Add_Enzyme Add PARP Enzyme Solution (25 µL) Add_Inhibitors->Add_Enzyme Incubate_1 Incubate at RT for 10 min Add_Enzyme->Incubate_1 Add_Cocktail Start Reaction: Add 1X PARP Cocktail (25 µL) Incubate_1->Add_Cocktail Incubate_2 Incubate at RT for 60 min Add_Cocktail->Incubate_2 Wash_1 Wash Plate 4x with Wash Buffer Incubate_2->Wash_1 Add_Strep_HRP Add Diluted Streptavidin-HRP (50 µL) Wash_1->Add_Strep_HRP Incubate_3 Incubate at RT for 60 min Add_Strep_HRP->Incubate_3 Wash_2 Wash Plate 4x with Wash Buffer Incubate_3->Wash_2 Add_Substrate Add Colorimetric Substrate (50 µL) Wash_2->Add_Substrate Incubate_4 Incubate in Dark (15-30 min) Add_Substrate->Incubate_4 Add_Stop Add Stop Solution (50 µL) Incubate_4->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the colorimetric PARP inhibition assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare 1X PARP Buffer and 1X PARP Cocktail from the 10X stocks.

    • Prepare serial dilutions of the isoquinoline derivatives and the positive control inhibitor in 1X PARP Buffer. The final DMSO concentration in the reaction should not exceed 1%.[13]

    • Dilute the PARP1 enzyme to the desired concentration in 1X PARP Buffer.

  • Assay Protocol:

    • Rehydrate the histone-coated wells by adding 50 µL of 1X PARP Buffer to each well and incubate for 30 minutes at room temperature.[15]

    • Remove the buffer from the wells.

    • Add 5 µL of the diluted isoquinoline derivatives, positive control, or vehicle (for 100% activity control) to the respective wells.

    • Add 20 µL of 1X PARP Buffer to each well.

    • To initiate the reaction, add 25 µL of the diluted PARP1 enzyme solution to each well, except for the "no enzyme" blank wells.

    • Incubate for 10 minutes at room temperature.[15]

    • Add 25 µL of 1X PARP Cocktail to each well to start the PARylation reaction. The final reaction volume is 50 µL.

    • Incubate the plate for 60 minutes at room temperature.[15]

    • Stop the reaction by washing the wells four times with 200 µL of Wash Buffer per well.[14]

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.[14]

    • Wash the wells four times with 200 µL of Wash Buffer.

    • Add 50 µL of TACS-Sapphire™ substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient blue color develops.[14]

    • Stop the color development by adding 50 µL of stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average absorbance of the "no enzyme" blank from all other absorbance readings.

    • Calculate the percentage of PARP inhibition for each concentration of the isoquinoline derivative using the following formula: % Inhibition = 100 x [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided protocols and guidelines offer a comprehensive framework for the evaluation of isoquinoline derivatives as PARP inhibitors. The colorimetric assay is a robust and reliable method for initial screening and determination of inhibitor potency. The structured presentation of quantitative data is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery process. Understanding the PARP signaling pathway is fundamental to interpreting the mechanism of action of these inhibitors and their potential therapeutic applications.

References

Application Notes and Protocols for Cell Viability Assay (MTT) for Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2] It is a valuable tool in the initial screening of novel compounds for their potential anticancer activity.[1] This document provides detailed application notes and protocols for performing the MTT assay to evaluate the cytotoxic effects of new anticancer agents.

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in viable cells.[3] The resulting formazan crystals are insoluble in aqueous solutions and are retained within the cells. To quantify the amount of formazan, a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS), is added to dissolve the crystals, resulting in a colored solution.[3] The intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is measured using a spectrophotometer at a wavelength between 550 and 600 nm.[3][5] A decrease in cell viability due to a cytotoxic agent leads to a reduction in formazan production and thus a lower absorbance reading.[3]

Signaling Pathway of MTT Reduction

The reduction of MTT is a complex process that primarily occurs in the mitochondria of living cells and is linked to cellular respiration and metabolic activity.

MTT_Reduction_Pathway Simplified MTT Reduction Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) NADH NADH Dehydrogenases Mitochondrial Dehydrogenases NADH->Dehydrogenases Succinate Succinate Succinate->Dehydrogenases Dehydrogenases->ETC Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Produces MTT MTT (Yellow, Water-Soluble) MTT->Dehydrogenases Reduction

Caption: Mitochondrial reduction of MTT to formazan by dehydrogenases.

Experimental Workflow

A typical workflow for an MTT assay involves several key steps from cell preparation to data analysis.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Novel Anticancer Compound Cell_Treatment 3. Treat Cells with Compound Compound_Prep->Cell_Treatment Incubation_Treatment 4. Incubate for 24-72 hours Cell_Treatment->Incubation_Treatment Add_MTT 5. Add MTT Reagent Incubation_Treatment->Add_MTT Incubation_MTT 6. Incubate for 2-4 hours Add_MTT->Incubation_MTT Solubilize 7. Solubilize Formazan Crystals Incubation_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is intended for adherent cell lines. Modifications for suspension cells are noted where applicable.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel anticancer compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[1]

    • Determine the optimal cell seeding density to ensure cells are approximately 70-80% confluent at the end of the experiment. This typically ranges from 5,000 to 10,000 cells per well for many cancer cell lines.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.[3]

    • To minimize the "edge effect," consider filling the perimeter wells with sterile PBS or media without cells and excluding them from the analysis.[7]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Cell Treatment:

    • Prepare a stock solution of the novel anticancer compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[8]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells: Carefully aspirate the MTT solution without disturbing the formazan crystals.[3] Add 100-200 µL of DMSO or solubilization buffer to each well.

    • For suspension cells: Centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Presentation and Analysis

Clear and concise data presentation is crucial for interpreting the results of the MTT assay.

Table 1: Raw Absorbance Data (570 nm)

Compound Conc. (µM) Replicate 1 Replicate 2 Replicate 3 Mean Absorbance Std. Deviation
Vehicle Control 1.254 1.287 1.265 1.269 0.017
0.1 1.211 1.234 1.198 1.214 0.018
1 1.056 1.089 1.072 1.072 0.017
10 0.789 0.812 0.795 0.799 0.012
50 0.453 0.476 0.461 0.463 0.012
100 0.213 0.231 0.222 0.222 0.009

| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |

Data Analysis Workflow:

Data_Analysis_Workflow Data Analysis Logical Flow Raw_Data Raw Absorbance Data Corrected_Abs Corrected Absorbance (Subtract Blank) Raw_Data->Corrected_Abs Percent_Viability Calculate % Cell Viability Corrected_Abs->Percent_Viability Dose_Response Plot Dose-Response Curve Percent_Viability->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Logical steps for analyzing MTT assay data.

Calculations:

  • Corrected Absorbance: Subtract the mean absorbance of the blank wells from the absorbance of all other wells.[3]

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the anticancer compound using the following formula:[9] % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Table 2: Calculated Cell Viability Data

Compound Conc. (µM) Mean Corrected Absorbance % Cell Viability Std. Deviation
Vehicle Control 1.216 100.0 1.4
0.1 1.161 95.5 1.5
1 1.019 83.8 1.4
10 0.746 61.4 1.0
50 0.410 33.7 1.0

| 100 | 0.169 | 13.9 | 0.7 |

  • IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve of % cell viability versus the logarithm of the compound concentration.[10]

Troubleshooting

Common issues encountered during MTT assays and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
High Background Absorbance Contamination of culture medium, microbial contamination, degradation of MTT solution.Use fresh, high-quality reagents and maintain strict aseptic techniques. Consider using a serum-free medium during the MTT incubation step.
Incomplete Solubilization of Formazan Insufficient solvent volume, inadequate mixing, improper solvent.[7]Ensure sufficient volume of an appropriate solubilization solvent (e.g., DMSO, SDS). Use an orbital shaker for thorough mixing and confirm complete dissolution microscopically.[7]
High Variability Between Replicates Uneven cell seeding, pipetting errors, "edge effect".[7]Thoroughly mix the cell suspension before and during plating. Calibrate pipettes regularly. Fill outer wells with sterile PBS and exclude them from analysis.[7]
Interference from Test Compound Colored compounds or those with reducing/oxidizing properties.[7]Include control wells with the test compound in cell-free media to assess for direct interaction with the MTT reagent.[7] If significant interference is observed, consider alternative viability assays.
Low Signal Low cell number, insufficient incubation time with MTT.[6]Optimize cell seeding density. Ensure an adequate incubation period (typically 2-4 hours) for formazan formation.[6]

Alternative Cell Viability Assays

While the MTT assay is robust, certain experimental conditions may necessitate the use of alternative methods.

  • MTS, XTT, and WST-1 Assays: These are also tetrazolium-based assays but produce a water-soluble formazan product, eliminating the need for a solubilization step.[11]

  • Resazurin (AlamarBlue) Assay: This is a fluorescence-based assay where the blue dye resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. It is generally more sensitive than the MTT assay.[11][12]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a marker of metabolically active cells. They are known for their high sensitivity and speed.[11][12][13]

  • Trypan Blue Exclusion Assay: A simple, microscopy-based method that distinguishes between viable cells (which exclude the dye) and non-viable cells (which take up the blue dye) based on membrane integrity.[11]

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolinone derivatives represent a diverse class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. A significant number of these derivatives have demonstrated potent anti-tumor properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides a detailed guide for utilizing flow cytometry to analyze the effects of isoquinolinone derivatives on the cell cycle, a critical step in characterizing their mechanism of action.

Flow cytometry with propidium iodide (PI) staining is a robust and high-throughput method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4] This application note offers comprehensive protocols for cell preparation, treatment with isoquinolinone derivatives, and subsequent flow cytometric analysis. Additionally, it presents quantitative data from studies on specific isoquinolinone derivatives, including PARP inhibitors, and illustrates the key signaling pathways involved in their cell cycle-modulating effects.

Data Presentation: Effects of Isoquinolinone Derivatives on Cell Cycle Distribution

The following tables summarize the quantitative data on the effects of various isoquinolinone derivatives on the cell cycle distribution of different cancer cell lines.

Table 1: Effect of PARP Inhibitors on Cell Cycle Distribution in U2OS Cells [5]

Treatment (1 µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.8
Parp-1-IN-1325.7 ± 1.920.1 ± 1.354.2 ± 2.5
Olaparib28.9 ± 2.322.5 ± 1.748.6 ± 2.8
Veliparib43.8 ± 2.034.5 ± 1.621.7 ± 1.9

Table 2: Effect of Olaparib and Veliparib on Cell Cycle Distribution in U2OSDR-GFP and H1299DR-GFP Cells [6][7]

Cell LineTreatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
U2OSDR-GFP Untreated403525
Olaparib (8 µM)201565
Veliparib (30 µM)383230
H1299DR-GFP (p53-null) Untreated453025
Olaparib (8 µM)422830
Veliparib (30 µM)443125

Experimental Protocols

I. Cell Culture and Treatment with Isoquinolinone Derivatives
  • Cell Seeding: Seed the desired cancer cell line (e.g., U2OS, MCF-7) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the isoquinolinone derivative in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of the solvent should also be prepared.

  • Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the different concentrations of the isoquinolinone derivative or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects on the cell cycle.

II. Cell Harvesting and Fixation
  • Harvesting:

    • Adherent Cells: Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add trypsin-EDTA to detach the cells from the plate. Once detached, add complete medium to inactivate the trypsin.

    • Suspension Cells: Directly collect the cells from the culture flask.

  • Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Storage: The fixed cells can be stored at -20°C for at least 2 hours or overnight. For longer-term storage, cells can be kept at -20°C for several weeks.

III. Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them. Discard the ethanol and wash the cell pellet once with PBS.

  • Staining Solution Preparation: Prepare a propidium iodide (PI) staining solution containing:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 (optional, for permeabilization) in PBS.

  • Staining: Resuspend the cell pellet in 500 µL of the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite the PI with a 488 nm laser and collect the emission signal at approximately 610 nm.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The DNA content histogram will display peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_harvest Sample Processing cluster_analysis Analysis cell_seeding 1. Cell Seeding (e.g., U2OS, MCF-7) compound_prep 2. Compound Preparation (Isoquinolinone Derivatives) treatment 3. Cell Treatment (24-72 hours) cell_seeding->treatment compound_prep->treatment harvesting 4. Cell Harvesting (Trypsinization) treatment->harvesting fixation 5. Fixation (70% Ethanol) harvesting->fixation staining 6. PI Staining (with RNase A) fixation->staining flow_cytometry 7. Flow Cytometry (Data Acquisition) staining->flow_cytometry data_analysis 8. Data Analysis (Cell Cycle Profile) flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

parp_inhibition_pathway cluster_parp PARP Inhibition cluster_dna_damage DNA Damage & Replication Stress cluster_checkpoint Cell Cycle Checkpoint Activation parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp1 PARP-1 parp_inhibitor->parp1 ssb Single-Strand Breaks (SSBs) Accumulation parp1->ssb Inhibition of Repair replication_fork Replication Fork Collapse ssb->replication_fork dsbs Double-Strand Breaks (DSBs) replication_fork->dsbs atm_atr ATM/ATR Activation dsbs->atm_atr chk1 Chk1 Phosphorylation atm_atr->chk1 p53 p53 Activation chk1->p53 g2m_arrest G2/M Arrest chk1->g2m_arrest p21 p21 Upregulation p53->p21 cdk1_cyclinB CDK1/Cyclin B Inhibition p21->cdk1_cyclinB cdk1_cyclinB->g2m_arrest

Caption: PARP inhibitor-induced G2/M cell cycle arrest signaling pathway.

mapk_pathway cluster_stimulus External Stimuli cluster_mapk_cascade MAPK Signaling Cascade cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome isoquinolinone Isoquinolinone Derivative mek MEK1/2 isoquinolinone->mek Inhibition erk ERK1/2 mek->erk cyclins_cdks Cyclins/CDKs erk->cyclins_cdks cell_cycle_progression Cell Cycle Progression cyclins_cdks->cell_cycle_progression cell_cycle_arrest Cell Cycle Arrest cell_cycle_progression->cell_cycle_arrest Blockage

Caption: MAPK/ERK pathway modulation by isoquinolinone derivatives leading to cell cycle arrest.

References

Application of 6-(Trifluoromethyl)isoquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The 6-(trifluoromethyl)isoquinoline scaffold, particularly its 1(2H)-one derivative, has emerged as a privileged structure in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group at the 6-position significantly enhances the metabolic stability, lipophilicity, and binding affinity of these compounds, making them highly attractive for drug discovery and development.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for researchers, scientists, and drug development professionals interested in this promising class of molecules.

Primary Application: Oncology

The most significant application of this compound derivatives to date is in the field of oncology. Specifically, analogs of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[4][5]

Mechanism of Action: WDR5 Inhibition

WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of multiple epigenetic regulatory complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[6][7] The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[5][8] In many cancers, particularly MLL-rearranged leukemias, the aberrant activity of the MLL complex drives the expression of oncogenes, promoting cell proliferation and survival.[5][9]

Derivatives of this compound act by binding to the "WDR5-interaction" (WIN) site on the WDR5 protein.[4][5] This binding competitively inhibits the interaction between WDR5 and MLL, disrupting the assembly of the MLL complex on chromatin.[5] The subsequent inhibition of H3K4 methylation leads to the suppression of oncogenic gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8][10] Furthermore, WDR5 is also known to be an essential cofactor for the MYC family of oncoproteins, facilitating their recruitment to target genes.[7][10] Inhibition of the WDR5-WIN site can also disrupt this interaction, contributing to the anti-cancer effects.[4][10]

Quantitative Data

The following table summarizes the in vitro anti-proliferative activity of a potent derivative of 6-(trifluoromethyl)isoquinolin-1(2H)-one and compares it with other known WDR5 inhibitors.

CompoundCell LineAssay TypeGI₅₀ (nM)IC₅₀ (µM)Reference
6-(trifluoromethyl)isoquinolin-1(2H)-one derivativeMV4:11Proliferation38-[4]
OICR-9429MV4:11Viability-< 1[4]
OICR-9429MOLM-13Viability-< 1[4]
OICR-9429T24Viability-67.74[4]
OICR-9429UM-UC-3Viability-70.41[4]
MM-102MOLM-13Viability-< 1[4]

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives

A plausible and effective method for the synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives is through a transition metal-catalyzed annulation reaction.[1][3]

Representative Protocol: Rh(III)-Catalyzed Annulation

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-(trifluoromethyl)benzamide (1.0 eq), the alkyne coupling partner (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent and Oxidant: Add a suitable solvent such as dichloroethane (DCE) or tert-amyl alcohol, followed by an oxidant like copper(II) acetate (2.0 eq).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative.[3]

Biological Evaluation Protocols

Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., MV4:11) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[11]

  • Compound Preparation and Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Add the compound solutions to the cells and include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ incubator.[3]

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[3]

WDR5-MLL Interaction Assay (TR-FRET)

  • Reagents: Use a biotinylated WDR5 protein, a FITC-labeled peptide probe derived from MLL1, and a time-resolved fluorescence energy transfer (TR-FRET) detection system.

  • Procedure: Incubate a solution of biotinylated WDR5 with various concentrations of the test compound.

  • Probe Addition: Add the FITC-labeled MLL1 peptide probe to the mixture.

  • FRET Measurement: Measure the degree of FRET between the terbium-labeled streptavidin (bound to the biotinylated WDR5) and the FITC-labeled peptide. Inhibitors that disrupt the WDR5-MLL1 interaction will cause a decrease in the FRET signal.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.[12]

Visualizations

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Downstream Effects WDR5 WDR5 MLL MLL Complex WDR5->MLL Scaffolds MYC MYC WDR5->MYC Cofactor for Histone Histone H3 MLL->Histone Methylates (H3K4) Chromatin Chromatin Histone->Chromatin Component of Oncogenes Oncogenes (e.g., HOXA9, MYC targets) Chromatin->Oncogenes Active Transcription Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Suppression Suppression of Oncogene Expression Oncogenes->Suppression Inhibitor This compound Derivative Inhibitor->WDR5 Binds to WIN site Suppression->Apoptosis Suppression->CellCycleArrest

Caption: WDR5-MLL signaling pathway and its inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assay (TR-FRET) to determine WDR5 binding affinity (IC₅₀) Characterization->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) to determine anti-proliferative activity (GI₅₀) Biochemical_Assay->Cell_Viability Mechanism_Assay Mechanism of Action Assays Cell_Viability->Mechanism_Assay Western_Blot Western Blot for H3K4me3 levels Mechanism_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Assay->Apoptosis_Assay Target_Engagement Target Engagement (NanoBRET, CETSA) Mechanism_Assay->Target_Engagement

Caption: A typical workflow for the evaluation of this compound derivatives as WDR5 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-(Trifluoromethyl)isoquinolin-1(2H)-one?

A1: The synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one can be approached through several key methodologies, including:

  • Bischler-Napieralski Reaction: This classical method involves the cyclization of a β-phenylethylamide derived from 4-(trifluoromethyl)phenethylamine.[1]

  • Castagnoli-Cushman Reaction: A three-component reaction using a trifluoromethyl-substituted amine, an aldehyde, and homophthalic anhydride.[2]

  • Rhodium(III)-Catalyzed C-H Activation/Annulation: A modern, atom-economical approach that couples a 4-(trifluoromethyl)benzamide derivative with an alkyne.[2]

  • Photocatalytic Radical Cascade: A method utilizing visible light to generate a trifluoromethyl radical that initiates a cyclization cascade.[2]

Q2: Why is the trifluoromethyl group important in this molecule for drug development?

A2: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond, increase lipophilicity which can improve cell membrane permeability, and alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[3] The isoquinolin-1(2H)-one scaffold itself is a privileged structure found in many biologically active compounds.[3]

Q3: What are the primary safety concerns with the reagents used in these syntheses?

A3: Several reagents used in the synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one are hazardous. Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. Trifluoromethanesulfonic anhydride (Tf₂O) is also highly corrosive and reactive. It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: What are the best general methods for purifying the final product?

A4: The most common methods for purifying 6-(Trifluoromethyl)isoquinolin-1(2H)-one are column chromatography and recrystallization. For column chromatography, silica gel is a common stationary phase with a gradient of ethyl acetate in hexane as the eluent.[4] For larger-scale purification, crystallization is often preferred.[1] A systematic solvent screen is recommended to find an optimal solvent system for recrystallization.[4]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Consider extending the reaction time or increasing the temperature.
Degradation of starting material or product. Control the reaction temperature carefully to prevent side reactions and decomposition. For temperature-sensitive reactions, consider using milder conditions or alternative reagents.
Inefficient purification. Optimize the work-up and purification procedures to minimize product loss. Ensure the chosen chromatography or recrystallization solvent system is appropriate for the product.[4]
For Bischler-Napieralski: Deactivated aromatic ring. The electron-withdrawing trifluoromethyl group can hinder the electrophilic aromatic substitution. Use a stronger dehydrating agent, such as a mixture of P₂O₅ and POCl₃, or a more modern protocol with Tf₂O.[5]
For Rh(III)-catalyzed reaction: Inactive catalyst. Ensure the rhodium catalyst is active and handled under an inert atmosphere. Use of a silver salt additive like AgSbF₆ can be crucial.[2]
For photocatalytic reaction: Inefficient radical generation. Ensure the light source is of the appropriate wavelength and intensity. Use a suitable photocatalyst and ensure the solvent is degassed to remove oxygen, which can quench the excited state of the photocatalyst.[2]
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of closely related impurities. Optimize the reaction conditions to minimize the formation of side products. For purification, try a different solvent system or a stationary phase with different selectivity in column chromatography. High-Performance Liquid Chromatography (HPLC) may offer better resolution.[4]
"Oiling out" during crystallization. This can be due to the presence of impurities or the compound having a low melting point. Further purify the crude material by chromatography before attempting recrystallization. Screen a variety of solvents with different polarities.[4]
Co-elution of impurities during column chromatography. Perform a systematic solvent screen using TLC to find an optimal solvent system that provides good separation. Consider a multi-step purification strategy, such as an initial crystallization followed by chromatography.[4]
Compound degradation during purification. The trifluoromethyl group can influence the electronic properties of the isoquinolinone core, potentially making it sensitive to acidic or basic conditions. Use neutral purification techniques and consider performing purification at lower temperatures.[4]

Quantitative Data Summary

Synthetic MethodKey ReagentsTemperatureReaction TimeReported Yield (%)
Castagnoli-Cushman Reaction Homophthalic anhydride, trifluoromethyl-substituted aniline, aldehydeReflux6 hours~76% (for a related compound)[2]
Bischler-Napieralski Reaction 4-(Trifluoromethyl)phenethylamine derivative, POCl₃/P₂O₅Reflux2-6 hoursVaries
Rh(III)-Catalyzed C-H Activation [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂80-120 °CVariesGood to excellent (general)[5]
Photocatalytic Synthesis Ru(bpy)₃Cl₂ or organic dye, CF₃ radical precursorRoom TemperatureVariesModerate to good (general)[2]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 6-(Trifluoromethyl)-3,4-dihydroisoquinoline (Precursor to the final product)

This protocol is a general procedure that may require optimization.

  • N-Acylation of 4-(Trifluoromethyl)phenethylamine:

    • To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude N-acylated product by recrystallization or column chromatography.[1]

  • Bischler-Napieralski Cyclization:

    • To a solution of the N-acylated intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C. For this electron-deficient substrate, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be necessary.[5][6]

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

    • Neutralize the mixture with a base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline derivative.[1]

  • Oxidation to 6-(Trifluoromethyl)isoquinolin-1(2H)-one:

    • Dissolve the crude 3,4-dihydroisoquinoline derivative from Step 2 in a suitable solvent.

    • Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).

    • Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture to remove the oxidant and concentrate the filtrate.

    • Purify the crude 6-(Trifluoromethyl)isoquinolin-1(2H)-one by crystallization from a suitable solvent system.[1]

Protocol 2: Rh(III)-Catalyzed C-H Activation/Annulation

This is a general protocol and requires optimization for the specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-(trifluoromethyl)benzamide derivative (1.0 eq), the alkyne (1.2-2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Add a suitable solvent such as dichloroethane (DCE) or tert-amyl alcohol.

    • Add an oxidant, typically copper(II) acetate (Cu(OAc)₂, 2.0 eq).[2]

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization, C-H Activation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification (Column Chromatography or Recrystallization) crude->purification_method pure Pure Product purification_method->pure analysis Characterization (NMR, MS, HPLC) pure->analysis final Final Product analysis->final troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity/Activity incomplete->check_reagents degradation Product/Starting Material Degradation complete->degradation purification_loss Loss During Purification complete->purification_loss side_reactions Side Reactions complete->side_reactions sol1 Lower Temperature degradation->sol1 sol2 Use Milder Conditions degradation->sol2 sol3 Optimize Work-up purification_loss->sol3 sol4 Optimize Chromatography/Recrystallization purification_loss->sol4 sol5 Modify Reaction Conditions side_reactions->sol5 sol6 Change Solvent/Catalyst side_reactions->sol6

References

Overcoming the deactivating effect of the trifluoromethyl group in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the deactivating effect of the trifluoromethyl (CF₃) group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (CF₃) group considered deactivating in many reactions?

A1: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2] This strong inductive effect withdraws electron density from the aromatic ring or adjacent functional groups, making them less nucleophilic and thus less reactive in many reactions, particularly electrophilic aromatic substitution.[3][4]

Q2: How does the CF₃ group influence the regioselectivity of electrophilic aromatic substitution?

A2: The CF₃ group is a meta-director for electrophilic aromatic substitution. While it deactivates the entire ring, it deactivates the ortho and para positions more significantly. This is because the positive charge in the arenium ion intermediate is destabilized when it is adjacent to the electron-withdrawing CF₃ group, which is the case in ortho and para attacks.[3] The meta position avoids this direct destabilization, making it the preferred site of substitution.[3]

Q3: Does the CF₃ group always have a deactivating effect?

A3: No. In nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the CF₃ group is actually activating. It helps to stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[5][6] For the reaction to be effective, the CF₃ group must be positioned ortho or para to the leaving group to provide this stabilization through resonance.[6]

Q4: What is the impact of a CF₃ group on the acidity of adjacent functional groups?

A4: The strong electron-withdrawing nature of the CF₃ group increases the acidity of nearby protons.[1][2] For example, carboxylic acids and alcohols with a neighboring CF₃ group are more acidic than their non-fluorinated counterparts.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Reactions)

Problem: Low or no yield in Friedel-Crafts acylation/alkylation of a trifluoromethyl-substituted aromatic compound.

Potential Cause Troubleshooting Steps
Strongly Deactivated Ring The CF₃ group makes the aromatic ring highly electron-deficient and less reactive towards electrophiles.[7][8][9] Increase the reaction temperature and/or reaction time. Use a more reactive acylating or alkylating agent. Consider using a more potent Lewis acid catalyst, or a stoichiometric amount, as the product can complex with the catalyst.[8]
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are sensitive to moisture.[8] Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a fresh bottle of the Lewis acid.
Rearrangement (Alkylation) Friedel-Crafts alkylation is prone to carbocation rearrangements.[10][11] To obtain a straight-chain alkyl product, consider performing a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction).[12]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Problem: Low yield in the Suzuki-Miyaura coupling of a trifluoromethylated aryl halide.

Potential Cause Troubleshooting Steps
Slow Oxidative Addition While electron-withdrawing groups can sometimes facilitate oxidative addition, other factors may hinder this step. Ensure your palladium catalyst is active. Consider using a more electron-rich and bulky phosphine ligand to promote the oxidative addition step.
Catalyst Deactivation Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Inefficient Transmetalation The choice of base is critical for activating the boronic acid. For electron-deficient systems, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Protodeboronation The boronic acid is being replaced by a hydrogen atom. Use a milder base such as KF or K₂CO₃. Running the reaction under anhydrous conditions can also minimize this side reaction.

Problem: Low yield in the Buchwald-Hartwig amination of a trifluoromethylated aryl halide.

Potential Cause Troubleshooting Steps
Reduced Nucleophilicity of Amine If the amine coupling partner also contains electron-withdrawing groups, its nucleophilicity will be reduced.[13] Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos) to facilitate the C-N bond-forming reductive elimination step.
Catalyst Inhibition The amine or other species in the reaction mixture may be poisoning the catalyst. Use a well-defined, air-stable palladium precatalyst to ensure consistent generation of the active catalytic species.
β-Hydride Elimination This side reaction can lead to the formation of a hydrodehalogenated arene. The use of bulky phosphine ligands can disfavor this pathway.
Base Incompatibility Strong bases can sometimes lead to side reactions. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.

Experimental Protocols

Detailed Protocol for Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromobenzotrifluoride (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromobenzotrifluoride, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.[14]

Visualizations

Troubleshooting_Low_Yield_in_Cross_Coupling Troubleshooting Low Yield in Cross-Coupling of CF3-Aryl Halides start Low Yield Observed check_reagents Check Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System start->optimize_catalyst reagent_purity Use fresh, high-purity aryl halide and coupling partner. check_reagents->reagent_purity boronic_acid_stability Consider boronic acid decomposition (protodeboronation). Use MIDA boronates or trifluoroborates. check_reagents->boronic_acid_stability inert_atmosphere Ensure rigorous inert atmosphere (degas solvents). check_conditions->inert_atmosphere base_choice Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu). check_conditions->base_choice temperature_time Optimize temperature and reaction time. check_conditions->temperature_time ligand_screening Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). optimize_catalyst->ligand_screening catalyst_loading Increase catalyst loading. optimize_catalyst->catalyst_loading precatalyst Use a well-defined precatalyst. optimize_catalyst->precatalyst success Improved Yield reagent_purity->success boronic_acid_stability->success inert_atmosphere->success base_choice->success temperature_time->success ligand_screening->success catalyst_loading->success precatalyst->success

Caption: Troubleshooting workflow for low yields in cross-coupling reactions involving trifluoromethylated aryl halides.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-CF3-X pd_complex1 L-Pd(II)(Ar-CF3)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange HNR'R'' pd_complex2 [L-Pd(II)(Ar-CF3)(HNR'R'')]⁺X⁻ ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L-Pd(II)(Ar-CF3)(NR'R'') deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-CF3-NR'R'' reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of a trifluoromethylated aryl halide.

References

Technical Support Center: Bischler-Napieralski Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski synthesis of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding side reactions and other common issues encountered during this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Bischler-Napieralski reaction and what is it used for?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction.[1] It is primarily used for the cyclization of β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2] These dihydroisoquinolines can then be oxidized to form isoquinolines, which are important structural motifs in many alkaloids and pharmaceutical compounds.[1][3]

Q2: My reaction is resulting in a low yield or is failing completely. What are the common causes?

Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will impede the cyclization, leading to poor or no product formation. The reaction is most effective when the benzene ring has electron-donating groups.[1]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, commonly used dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.[1]

  • Presence of Moisture: The reagents used, particularly the dehydrating agent, are sensitive to water. Any moisture in the reaction can quench the reagents and prevent the reaction from proceeding.

Q3: I am observing a significant amount of a styrene-like side product. What is this and how can I minimize it?

The formation of a styrene derivative is a major competing pathway known as the retro-Ritter reaction .[1] This side reaction occurs when the nitrilium ion intermediate fragments.[1] The formation of a conjugated system can make this side reaction particularly favorable.[4]

To minimize the retro-Ritter reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[4]

  • Milder Conditions: Employing a modern, milder protocol, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Reagents: A procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation, has been developed.[3]

Q4: My reaction has produced an unexpected regioisomer. Why did this happen?

The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern on the arene. In some cases, particularly with the use of phosphorus pentoxide (P₂O₅), an ipso-attack followed by a rearrangement can occur, leading to an abnormal product.[5] For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy product and the unexpected 6-methoxy product.[5]

Q5: The reaction mixture has turned into a thick tar. What causes this and how can it be prevented?

Tar formation is typically a result of polymerization or decomposition of the starting material or product at high temperatures.[1] To prevent this:

  • Carefully control the reaction temperature. A gradual increase in temperature may be beneficial.

  • Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material has been consumed to avoid prolonged heating.

  • Use a sufficient volume of solvent to maintain a stirrable mixture.[2]

Data Presentation

The choice of dehydrating agent significantly impacts the yield of the desired 3,4-dihydroisoquinoline. The following table summarizes the comparative yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions.

Dehydrating Agent/ConditionsTemperatureYield of DihydroisoquinolineNotes
POCl₃RefluxModerateStandard conditions, may be insufficient for less reactive substrates.
P₂O₅ in POCl₃RefluxHighMore potent dehydrating conditions, suitable for electron-deficient substrates.[3][5]
Tf₂O, 2-chloropyridine-20 °C to RTVery HighMilder conditions, broader substrate scope, and can suppress side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[2]

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi and colleagues, allows for milder reaction conditions.[2][4]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]

  • Cool the mixture to a low temperature (e.g., -20°C).[2]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[2]

  • Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, the reaction can be worked up by quenching with a basic solution and subsequent extraction as described in the previous protocol.

Visualizations

Reaction Mechanisms and Workflows

Bischler_Napieralski_Mechanism General Mechanism of the Bischler-Napieralski Reaction cluster_start Starting Material cluster_activation Activation cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Product Amide β-Arylethylamide Activated Activated Intermediate (e.g., with POCl₃ or Tf₂O) Amide->Activated Dehydrating Agent Nitrilium Nitrilium Ion Activated->Nitrilium Elimination Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization Retro_Ritter_Side_Reaction Retro-Ritter Side Reaction Nitrilium Nitrilium Ion Intermediate Desired Desired Cyclization Nitrilium->Desired Main Pathway Side Retro-Ritter Fragmentation Nitrilium->Side Side Reaction Product 3,4-Dihydroisoquinoline Desired->Product Side_Product Styrene Derivative Side->Side_Product Troubleshooting_Workflow Troubleshooting Workflow for Bischler-Napieralski Synthesis start Reaction Start check_yield Low or No Yield? start->check_yield check_ring Is Aromatic Ring Electron-Rich? check_yield->check_ring Yes check_side_products Side Products Observed? check_yield->check_side_products No check_reagent Is Dehydrating Agent Potent Enough? check_ring->check_reagent Yes solution_ring Consider substrate modification or alternative synthesis. check_ring->solution_ring No success Successful Reaction check_reagent->success Yes solution_reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) or milder modern protocol (Tf₂O). check_reagent->solution_reagent No is_styrene Styrene Derivative (Retro-Ritter)? check_side_products->is_styrene Yes is_regioisomer Unexpected Regioisomer? check_side_products->is_regioisomer If not styrene is_tar Tar Formation? check_side_products->is_tar If complex mixture is_styrene->is_regioisomer No solution_styrene Use nitrile solvent or milder conditions (Tf₂O). is_styrene->solution_styrene Yes is_regioisomer->is_tar No solution_regioisomer Modify activating groups or change dehydrating agent. is_regioisomer->solution_regioisomer Yes is_tar->success No solution_tar Reduce temperature, shorten reaction time, and ensure sufficient solvent. is_tar->solution_tar Yes

References

Technical Support Center: Purification of 6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-(Trifluoromethyl)isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can originate from starting materials, byproducts of the synthetic route, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be substituted phenethylamines or benzonitriles.

  • Isomeric impurities: Formation of other regioisomers of trifluoromethylisoquinoline can occur depending on the selectivity of the cyclization reaction.[1][2]

  • Products of incomplete reactions: If the synthesis involves a dehydrogenation step from a dihydroisoquinoline precursor, this intermediate may be present as an impurity.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium) used in the synthesis.[3]

  • Solvent residues: Organic solvents used during the reaction or initial work-up.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product and identifying the number of components in a mixture. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A common eluent system is a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the desired product and for the structural elucidation of unknown impurities. ¹⁹F NMR is particularly useful for analyzing trifluoromethyl-containing compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any impurities, aiding in their identification.

Q3: What are the key physicochemical properties of this compound and its common analog?

PropertyThis compound (Predicted/Estimated)6-(Trifluoromethyl)isoquinolin-1(2H)-one
CAS Number Not available1184916-59-3[2][4]
Molecular Formula C₁₀H₆F₃NC₁₀H₆F₃NO[2]
Molecular Weight 197.16 g/mol 213.16 g/mol [2]
Appearance Likely a solid or oilLight yellow solid[2]
Boiling Point Not available374.6 °C at 760 mmHg
Melting Point Not availableNot available
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.Soluble in most organic solvents (e.g., ethanol, dimethylformamide).[2]

Disclaimer: The data for this compound is estimated based on the properties of similar structures and should be experimentally verified.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery after Column Chromatography The compound is highly polar and strongly retained on the silica gel. The compound is unstable on silica gel. The chosen solvent system is inappropriate.- Use a more polar eluent or a gradient elution. - Consider an alternative stationary phase such as alumina or reverse-phase silica (C18).[1] - Minimize the time the compound spends on the column by using flash chromatography.[1] - Perform a thorough solvent screen using TLC to find an optimal eluent system with an Rf value of 0.2-0.4 for the target compound.[1]
Co-elution of Impurities The impurities have a similar polarity to the desired product. Formation of isomeric impurities during synthesis.- Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.[1] - High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[1] - Employ a multi-step purification strategy, such as an initial recrystallization or liquid-liquid extraction to remove some impurities before chromatography.[1]
Product Fails to Crystallize or Oils Out The presence of impurities is inhibiting the formation of a crystal lattice. An inappropriate solvent was chosen for recrystallization. The compound has a low melting point or exists as a stable oil at room temperature.- Further purify the crude material by column chromatography to remove impurities.[1] - Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[1] - If the compound is an oil, attempt to form a salt (e.g., hydrochloride salt) to induce crystallization.
Broad Melting Point Range of Purified Product The presence of residual impurities. The compound exists in different polymorphic forms.- Perform another round of purification (recrystallization or column chromatography). - Characterize the solid by techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to investigate polymorphism.

Experimental Protocols

Disclaimer: The following protocols are generalized and based on common procedures for the purification of isoquinoline derivatives. These should be adapted and optimized for the specific case of this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Column Packing:

  • Pour the slurry into a glass column and allow the silica to settle under gravity or with gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.

5. Fraction Collection:

  • Collect fractions and monitor the elution of the compound using TLC.

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

4. Crystallization:

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also help.[1]

5. Isolation:

  • Collect the crystals by vacuum filtration.

6. Washing:

  • Wash the crystals with a small amount of cold solvent.

7. Drying:

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude this compound column Column Chromatography crude->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification pure_product Pure Product recrystallization->pure_product Final Product

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue? low_yield Low Yield? start->low_yield impurity Impurity Co-elution? start->impurity crystallization_fail Crystallization Fails? start->crystallization_fail solution1 Optimize Eluent Change Stationary Phase low_yield->solution1 solution2 Change Solvent System Multi-step Purification impurity->solution2 solution3 Further Purify by Chromatography Screen More Solvents crystallization_fail->solution3

References

Technical Support Center: Optimizing Rh(III)-Catalyzed Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in Rh(III)-catalyzed annulation reactions. It provides troubleshooting advice for common issues encountered during experimentation and answers frequently asked questions to facilitate reaction optimization.

Troubleshooting Guide

This section addresses specific problems that may arise during Rh(III)-catalyzed annulation reactions, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the reaction yield consistently low or non-existent?

Potential Causes & Solutions:

  • Catalyst Inactivity: The [Cp*RhCl₂]₂ catalyst may not be fully active. Ensure it is stored under an inert atmosphere and handled properly to prevent degradation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. While typical loadings range from 1-5 mol%, this can be substrate-dependent. Consider a systematic screen of catalyst loading.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in catalyst solubility and reactivity. A solvent screen is recommended to identify the optimal medium for your specific substrate and coupling partner.[2]

  • Presence of Impurities: Impurities in the starting materials, solvent, or reaction atmosphere (e.g., oxygen, water) can poison the catalyst. Ensure all reagents are pure and dried, and the reaction is performed under a strictly inert atmosphere.

  • Incorrect Temperature: The reaction temperature may be too low for C-H activation to occur or too high, leading to catalyst decomposition or side reactions. An optimization of the reaction temperature is often necessary.

Question 2: The desired product is formed, but with significant regioisomeric impurities. How can I improve regioselectivity?

Potential Causes & Solutions:

  • Steric and Electronic Effects: The regioselectivity of the annulation is often governed by the steric and electronic properties of the directing group and the coupling partner. Modification of the directing group or the substituents on the coupling partner can influence the site of C-H activation.

  • Ligand Modification: While [Cp*RhCl₂]₂ is a common catalyst, modifying the cyclopentadienyl ligand can significantly impact regioselectivity. For instance, more sterically hindered Cp ligands can favor the formation of a specific regioisomer.

  • Additive Effects: The addition of certain salts or acids can influence the catalytic cycle and, consequently, the regioselectivity. Screening different additives can be beneficial.

  • Solvent Polarity: The polarity of the solvent can affect the transition state energies of the different regioisomeric pathways. Experimenting with a range of solvents from nonpolar to polar may improve selectivity.[3]

Question 3: I am observing the formation of significant side products. What are the likely side reactions and how can they be minimized?

Potential Causes & Solutions:

  • Homocoupling of the Coupling Partner: This is a common side reaction, especially with alkynes. Lowering the concentration of the coupling partner or adding it slowly to the reaction mixture can sometimes mitigate this issue.

  • Proto-demetalation: The rhodacycle intermediate can be protonated by trace amounts of acid or water, leading to the starting material's recovery. Ensuring anhydrous conditions and adding a non-coordinating base can help.

  • Oxidative Addition of Other Bonds: In some cases, the Rh(III) catalyst can activate other C-H or C-X bonds in the molecule. Careful selection of the directing group can enhance the desired C-H activation's selectivity.

  • Product Inhibition: The product formed may coordinate to the rhodium center and inhibit the catalytic cycle. If this is suspected, running the reaction at a lower concentration might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Rh(III)-catalyzed annulation reaction?

A typical catalyst loading for [Cp*RhCl₂]₂ is between 1 and 5 mol %.[1] However, the optimal loading is substrate-dependent and should be determined empirically. For challenging substrates, a higher loading may be necessary, while for very reactive systems, it might be possible to lower the loading to 0.5 mol% or even less.

Q2: How do I choose the right solvent for my reaction?

Solvent choice is critical and can significantly impact yield and selectivity.[2] A solvent screen is highly recommended. Common solvents for Rh(III)-catalyzed annulations include:

  • Protic solvents: TFE (2,2,2-trifluoroethanol) and hexafluoroisopropanol (HFIP) can promote C-H activation.[4]

  • Aprotic polar solvents: DMF, DMA, and NMP are often good choices.

  • Nonpolar solvents: Dioxane, toluene, and DCE (1,2-dichloroethane) are also frequently used.

The optimal solvent will depend on the solubility of the substrates and the specific mechanism of the annulation.

Q3: What is the role of additives like Ag(I) salts and Cu(II) salts?

  • Ag(I) salts (e.g., AgSbF₆, AgOTf): These are often used as halide scavengers to generate a more active cationic Rh(III) species from the [Cp*RhCl₂]₂ dimer.

  • Cu(II) salts (e.g., Cu(OAc)₂): These are typically used as oxidants to regenerate the active Rh(III) catalyst in oxidative annulation cycles where the rhodium center is reduced to Rh(I).

Q4: At what temperature should I run my reaction?

Reaction temperatures for Rh(III)-catalyzed annulations can range from room temperature to 150 °C or higher. The optimal temperature depends on the reactivity of the C-H bond being activated and the thermal stability of the substrates and catalyst. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and optimize from there.

Q5: How can I ensure my reaction is under an inert atmosphere?

The use of standard Schlenk techniques or a glovebox is crucial for excluding oxygen and moisture, which can deactivate the catalyst. Solvents should be properly dried and degassed before use. The reaction vessel should be purged with an inert gas (e.g., argon or nitrogen) before adding the reagents.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effects of key reaction parameters on the yield of Rh(III)-catalyzed annulation reactions, based on literature data. These should serve as a starting point for optimization.

Table 1: Effect of Catalyst Loading

EntryCatalyst Loading (mol%)Yield (%)
11.065
22.585
35.087
410.082

Reaction conditions: Substrate A (1 equiv), Alkyne B (1.2 equiv), [Cp*RhCl₂]₂ (x mol%), AgSbF₆ (2x mol%), Solvent, Temperature, 12 h.

Table 2: Effect of Solvent

EntrySolventYield (%)
1Toluene45
2Dioxane62
3DCE78
4DMF85
5TFE92

Reaction conditions: Substrate A (1 equiv), Alkyne B (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (5 mol%), Solvent, 100 °C, 12 h.

Table 3: Effect of Temperature

EntryTemperature (°C)Yield (%)
16035
28075
310085
412088
514070

Reaction conditions: Substrate A (1 equiv), Alkyne B (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (5 mol%), DMF, 12 h.

Table 4: Effect of Additive

EntryAdditive (equiv)Yield (%)
1None<5
2AgSbF₆ (0.1)85
3AgOTf (0.1)78
4NaOAc (2.0)65
5PivOH (0.2)72

Reaction conditions: Substrate A (1 equiv), Alkyne B (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), Additive, DMF, 100 °C, 12 h.

Experimental Protocols

General Procedure for a Rh(III)-Catalyzed Annulation Reaction:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the directing group-containing substrate (0.5 mmol, 1.0 equiv), the rhodium catalyst [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and the additive (e.g., AgSbF₆, 0.025 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (2.5 mL) via syringe.

  • Add the coupling partner (e.g., alkyne, 0.6 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature and stir for the specified time (e.g., 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

experimental_workflow prep Reaction Setup reagents Add Substrate, Catalyst, & Additive to Schlenk Tube prep->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent coupling_partner Add Coupling Partner solvent->coupling_partner reaction Reaction coupling_partner->reaction heating Heat at Optimized Temperature reaction->heating workup Workup & Purification heating->workup cooling Cool to Room Temperature workup->cooling filtration Dilute & Filter through Celite cooling->filtration concentration Concentrate in vacuo filtration->concentration purification Column Chromatography concentration->purification

Caption: General experimental workflow for a Rh(III)-catalyzed annulation reaction.

troubleshooting_low_yield issue Low or No Yield cause1 Inactive Catalyst issue->cause1 cause2 Suboptimal Conditions issue->cause2 cause3 Reagent Issues issue->cause3 solution1a Check Catalyst Storage & Handling cause1->solution1a solution1b Use Fresh Catalyst cause1->solution1b solution2a Screen Catalyst Loading cause2->solution2a solution2b Screen Solvents cause2->solution2b solution2c Optimize Temperature cause2->solution2c solution3a Purify Starting Materials cause3->solution3a solution3b Use Anhydrous/Degassed Solvents cause3->solution3b

Caption: Troubleshooting guide for low reaction yield in Rh(III)-catalyzed annulations.

catalytic_cycle catalyst [CpRh(III)X₂]₂ active_catalyst [CpRh(III)X₂S] catalyst->active_catalyst Solvent/Additive substrate_coordination Substrate Coordination active_catalyst->substrate_coordination + Substrate rhodacycle Rhodacycle Intermediate substrate_coordination->rhodacycle - HX (C-H Activation) alkyne_insertion Alkyne Insertion rhodacycle->alkyne_insertion + Alkyne rhodacycle_alkyne Expanded Rhodacycle alkyne_insertion->rhodacycle_alkyne reductive_elimination Reductive Elimination rhodacycle_alkyne->reductive_elimination product Annulated Product reductive_elimination->product rh_i Rh(I) Species reductive_elimination->rh_i rh_i->active_catalyst [Ox] oxidation Oxidation (e.g., by Cu(II))

Caption: A simplified catalytic cycle for Rh(III)-catalyzed oxidative annulation.

References

Troubleshooting low yield in N-acylation step for isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the N-acylation step of isoquinoline and its derivatives, particularly 1,2,3,4-tetrahydroisoquinoline (THIQ).

Troubleshooting Guide & FAQs

Q1: My N-acylation of a tetrahydroisoquinoline is resulting in a low yield or is failing completely. What are the most common reasons?

Low yields in the N-acylation of tetrahydroisoquinolines can stem from several key factors:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficiently reactive reagents, suboptimal reaction conditions, or steric hindrance.

  • Side Reactions: Competing reactions can consume the starting material or the product. A common side reaction is the formation of byproducts due to the presence of other nucleophilic groups in the molecule.

  • Starting Material Quality: The purity of the tetrahydroisoquinoline, acylating agent, and solvent is crucial. Impurities can interfere with the reaction.

Q2: How do I choose the right acylating agent for my tetrahydroisoquinoline?

The choice of acylating agent depends on the reactivity of your specific tetrahydroisoquinoline. Here’s a general guide:

  • For sensitive substrates: If your THIQ has other functional groups that might react with highly electrophilic acylating agents, consider using a less reactive agent like an activated ester or employing a coupling reagent (e.g., HATU, HOBt) with a carboxylic acid.

  • For unreactive amines: In cases where the nitrogen is sterically hindered or electronically deactivated, more reactive acylating agents like acyl fluorides might be necessary.

Q3: What is the role of the base in the N-acylation reaction, and how do I select one?

  • Non-Nucleophilic Bases: For sensitive substrates where the base might compete as a nucleophile, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) is a better choice.

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate can be used, particularly in two-phase systems or with specific solvents.

Q4: My reaction mixture is turning into a thick tar. What could be the cause?

Tar formation is often a sign of decomposition of the starting material or product, or polymerization.

  • High Temperatures: Excessively high temperatures can lead to degradation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Strongly Acidic or Basic Conditions: The substrate may be unstable under the reaction conditions. Consider using milder reagents.

  • Reactive Functional Groups: Other functional groups on your molecule might be reacting to form polymeric materials.

Q5: I'm observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple products indicates a lack of selectivity in the reaction.

  • Protecting Groups: If your tetrahydroisoquinoline has other nucleophilic groups (e.g., hydroxyl groups), consider protecting them before the N-acylation step.

  • Milder Conditions: Running the reaction at a lower temperature or using a less reactive acylating agent can sometimes improve selectivity.

  • Choice of Base: Ensure the base you are using is not participating in side reactions.

Data Presentation: Comparison of N-Acylation Conditions

The following table summarizes common conditions for the N-acylation of 1,2,3,4-tetrahydroisoquinoline with benzoyl chloride, illustrating the impact of the base and solvent on the reaction yield.

Acylating AgentBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Benzoyl ChlorideTriethylamine (1.2)Dichloromethane0 to RT2~95
Benzoyl ChloridePyridine (solvent)PyridineRT3~90
Benzoyl ChlorideDIPEA (1.5)AcetonitrileRT4~92
Benzoyl ChlorideK₂CO₃ (2.0)Toluene/H₂O506~85

Note: Yields are typical and can vary depending on the specific substrate and experimental setup.

Experimental Protocols

General Protocol for N-Acylation of 1,2,3,4-Tetrahydroisoquinoline with an Acyl Chloride
  • Preparation: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low N-Acylation Yield

Troubleshooting_Workflow Start Low Yield in N-Acylation Check_SM Check Starting Material Purity (THIQ, Acylating Agent, Solvent) Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction Purity OK Purify_SM Purify Starting Materials Check_SM->Purify_SM Impurities Found Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Increase_Reactivity Increase Reagent Reactivity Incomplete_Reaction->Increase_Reactivity Yes Optimize_Conditions Optimize Reaction Conditions Side_Reactions->Optimize_Conditions No Protecting_Groups Consider Protecting Groups Side_Reactions->Protecting_Groups Yes Change_Base Change Base Optimize_Conditions->Change_Base Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Increase_Reactivity->Optimize_Conditions End Improved Yield Increase_Reactivity->End Change_Base->End Change_Solvent->End Protecting_Groups->Optimize_Conditions Protecting_Groups->End Purify_SM->Optimize_Conditions Purify_SM->End

Caption: A flowchart for troubleshooting common issues in N-acylation reactions.

Logical Relationship of Key Reaction Components

Reaction_Components Substrate Tetrahydroisoquinoline (Nucleophile) Substrate:port->i1 Reagent Acylating Agent (Electrophile) Reagent:port->i1 Base Base (Acid Scavenger) Byproduct Acidic Byproduct Base:port->Byproduct:port Neutralizes Solvent Solvent (Reaction Medium) Solvent:port->i1 Solvates Product N-Acylated Product i1->Product:port i1->Byproduct:port

Caption: Key components and their roles in the N-acylation of tetrahydroisoquinoline.

References

Technical Support Center: Managing Inconsistent Product Quality in Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and resolve issues related to inconsistent product quality during the scale-up of chemical synthesis.

Frequently Asked Questions (FAQs)
Q1: Why has my product's impurity profile worsened after scaling up from a lab to a pilot-plant reactor?

A1: Changes in the impurity profile during scale-up are a common challenge and typically stem from physical and chemical differences between the small-scale and large-scale environments.[1][2][3] The most frequent causes are related to mixing and heat transfer.

  • Mixing Inefficiency: What works well with a magnetic stir bar in a round-bottom flask may not translate to a large reactor with a mechanical stirrer.[1] Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to the formation of side products or degradation.[1][2]

  • Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[4] This makes it much harder to control the temperature of the reaction mass, leading to thermal gradients and potential overheating, which can accelerate degradation pathways and generate new impurities.[1][4]

  • Extended Processing Times: Operations like charging reactants, heating, cooling, and distillations take longer at a larger scale.[3] Prolonged exposure to heat or reactive conditions can lead to the formation of time-dependent impurities.[3]

  • Raw Material Variability: Different batches of starting materials or solvents may be used during a longer scale-up campaign, introducing variability and new impurities.[2][5]

To troubleshoot this, a systematic approach is necessary. Begin by thoroughly characterizing the new impurities and then investigate the potential root causes.

Q2: My process is showing significant batch-to-batch variability in yield and purity. How can I identify the root cause?

A2: Batch-to-batch variability is a critical issue that points to a lack of process control.[5][6] Identifying the source requires a systematic investigation of all process inputs and parameters.

Troubleshooting Workflow:

The following workflow can guide your investigation. It begins with a thorough data review and progresses to more detailed experimental studies if the cause is not immediately apparent.

Root_Cause_Analysis start Inconsistent Batch Quality (Yield, Purity) data_review Review Batch Records & Historical Data start->data_review identify_params Identify Deviating Parameters (Temp, Time, Pressure, etc.) data_review->identify_params raw_materials Analyze Raw Material Certificates of Analysis (CoAs) data_review->raw_materials obvious_cause Obvious Cause Identified? identify_params->obvious_cause raw_materials->obvious_cause implement_capa Implement Corrective and Preventive Action (CAPA) obvious_cause->implement_capa Yes no_obvious_cause No Obvious Cause obvious_cause->no_obvious_cause No end Process Under Control implement_capa->end experimental_plan Develop Experimental Plan no_obvious_cause->experimental_plan doe Design of Experiments (DoE) to Screen Critical Parameters experimental_plan->doe pat Implement Process Analytical Technology (PAT) experimental_plan->pat analyze_results Analyze Results & Identify Critical Process Parameters (CPPs) doe->analyze_results pat->analyze_results analyze_results->implement_capa

Caption: Root Cause Analysis workflow for inconsistent product quality.

Key Investigation Areas:

  • Control of Input Materials: Scrutinize the specifications for starting materials, reagents, and solvents. Even minor variations in the purity of a starting material can have a significant impact on the final product.[7]

  • Process Parameter Control: Ensure that Critical Process Parameters (CPPs) like temperature, pressure, stirring rate, and addition times are well-defined and strictly controlled.[8]

  • Process Analytical Technology (PAT): Implementing PAT can provide real-time monitoring of reactions, helping to detect deviations as they occur.[9][10][11] This shifts the quality paradigm from testing at the end to building quality in by design.[9][12]

  • Design of Experiments (DoE): If the root cause is not obvious, a statistical approach like DoE can efficiently screen multiple variables (e.g., temperature, concentration, stoichiometry) to identify which factors and their interactions have the greatest impact on product quality.[13][14][15]

Q3: An unknown impurity has appeared in my scaled-up batch. What is the process for identifying and controlling it?

A3: The appearance of a new, unknown impurity requires immediate attention to ensure product safety and quality. Regulatory bodies like the ICH have strict guidelines for the identification and qualification of impurities.[16][17]

Impurity Characterization Workflow:

The primary goal is to determine the structure of the impurity and understand its origin to implement effective controls.

Impurity_Characterization start Unknown Impurity Detected (> ICH Threshold) isolate Isolate Impurity (Prep-HPLC, SFC) start->isolate characterize Structural Elucidation isolate->characterize lcms LC-MS/MS (Molecular Weight & Fragmentation) characterize->lcms nmr NMR (1H, 13C, 2D) (Definitive Structure) characterize->nmr origin Determine Origin characterize->origin process_related Process-Related (Side-reaction) origin->process_related Side Reaction degradation Degradation Product origin->degradation Instability starting_material From Starting Material origin->starting_material Contaminant control Implement Control Strategy process_related->control degradation->control starting_material->control end Impurity Controlled control->end

Caption: Decision workflow for impurity identification and control.

Steps for Identification and Control:

  • Quantification: Use a validated analytical method, typically HPLC, to determine the level of the impurity.[18] Compare this level to the thresholds set by the ICH.

  • Isolation: If the impurity level is above the identification threshold, it must be isolated for structural analysis. Preparative HPLC is a common technique for this.[19]

  • Structure Elucidation: A combination of analytical techniques is used to determine the chemical structure.[19][20]

    • LC-MS/MS: Provides the molecular weight and fragmentation patterns.[19]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass to help determine the elemental formula.

    • NMR Spectroscopy: Provides definitive structural information.[18]

  • Control Strategy: Once the structure is known and the origin is understood (e.g., a side reaction, degradation, or from a starting material), a control strategy can be implemented.[7][21] This could involve modifying reaction conditions, improving purification steps, or tightening specifications on raw materials.[7]

Quantitative Data Summary
Table 1: ICH Impurity Thresholds for New Drug Substances

These thresholds dictate when an impurity must be reported, identified, and qualified for safety.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Based on ICH Q3A(R2) Guidelines[17]
Table 2: Comparison of Key Parameters in Lab vs. Production Scale

This table highlights the physical differences that can lead to quality issues during scale-up.

ParameterLaboratory Scale (1L)Production Scale (1000L)Implication for Scale-Up
Surface Area / Volume Ratio High (~4.8 m⁻¹)Low (~0.48 m⁻¹)Heat transfer is much less efficient at scale, increasing risk of hot spots.[4]
Mixing Time SecondsMinutesSlower mixing can lead to poor selectivity and impurity formation.[4]
Reagent Addition Time MinutesHoursLonger exposure of reactants to the reaction mixture can alter the outcome.[3]
Heating/Cooling Time MinutesHoursSlower thermal response makes temperature control more difficult.[22]
Experimental Protocols
Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[25]

Objective: To identify likely degradation products that could form during storage and establish the degradation pathways.[24][26]

Methodology:

  • Acid Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 M to 1.0 M HCl.[25]

    • Heat the solution at 50-60°C for up to 7 days, sampling at regular intervals.[25]

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 M to 1.0 M NaOH.[25]

    • Maintain the solution at room temperature or heat to 50-60°C, sampling at intervals.[25]

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve the API in a suitable solvent and add a solution of 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Store the solid API in a controlled temperature oven (e.g., 40-80°C).[25]

    • Analyze samples at set time points.

  • Photolytic Degradation:

    • Expose the solid API or a solution of the API to a light source that provides both UV and visible light.

    • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[23][25]

    • Analyze the exposed sample and a dark control sample.

Analysis: Analyze all stressed samples using a suitable stability-indicating method (e.g., HPLC-UV/DAD) to separate the API from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities, degradants, and excipients.[17]

Objective: To develop a robust HPLC method capable of resolving the API from all potential process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

    • Screen different mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, acetate) at different pH values.

    • Analyze a mixture of the API and samples from the forced degradation study.

  • Gradient Optimization:

    • Develop a gradient elution method to separate compounds with a wide range of polarities.

    • Start with a shallow gradient (e.g., 5% to 95% organic solvent over 30 minutes) and then sharpen it to reduce run time while maintaining resolution between the API and the closest eluting impurity.

  • Wavelength Selection:

    • Use a Photodiode Array (PDA) detector to acquire UV spectra for all peaks.

    • Select a wavelength that provides a good response for both the API and all known impurities. If responses differ significantly, a second wavelength may be necessary.

  • Method Validation (ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the API from all degradation products and impurities. This is the most critical part of a stability-indicating method.

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Robustness: Intentionally make small changes to method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

References

Technical Support Center: Enhancing Metabolic Stability of Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of isoquinoline-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it critical for isoquinoline-based inhibitors?

A1: Metabolic stability refers to a compound's resistance to breakdown by metabolic enzymes.[1] For isoquinoline-based inhibitors, high metabolic stability is crucial as it often leads to a longer duration of action, improved bioavailability, and a more predictable pharmacokinetic profile, reducing the need for frequent dosing.[1][2] Conversely, low stability can cause rapid clearance, reducing efficacy and potentially forming reactive metabolites.[3]

Q2: Which enzyme systems are primarily responsible for the metabolism of isoquinoline-based compounds?

A2: The cytochrome P450 (CYP450) family of enzymes, located primarily in the liver, is the main driver of Phase I metabolism for most drugs, including isoquinoline alkaloids.[4][5] Studies have shown that various isoquinoline alkaloids can inhibit several CYP isoforms, particularly CYP3A4 and CYP2D6.[4][6] Additionally, non-CYP enzymes like aldehyde oxidase (AO) can play a significant role in the metabolism of quinoline and isoquinoline scaffolds.[7][8] Phase II enzymes, such as glucuronosyltransferases (UGTs), are involved in subsequent conjugation reactions.[7]

Q3: What are the most common in vitro models for assessing the metabolic stability of my inhibitors?

A3: The most widely used in vitro models are liver microsomes and hepatocytes.[1][7][9]

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP450 enzymes and are ideal for studying Phase I metabolism.[1][10] They are cost-effective and suitable for high-throughput screening.[11][12]

  • Hepatocytes (Suspended or Plated): These intact liver cells provide a more comprehensive metabolic system, incorporating both Phase I and Phase II enzyme pathways, as well as transporter functions.[1][7][10] They are considered a better model for predicting overall hepatic clearance.[13]

Q4: How do the metabolic pathways of isoquinoline differ from its isomer, quinoline?

A4: While structurally similar, their metabolic pathways have a critical divergence. Quinoline can be metabolized by CYP450 enzymes to form a reactive quinoline-5,6-epoxide, which is genotoxic and can lead to carcinogenesis.[14][15] In contrast, isoquinoline metabolism does not proceed through this reactive epoxide pathway, and its metabolites are generally considered non-genotoxic, a key differentiator in drug safety assessment.[14]

Troubleshooting Guide

Q5: My isoquinoline inhibitor shows unexpectedly high clearance in human liver microsomes (HLM). What are the likely causes and next steps?

A5: High clearance in HLM suggests rapid Phase I metabolism, likely mediated by CYP450 enzymes.

  • Troubleshooting Steps:

    • Identify Specific CYP Isoforms: Use recombinant human CYP enzymes or a panel of specific CYP inhibitors to pinpoint which isoform(s) (e.g., CYP3A4, CYP2D6) are responsible for the metabolism.[4]

    • Metabolite Identification: Use LC-MS/MS to identify the structure of the metabolites.[16][17] This will reveal the "metabolic soft spots" on your molecule (e.g., sites of hydroxylation or N-dealkylation).

    • Structural Modification: Once the metabolic soft spot is known, implement strategies to block this metabolism. Common approaches include:

      • Deuteration: Replace a hydrogen atom at the site of metabolism with deuterium to slow the rate of CYP-mediated bond cleavage.[2]

      • Blocking with Electron-Withdrawing Groups: Introduce groups like trifluoromethyl (CF₃) or sulfone (SO₂NH₂) to deactivate aromatic rings towards oxidation.[18][19]

      • Bioisosteric Replacement: Substitute the labile moiety with a bioisostere that is more resistant to metabolism (e.g., replacing a labile ester with an amide).[18][20]

Q6: My compound is stable in microsomes but shows high clearance in hepatocytes. Why is there a discrepancy?

A6: This pattern strongly suggests that metabolism is not primarily driven by CYP450 enzymes.

  • Possible Causes:

    • Phase II Metabolism: The compound may be rapidly undergoing conjugation (e.g., glucuronidation or sulfation) by enzymes present in hepatocytes but absent in standard microsomal assays.[7]

    • Non-CYP Mediated Oxidation: Enzymes like aldehyde oxidase (AO), which are cytosolic and require different cofactors, might be responsible.[7][8]

    • Active Uptake: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and thus faster metabolism than predicted from passive diffusion alone.

  • Troubleshooting Steps:

    • Run Hepatocyte Assays with and without Phase II Cofactors: To confirm glucuronidation or sulfation.

    • Test in Liver S9 or Cytosol Fractions: These fractions contain cytosolic enzymes like AO.[8][9] Use specific AO inhibitors like menadione or raloxifene to confirm its involvement.[8]

    • Analyze for Phase II Metabolites: Adjust LC-MS/MS methods to look for conjugated metabolites (e.g., glucuronides), which are more polar than the parent compound.

Q7: My analytical results (LC-MS/MS) are inconsistent, or I can't detect my compound after incubation. What should I check?

A7: Inconsistent or missing analytical signals can stem from several experimental factors.

  • Troubleshooting Checklist:

    • Chemical Instability: Perform a control incubation without the NADPH cofactor (for microsomes) or in heat-inactivated hepatocytes.[12][13] A decrease in the parent compound here indicates chemical instability in the buffer, not enzymatic metabolism.

    • Solvent Effects: Ensure the final concentration of organic solvents like DMSO is low (preferably <0.5%), as they can inhibit metabolic enzymes.[21][22]

    • Non-specific Binding: Highly lipophilic compounds can bind to plasticware or proteins in the incubation matrix. This can be checked by comparing the peak area at time zero with a sample prepared in buffer alone.

    • LC-MS/MS Method: Confirm that your analytical method is sensitive and specific enough. Check for ion suppression from the biological matrix by comparing the signal of a post-incubation spiked sample to a sample spiked in a clean solution.

Quantitative Data Summary

The following tables provide comparative data for common in vitro systems and example stability data for isoquinoline derivatives.

Table 1: Comparison of Common In Vitro Metabolic Stability Models

Model SystemPrimary Enzymes PresentKey AdvantagesKey LimitationsBest For
Liver Microsomes Phase I (CYP450s, FMOs)High throughput, cost-effective, good for initial screening of CYP metabolism.[11][12]Lacks Phase II enzymes and transporters; may underestimate clearance for non-CYP pathways.[7][10]High-throughput screening of CYP450-mediated metabolism.
Liver S9 Fraction Phase I and Cytosolic Phase IIContains both microsomal and cytosolic enzymes (e.g., AO, some UGTs).[9]Cofactors for all pathways must be supplied; less comprehensive than hepatocytes.Assessing combined microsomal and cytosolic metabolism.
Hepatocytes Comprehensive Phase I & II, TransportersMost physiologically relevant in vitro system; provides more accurate intrinsic clearance.[1][7]Lower throughput, higher cost, limited incubation times for suspension cultures (typically up to 4h).[7][13]Predicting in vivo hepatic clearance and profiling all metabolic pathways.
Recombinant Enzymes Single Expressed Enzyme (e.g., rCYP3A4)Identifies the specific enzyme responsible for metabolism.[4]Does not account for contributions from other enzymes or pathways.Reaction phenotyping (identifying specific metabolizing enzymes).

Table 2: Example Metabolic Stability of Selected Isoquinoline-Based HER2 Inhibitors [23]

CompoundStructure Modification% Remaining in Human Liver Microsomes (30 min)% Remaining in Mouse Liver Microsomes (30 min)
Lapatinib (Reference Quinazoline)57.02.5
14f Isoquinoline with Furan Linker85.377.0
14g Isoquinoline with Thiophene Linker84.880.9
14h Isoquinoline with Pyridine Linker73.066.8

Experimental Protocols

Protocol 1: General Human Liver Microsomal (HLM) Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an isoquinoline inhibitor due to Phase I metabolism.[1][9]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test inhibitor stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (or NADPH stock solution)

    • Positive control compounds (e.g., Verapamil, Testosterone)

    • Acetonitrile (ACN) with an internal standard (IS) for reaction termination

    • 96-well plates, incubator/shaker at 37°C

  • Methodology:

    • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer on ice.[12]

    • Incubation Setup: In a 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate Reaction: Add the test inhibitor to the wells to achieve a final concentration (typically 1 µM).[12] To initiate the metabolic reaction, add the pre-warmed NADPH solution. For negative controls, add buffer instead of NADPH.[12]

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2:1 or 3:1 volume of ice-cold ACN containing the analytical internal standard.[12] The 0-minute sample is quenched immediately after adding the inhibitor, before NADPH addition.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[9]

    • Calculation: Determine the half-life (t½) from the slope of the natural log of the percent remaining vs. time plot. Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.[1]

Protocol 2: Metabolite Identification using LC-MS/MS

  • Objective: To identify the structure of metabolites formed during in vitro incubations.[16][17]

  • Methodology:

    • Sample Generation: Perform a scaled-up version of the metabolic stability assay (Protocol 1) to generate a sufficient quantity of metabolites.

    • LC Separation: Inject the sample supernatant onto a high-performance liquid chromatography (HPLC) system, typically with a C18 column. Use a gradient elution with solvents like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[24]

    • Mass Spectrometry Detection:

      • Full Scan (MS1): Acquire full scan mass spectra to detect the parent compound and all potential metabolites. Metabolites often appear as mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

      • Tandem MS (MS/MS or MS2): Perform data-dependent acquisition where the most intense ions from the MS1 scan are automatically selected for fragmentation.[25]

    • Data Analysis:

      • Compare the MS/MS fragmentation pattern of the parent compound with that of the potential metabolites.[17] Shared fragments suggest a metabolite, while the mass difference in non-shared fragments can help localize the site of modification.

      • Use metabolite identification software to predict and confirm structures based on mass shifts and fragmentation patterns.

Visualizations: Pathways and Workflows

experimental_workflow start Isoquinoline Inhibitor Design & Synthesis in_vitro In Vitro Metabolic Stability Screening start->in_vitro stable Metabolically Stable? in_vitro->stable metid Metabolite ID & Reaction Phenotyping stable->metid No unstable High Clearance acceptable Low Clearance pk_studies In Vivo PK Studies stable->pk_studies Yes sar Structural Modification (SAR) metid->sar sar->in_vitro Re-test end Lead Candidate pk_studies->end

Caption: High-level workflow for assessing and optimizing metabolic stability.

metabolic_pathways parent Isoquinoline Inhibitor (Parent Drug) phase1 Phase I Metabolism parent->phase1 metabolite1 Oxidized Metabolites (e.g., Hydroxylation, N-Oxidation) phase1->metabolite1 sub1 CYP450s, AO phase1->sub1 phase2 Phase II Metabolism metabolite2 Conjugated Metabolites (e.g., Glucuronides, Sulfates) phase2->metabolite2 sub2 UGTs, SULTs phase2->sub2 metabolite1->phase2 elimination Elimination metabolite2->elimination

Caption: General metabolic pathways for isoquinoline-based inhibitors.

troubleshooting_guide start Unexpected Result in Metabolic Stability Assay q1 Is compound lost in -NADPH / Heat-Inactivated control? start->q1 a1_yes Action: Investigate Chemical Instability or Non-Specific Binding q1->a1_yes Yes q2 Is compound stable in Microsomes but unstable in Hepatocytes? q1->q2 No a2_yes Action: Investigate Phase II (UGTs) or Cytosolic (AO) Metabolism q2->a2_yes Yes a2_no Problem: Likely CYP-mediated Metabolism q2->a2_no No a2_no_action Action: Identify specific CYP isozymes and metabolic 'soft spots' a2_no->a2_no_action

Caption: Decision tree for troubleshooting metabolic stability assay results.

References

Technical Support Center: Reslurry Techniques for Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reslurry techniques. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the purification of organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a reslurry purification technique?

A reslurry, also known as trituration, is a purification method where a crude solid is suspended in a solvent with the goal of dissolving impurities while leaving the desired compound as a solid. The solid is then isolated by filtration. This technique is particularly useful for removing impurities that are more soluble in the chosen solvent than the product itself. It is often considered a less labor-intensive alternative to recrystallization because it doesn't require complete dissolution and subsequent crystal formation of the main compound.

Q2: When should I choose a reslurry over a recrystallization?

A reslurry is advantageous in several scenarios:

  • Speed and Simplicity: It is generally faster and less complex than recrystallization.

  • Scale: It is a practical choice for large-scale purifications where handling large volumes of hot, saturated solutions for recrystallization can be challenging.

  • Thermally Labile Compounds: For compounds that may decompose at the high temperatures often required for recrystallization, a reslurry at a lower temperature is a safer alternative.

  • Surface Impurities: It is effective at removing impurities adsorbed onto the surface of crystals.

  • Polymorph Control: Slurry experiments are widely used to convert a less stable polymorph (metastable form) to the most thermodynamically stable form at a given temperature.

Q3: What are the key differences between reslurry and recrystallization?

FeatureReslurryRecrystallization
Principle The desired compound remains largely undissolved, while impurities are washed away by the solvent.The desired compound and impurities are dissolved in a minimum of hot solvent, and the pure compound crystallizes upon cooling.
Solvent Requirement The product should have very low solubility, while impurities should be highly soluble.The product should be highly soluble in hot solvent and poorly soluble in cold solvent.
Yield Potentially higher, as product loss due to solubility in the mother liquor is minimized.Yield can be lower due to the residual solubility of the product in the cold solvent.
Purity May be lower than recrystallization as it is less effective at removing impurities trapped within the crystal lattice.Generally achieves higher purity by allowing for the formation of a new, purer crystal lattice.
Complexity Simpler and less labor-intensive.More complex, requiring careful control of temperature and cooling rates.

Q4: Can a reslurry be used to change the crystalline form (polymorph) of my compound?

Yes, this is a common application. By slurring a mixture of polymorphs or a metastable form in a suitable solvent, the system will equilibrate to the most stable crystalline form under those conditions. The less stable form, being more soluble, will slowly dissolve and recrystallize as the more stable, less soluble form. This solution-mediated phase transformation is a key technique in pharmaceutical development for ensuring solid-state stability.

Detailed Experimental Protocol: Single-Solvent Reslurry

This protocol outlines the general steps for purifying an organic solid using a reslurry technique.

Solvent Selection
  • Objective: Find a solvent that dissolves the impurities well but does not significantly dissolve the desired compound at the operating temperature.

  • Procedure:

    • Place a small amount (e.g., 50 mg) of the crude solid into a test tube.

    • Add a small volume (e.g., 1 mL) of a candidate solvent and agitate at the desired slurry temperature (often room temperature).

    • Observe the solid. An ideal solvent will leave most of the solid undissolved.

    • Filter the mixture and analyze the filtrate for dissolved impurities and the solid for purity. Databases like Reaxys or SciFinder can also provide reported solvent systems for similar compounds.

Slurry Preparation
  • Place the crude, solid compound into an appropriately sized Erlenmeyer flask or reactor equipped with a magnetic stir bar or overhead stirrer.

  • Add the selected solvent. A typical starting ratio is 5-10 mL of solvent per gram of solid, but this should be optimized to ensure the mixture is a stirrable suspension.

Agitation and Equilibration
  • Stir the slurry at a consistent, moderate speed. The goal is to keep the solids uniformly suspended without causing excessive particle breakage.

  • The temperature should be controlled. For many applications, this is performed at room temperature.

  • Allow the slurry to agitate for a predetermined time (e.g., 1-24 hours). The optimal time depends on the dissolution rate of the impurities and should be determined experimentally by taking samples periodically to assess purity.

Isolation of the Purified Solid
  • Set up a vacuum filtration apparatus (e.g., a Büchner funnel with a filter flask).

  • Pour the slurry into the funnel, ensuring the solid is collected evenly on the filter paper.

  • It is crucial to wash the collected solid (the "filter cake") to remove the impurity-laden mother liquor.

Washing the Filter Cake
  • With the vacuum still applied, add a small amount of fresh, cold reslurry solvent over the filter cake. This helps to displace the solution containing the dissolved impurities.

  • Repeat the wash step 1-2 times, using a minimal amount of solvent each time to avoid dissolving the product.

Drying the Product
  • Continue to pull air through the filter cake for a period to partially dry the solid.

  • Transfer the purified solid to a drying oven (vacuum oven is preferred) and dry until a constant weight is achieved.

Caption: Workflow for a typical reslurry purification experiment.

Troubleshooting Guide

Q5: My final product purity is still low after the reslurry. What went wrong?

This is a common issue that can be traced to several factors:

  • Poor Solvent Choice: The solvent may be partially dissolving your product or failing to dissolve the impurities effectively.

    • Solution: Re-evaluate your solvent selection. Test a variety of solvents to find one where your product has minimal solubility while the key impurities are highly soluble. Sometimes a mixed-solvent system may be necessary.

  • Insufficient Agitation Time: The slurry may not have been stirred long enough for the impurities to fully dissolve and for the system to reach equilibrium.

    • Solution: Perform a time study. Take small samples from the slurry at different time points (e.g., 1, 4, 8, 16 hours) and analyze the purity of the solid to determine the optimal agitation duration.

  • Impurity Occlusion: Impurities may be trapped inside crystal agglomerates, where the solvent cannot reach them.

    • Solution: Ensure agitation is sufficient to break up large clumps and suspend particles uniformly. In some cases, milling the crude solid to a smaller, more uniform particle size before the reslurry can improve performance.

  • Inefficient Washing: The impurity-rich mother liquor may not have been fully removed from the filter cake.

    • Solution: Ensure an effective wash is performed after filtration. Use fresh, cold solvent for the wash and ensure the entire cake is covered. Sometimes, a second reslurry step is necessary for highly impure samples.

Q6: My product yield is very low. How can I improve it?

Significant product loss is often due to the product having higher-than-expected solubility in the reslurry solvent.

  • Solution 1: Change the Solvent: Select a solvent in which your product is less soluble.

  • Solution 2: Reduce the Temperature: Lowering the temperature of the slurry will typically decrease the solubility of your product, reducing losses to the mother liquor.

  • Solution 3: Minimize Wash Volume: While washing is critical for purity, using excessive volumes of wash solvent can dissolve a significant amount of product. Use the minimum amount of cold solvent necessary to displace the mother liquor.

  • Solution 4: Recover from Filtrate: If the product is valuable, it may be possible to recover the dissolved material from the filtrate by evaporation or by adding an anti-solvent.

Q7: The slurry is very thick and difficult to filter. What can I do?

Poor filtration is often caused by very fine particles or the formation of a gel-like substance.

  • Solution 1: Adjust Solvent Ratio: Increasing the amount of solvent can make the slurry more mobile and easier to handle and filter.

  • Solution 2: Use Filter Aids: For very fine particles, adding a filter aid like celite to the slurry just before filtration can help form a more porous filter cake, improving filtration speed.

  • Solution 3: Consider Temperature: In some cases, slightly increasing the temperature can decrease the solvent viscosity and improve filtration rates, but be mindful of its effect on product solubility.

  • Solution 4: Anti-solvent Addition: In some cases, adding a miscible anti-solvent just before filtration can induce controlled agglomeration, leading to larger particles that are easier to filter. This must be done carefully to avoid trapping impurities.

Troubleshooting Start Problem: Low Purity After Reslurry Q1 Was the solvent choice validated? (Product insoluble, impurity soluble) Start->Q1 Sol_1 Action: Re-screen for a more selective solvent. Q1->Sol_1 A1_No Q2 Was agitation time sufficient for equilibrium? Q1->Q2 A1_Yes A1_Yes YES A1_No NO Sol_2 Action: Perform a time study. Increase slurry duration. Q2->Sol_2 A2_No Q3 Was the post-filtration wash effective? Q2->Q3 A2_Yes A2_Yes YES A2_No NO Sol_3 Action: Improve washing. Use fresh, cold solvent. Ensure full cake displacement. Q3->Sol_3 A3_No Final_Prob Remaining Issue: Impurity may be occluded within crystals. Q3->Final_Prob A3_Yes A3_Yes YES A3_No NO Sol_4 Action: Consider milling crude solid before reslurry or perform a full recrystallization. Final_Prob->Sol_4

Caption: Troubleshooting logic for addressing low product purity.

Technical Support Center: Solvent Screening for Crystallization of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the solvent screening and crystallization of isoquinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of isoquinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystal Formation

Question: I have dissolved my isoquinoline derivative in a solvent and cooled the solution, but no crystals have formed. What should I do?

Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. If that fails, gently heat the solution to evaporate a small amount of the solvent to increase the concentration, and then allow it to cool again.

  • High Solubility: The isoquinoline derivative may be too soluble in the chosen solvent, even at low temperatures.

    • Solution 1 (Seeding): If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.

    • Solution 2 (Anti-Solvent Addition): Slowly add a miscible solvent in which your compound is known to be poorly soluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes slightly turbid, then gently warm the solution until it becomes clear again before allowing it to cool slowly.

  • Presence of Impurities: Some impurities can inhibit the formation of a crystal lattice.

    • Solution: If you suspect impurities are the issue, you may need to perform a preliminary purification step, such as passing the solution through a small plug of silica gel or activated carbon before attempting crystallization.

Issue 2: Oiling Out

Question: Instead of crystals, an oily liquid has separated from the solution upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.

  • Potential Cause: The solution is too concentrated, or the cooling rate is too fast.

    • Solution 1 (Re-dissolve and Dilute): Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration slightly. Then, allow the solution to cool much more slowly. Insulating the flask can help slow the cooling rate.

    • Solution 2 (Change Solvent System): The chosen solvent's boiling point might be too high. Consider using a solvent with a lower boiling point or a solvent mixture.

Issue 3: Poor Crystal Yield

Question: I have obtained crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can be disappointing but is often rectifiable.

  • Potential Cause 1 (Excess Solvent): Using too much solvent is a common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, you can try to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling.

  • Potential Cause 2 (Premature Filtration): Filtering the crystals before the crystallization process is complete.

    • Solution: Ensure the solution has been thoroughly cooled, preferably in an ice bath, for a sufficient amount of time to maximize crystal formation before filtration.

Issue 4: Crystals Are Very Fine or Needle-like

Question: My isoquinoline derivative forms very fine, needle-like crystals that are difficult to handle and filter. How can I obtain larger, more robust crystals?

Answer: Crystal morphology is heavily influenced by the solvent and cooling rate. Needle-like crystals can be problematic for downstream processing.[1]

  • Potential Cause (Rapid Crystallization): Fast cooling often leads to the formation of small, needle-like crystals.

    • Solution 1 (Slower Cooling): Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and the growth of larger crystals.

    • Solution 2 (Solvent Screening): The choice of solvent significantly impacts crystal habit.[1] Experiment with different solvents or solvent mixtures. A solvent that provides slightly lower solubility may encourage slower, more ordered crystal growth, leading to more equant (block-like) crystals.

Quantitative Data on Crystallization of Isoquinoline Derivatives

The selection of an appropriate solvent is critical for successful crystallization. The ideal solvent will dissolve the isoquinoline derivative at high temperatures but have low solubility at low temperatures. Below are tables summarizing the solubility of representative isoquinoline derivatives in various organic solvents.

Table 1: Solubility of Berberine Chloride in Different Solvents at Various Temperatures [2]

SolventTemperature (K)Mole Fraction Solubility (x 10³)
Ethanol298.00.444
303.00.536
308.00.637
313.00.778
2-Propanol298.00.171
303.00.211
308.00.264
313.00.333
1-Butanol298.00.119
303.00.145
308.00.179
313.00.224

Table 2: Qualitative Solubility of Noscapine [3][4]

SolventSolubility
WaterPractically insoluble
Ethanol (95%)Slightly soluble
Diethyl EtherSlightly soluble
Acetic Acid (100%)Very soluble

Table 3: General Suitability of Common Solvents for Crystallization of Isoquinoline Derivatives

SolventPolarityTypical SuitabilityNotes
WaterHighPoor (as a single solvent)Can be used as an anti-solvent or for crystallizing highly polar salts.
Ethanol/MethanolHighGoodOften a good starting point for many isoquinoline derivatives.[5]
AcetoneMediumGoodDissolves a wide range of organic compounds.[5]
Ethyl AcetateMediumGoodA less polar option than alcohols, can be effective.
TolueneLowModerateUseful for less polar isoquinoline derivatives.
Hexane/HeptaneLowPoor (as a primary solvent)Often used as an anti-solvent.
DichloromethaneMediumModerateCan be effective, but its volatility can sometimes be a challenge.
Dimethylformamide (DMF)HighGood (for dissolution)High boiling point can make crystal recovery difficult; often used for initial dissolution before adding an anti-solvent.
Dimethyl Sulfoxide (DMSO)HighGood (for dissolution)Similar to DMF, high boiling point can be problematic for crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for a New Isoquinoline Derivative

  • Preparation: Place approximately 10-20 mg of your dry, solid isoquinoline derivative into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing or shaking after each addition. Add up to 1 mL of solvent.

  • Room Temperature Solubility: Observe if the compound dissolves completely. If it dissolves in a small amount of solvent at room temperature, that solvent is likely too good and will result in poor recovery.

  • Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • Hot Solubility: Observe if the compound dissolves completely upon heating. A good solvent will dissolve the compound when hot.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: A suitable solvent will show significant crystal formation upon cooling.

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude isoquinoline derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the compound is just completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.

Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude isoquinoline derivative in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "bad" solvent (the anti-solvent, in which the compound is poorly soluble) dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the anti-solvent for washing the crystals.

Visualizations

Solvent_Screening_Workflow start Start: Crude Isoquinoline Derivative prepare_samples Prepare Small Samples in Test Tubes start->prepare_samples add_solvents Add Various Solvents at Room Temperature prepare_samples->add_solvents observe_rt_solubility Observe Solubility at Room Temp add_solvents->observe_rt_solubility dissolved_rt Dissolved? observe_rt_solubility->dissolved_rt heat_insoluble Heat Insoluble Samples dissolved_rt->heat_insoluble  No end_bad End: Unsuitable Solvent dissolved_rt->end_bad  Yes observe_hot_solubility Observe Solubility when Hot heat_insoluble->observe_hot_solubility dissolved_hot Dissolved? observe_hot_solubility->dissolved_hot cool_solution Cool Solution Slowly dissolved_hot->cool_solution  Yes dissolved_hot->end_bad  No observe_crystals Observe for Crystal Formation cool_solution->observe_crystals crystals_formed Crystals Formed? observe_crystals->crystals_formed end_good End: Suitable Solvent Identified crystals_formed->end_good  Yes crystals_formed->end_bad  No

Caption: Workflow for screening suitable solvents for crystallization.

Recrystallization_Workflow start Start: Crude Isoquinoline Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve optional_decolorize Optional: Decolorize with Activated Carbon dissolve->optional_decolorize optional_hot_filter Optional: Hot Gravity Filtration optional_decolorize->optional_hot_filter cool Cool Solution Slowly to Induce Crystallization optional_hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of isoquinoline derivatives.

References

Validation & Comparative

A Comparative Analysis of Trifluoromethylated Isoquinolines for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry. The presence of the highly electronegative trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of isoquinoline-based compounds.[1] These modifications to physicochemical properties often translate into improved pharmacokinetic profiles and greater biological efficacy.[1] This guide provides a comparative analysis of trifluoromethylated isoquinolines, focusing on their synthesis, biological performance, and underlying mechanisms of action, with supporting experimental data to offer a clear comparison of different derivatives.

Synthetic Strategies and Performance

The position of the trifluoromethyl group on the isoquinoline core dictates the synthetic approach and can influence the overall yield and complexity of the reaction.[1] The most common derivatives feature the trifluoromethyl group at the 1, 3, or 6-position. A variety of synthetic methodologies have been developed to access these valuable compounds, ranging from classical ring-closing reactions to modern transition-metal-catalyzed and electrochemical methods.

A general workflow for the synthesis of 1- and 3-trifluoromethylated isoquinolines is depicted below.

G cluster_1 Synthesis of 1-Trifluoromethylated Isoquinolines cluster_2 Synthesis of 3-Trifluoromethylated Isoquinolines A1 β-aryl-α-isocyano-acrylates B1 Radical Trifluoromethylation A1->B1 Togni Reagent E1 1-Trifluoromethylated Isoquinolines B1->E1 C1 Alkynes D1 Silver-Catalyzed Intramolecular Aminofluorination C1->D1 Silver Catalyst D1->E1 A2 N-protected benzylphosphonium salt B2 Cyclization/Oxidation A2->B2 DBU, DDQ C2 3-Trifluoromethylated Isoquinolines B2->C2

A general overview of synthetic workflows.
Table 1: Comparative Synthesis of Trifluoromethylated Isoquinolines

Position of CF3Synthetic MethodStarting MaterialsReagentsYield (%)
1-CF3Radical Trifluoromethylationβ-aryl-α-isocyano-acrylatesTogni reagentModerate to Excellent[1]
1-CF3Silver-Catalyzed Intramolecular AminofluorinationAlkynesSilver catalystGood[1]
3-CF3From Benzylphosphonium SaltsN-protected benzylphosphonium saltDBU, DDQ87[1]
6-CF3Rh(III)-Catalyzed C-H Activation/Annulation4-(Trifluoromethyl)benzamide derivative and alkyneRhodium(III) catalyst-

Physicochemical Properties

The introduction of a trifluoromethyl group generally increases the lipophilicity of the parent isoquinoline. This is reflected in the partition coefficient (LogP), a measure of a compound's distribution between an organic and an aqueous phase. A higher LogP value indicates greater lipophilicity, which can influence cell membrane permeability and oral absorption.

Table 2: Physicochemical Properties of Selected Trifluoromethylated Isoquinolines
CompoundMolecular FormulaMolecular WeightLogP
6-(Trifluoromethyl)isoquinolin-1(2H)-oneC10H6F3NO213.162.55

Biological Activity: A Focus on Anticancer Properties

Trifluoromethylated isoquinolines have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic activity against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes and interference with critical signaling pathways that regulate cell growth, proliferation, and survival.

Table 3: Anticancer Activity of Selected Trifluoromethylated Isoquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[2]
GM-3-143 (a trifluoromethylated tetrahydroisoquinoline derivative)Colo320, DLD-1, HCT116, SNU-C1, SW480 (Colon)0.9 - 10.7[3]

Signaling Pathways and Mechanisms of Action

Isoquinoline alkaloids are known to interfere with multiple signaling pathways crucial for cell survival and proliferation, including the NF-κB, MAPK, and PI3K pathways.[1] The anticancer effects of their trifluoromethylated counterparts are often attributed to the inhibition of key kinases within these pathways.[1]

cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway TF_Isoquinoline Trifluoromethylated Isoquinoline PI3K PI3K TF_Isoquinoline->PI3K Inhibition MEK MEK TF_Isoquinoline->MEK Inhibition IKK IKK TF_Isoquinoline->IKK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Proliferation

Inhibition of key cancer signaling pathways.

Furthermore, the isoquinolin-1(2H)-one scaffold is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4] PARP inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4]

Experimental Protocols

To rigorously evaluate the anticancer efficacy of trifluoromethylated isoquinolines, a series of standardized in vitro assays are typically employed.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the trifluoromethylated isoquinoline derivative in the culture medium.

  • Replace the medium in the wells with the diluted compound solutions.

  • Incubate the plate for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC50 value.[5][6]

PARP Inhibition Assay (Cell-Based)

This protocol evaluates the ability of a compound to inhibit PARP activity within cells.

Procedure:

  • Seed cells (e.g., LoVo colon cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the trifluoromethylated isoquinoline derivative for 1 hour.

  • Harvest and lyse the cells in PARP buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Adjust the protein concentration of all samples to be equal.

  • Perform a chemiluminescent PARP assay according to the manufacturer's instructions, which typically measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Measure the luminescent signal using a microplate reader.

  • Analyze the data to determine the IC50 for PARP inhibition.[7]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with the test compound.

Procedure:

  • Treat cells with the trifluoromethylated isoquinoline derivative at the desired concentrations.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in a binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

The experimental workflow for evaluating the anticancer potential of a novel trifluoromethylated isoquinoline derivative typically follows a standardized cascade.

Start Synthesized Trifluoromethylated Isoquinoline Derivative CellCulture 1. Cell Culture (Select appropriate cancer cell lines) Start->CellCulture Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT Assay) CellCulture->Cytotoxicity DetermineIC50 Determine IC50 Value Cytotoxicity->DetermineIC50 Apoptosis 3. Apoptosis Assay (e.g., Annexin V/PI Staining) DetermineIC50->Apoptosis QuantifyApoptosis Quantify Apoptotic Cells Apoptosis->QuantifyApoptosis CellCycle 4. Cell Cycle Analysis (e.g., Propidium Iodide Staining) QuantifyApoptosis->CellCycle DetermineDistribution Determine Cell Cycle Distribution CellCycle->DetermineDistribution Mechanistic 5. Mechanistic Studies (e.g., Western Blot for signaling proteins, PARP cleavage) DetermineDistribution->Mechanistic AnalyzeProteins Analyze Protein Expression Mechanistic->AnalyzeProteins DataAnalysis 6. Data Analysis and Interpretation AnalyzeProteins->DataAnalysis Conclusion Evaluate Anticancer Potential DataAnalysis->Conclusion

A typical experimental workflow.

References

A Comparative Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one Scaffold vs. PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel class of investigational anticancer agents, represented by the 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold, and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. A critical distinction upfront is that while both classes of compounds are being investigated for cancer therapy, they act on fundamentally different molecular targets and pathways.

Initial interest in the 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold has led to the discovery that its derivatives are potent inhibitors of WD repeat-containing protein 5 (WDR5), a key component of histone methyltransferase complexes, rather than being direct PARP inhibitors. This guide will, therefore, compare the therapeutic strategy of targeting the WDR5-MLL pathway with the clinically validated approach of PARP inhibition in the context of DNA damage repair.

Section 1: Overview of Mechanisms of Action

6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives: WDR5 Inhibition

The primary molecular target of derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one is the protein WDR5. WDR5 is a crucial scaffolding protein that is essential for the assembly and function of several histone methyltransferase complexes, most notably the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic modification is critical for regulating gene expression.

In many cancers, particularly certain types of leukemia, the aberrant activity of the MLL complex drives the expression of genes that promote cancer cell proliferation and survival. Derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one act as WIN (WDR5-interaction) site inhibitors. They competitively bind to a specific pocket on WDR5, preventing its interaction with other proteins like MLL1. This disruption of the WDR5-MLL1 interaction leads to a decrease in H3K4 methylation at target gene promoters, transcriptional repression of key oncogenes, and subsequent induction of apoptosis in cancer cells.

PARP Inhibitors: Targeting DNA Damage Repair

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They play a critical role in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a signal to recruit other DNA repair proteins.

PARP inhibitors work by blocking the catalytic activity of PARP enzymes. This prevents the efficient repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells that have a deficient homologous recombination (HR) pathway for repairing DSBs (often due to mutations in genes like BRCA1 or BRCA2), the accumulation of DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality.

Section 2: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of a representative WDR5 inhibitor derived from the 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold and several clinically approved PARP inhibitors. It is important to note that these inhibitors target different proteins, and thus their potency is measured against their respective targets.

Table 1: Biochemical Potency of WDR5 and PARP Inhibitors

Compound ClassRepresentative CompoundTargetAssay TypeKᵢ or IC₅₀ (nM)
WDR5 Inhibitor Derivative of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-oneWDR5 WIN-siteTR-FRET< 0.02 (Kᵢ)
OICR-9429WDR5 WIN-sitePeptide Displacement64 (Kᵢ)
PARP Inhibitors OlaparibPARP1 / PARP2Enzymatic Assay5 / 1
RucaparibPARP1 / PARP2Enzymatic Assay1.4 (Kᵢ) / 0.17 (Kᵢ)
NiraparibPARP1 / PARP2Enzymatic Assay3.8 / 2.1
TalazoparibPARP1 / PARP2Enzymatic Assay0.57 (IC₅₀ for PARP1)

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are dependent on assay conditions and may vary between studies.

Table 2: Cellular Activity of WDR5 and PARP Inhibitors

Compound ClassRepresentative CompoundCell LineCancer TypeBRCA StatusGI₅₀ or IC₅₀ (µM)
WDR5 Inhibitor Derivative of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-oneMV4;11Acute Myeloid LeukemiaNot Applicable0.038
Molm13Acute Myeloid LeukemiaNot Applicable0.070
PARP Inhibitors OlaparibMDA-MB-436Breast CancerBRCA1 mutant0.0047
RucaparibPEO1Ovarian CancerBRCA2 mutant~2.5
NiraparibPEO1Ovarian CancerBRCA2 mutant7.487
TalazoparibMDA-MB-436Breast CancerBRCA1 mutant~0.0013

Note: GI₅₀ (half-maximal growth inhibition) and IC₅₀ values in cellular assays are influenced by factors such as cell type, incubation time, and the specific viability assay used.

Section 3: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz)

WDR5_MLL_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 MLL_complex MLL Complex WDR5->MLL_complex MLL1->MLL_complex RbBP5 RbBP5 RbBP5->MLL_complex ASH2L ASH2L ASH2L->MLL_complex Histone_H3 Histone H3 MLL_complex->Histone_H3 Methylates H3K4me3 H3K4me3 Histone_H3->H3K4me3 Oncogenes Oncogenic Gene Expression H3K4me3->Oncogenes Activates Inhibitor 6-(Trifluoromethyl) isoquinolin-1(2H)-one Derivative Inhibitor->WDR5 Binds to WIN site PARP_Pathway cluster_dna_repair DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork PAR PAR Chains PARP1->PAR Synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB Leads to HR_Repair Homologous Recombination Repair (BRCA-dependent) DNA_DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis Deficiency leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits WDR5_Inhibitor_Workflow cluster_workflow WDR5 Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assay (TR-FRET) Cell_Based_Assay Cell-Based Assay (Cell Viability) Biochemical_Assay->Cell_Based_Assay Determine Kᵢ Target_Engagement Target Engagement (Cellular Thermal Shift) Cell_Based_Assay->Target_Engagement Determine GI₅₀ In_Vivo_Models In Vivo Models (Xenografts) Target_Engagement->In_Vivo_Models Confirm Target Binding PARP_Inhibitor_Workflow cluster_workflow PARP Inhibitor Evaluation Workflow Enzymatic_Assay PARP Enzymatic Assay Cell_Viability Cell Viability Assay (e.g., in BRCA mutant cells) Enzymatic_Assay->Cell_Viability Determine IC₅₀ PARP_Trapping PARP Trapping Assay Cell_Viability->PARP_Trapping Assess Synthetic Lethality In_Vivo_Efficacy In Vivo Efficacy (e.g., PDX models) PARP_Trapping->In_Vivo_Efficacy Evaluate Trapping Potency

A Comparative Guide to the Efficacy of 6-(Trifluoromethyl)isoquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its related derivatives. While comprehensive data on 6-(Trifluoromethyl)isoquinolin-1(2H)-one across a broad spectrum of cancer cell lines is still emerging, this document synthesizes available preclinical data and compares its activity with other relevant compounds. The information is compiled from multiple studies to offer a broad perspective on the efficacy and mechanisms of these compounds.

Introduction to 6-(Trifluoromethyl)isoquinolin-1(2H)-one

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a novel small molecule inhibitor that has shown promise in cancer research. The inclusion of a trifluoromethyl group is intended to improve its lipophilicity and metabolic stability, which are desirable characteristics for a drug candidate.[1][2] Its primary mechanism of action is the inhibition of the WD40-repeat protein 5 (WDR5).[1][2] WDR5 is a critical scaffolding protein involved in gene expression regulation, notably through its interaction with the MLL (Mixed Lineage Leukemia) histone methyltransferase complex and the MYC oncoprotein.[1] By targeting the WDR5-interaction (WIN) site, 6-(Trifluoromethyl)isoquinolin-1(2H)-one disrupts these interactions, leading to a cascade of events culminating in cancer cell death.[1][2]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 6-(Trifluoromethyl)isoquinolin-1(2H)-one is best understood in comparison to other WDR5 inhibitors. This section compares its activity with two other well-characterized WDR5 inhibitors, OICR-9429 and MM-102. The data is presented in terms of GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibitory concentration) values.

Table 1: Comparative Efficacy of WDR5 Inhibitors in Cancer Cell Lines

Compound Cell Line Assay Type GI50 (nM) IC50 (µM) Reference
6-(Trifluoromethyl)isoquinolin-1(2H)-one MV4;11 Proliferation 38 - [1]
OICR-9429 MV4;11 Viability - < 1 [1]
MOLM-13 Viability - < 1 [1]
T24 Viability - 67.74 [1]
UM-UC-3 Viability - 70.41 [1]

| MM-102 | MOLM-13 | Viability | - | - |[1] |

Note: Direct comparison of absolute values should be made with caution as experimental conditions such as assay type and duration can vary between studies.[1]

The available data indicates that all three compounds exhibit potent anticancer activity, particularly in leukemia cell lines such as MV4;11 and MOLM-13, with activity in the nanomolar to low micromolar range.[1]

Efficacy of Structurally Related Isoquinolinone Derivatives

Research into structurally related isoquinolinone derivatives provides valuable insights into the potential spectrum of activity for this class of molecules.[3] For instance, 3-acyl isoquinolin-1(2H)-one derivatives have demonstrated significant inhibitory activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[3] Another derivative, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, has shown potent and selective inhibition of tumor cell growth across a panel of 60 human cancer cell lines.[3] These findings suggest that the isoquinolinone scaffold is a promising starting point for the development of potent and selective anticancer agents.[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its derivatives is the inhibition of WDR5. This disruption of the WDR5-MLL and WDR5-MYC interactions leads to p53-mediated apoptosis.[1] Other isoquinoline derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation, including the NF-κB, MAPK, and PI3K pathways.[4][5]

WDR5_Inhibition_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL_Complex MLL_Complex WDR5->MLL_Complex recruits MYC MYC WDR5->MYC interacts with Apoptosis p53-mediated Apoptosis WDR5->Apoptosis Histone_Methylation Histone H3K4 Methylation MLL_Complex->Histone_Methylation Oncogenic_Gene_Expression Oncogenic Gene Expression MYC->Oncogenic_Gene_Expression Histone_Methylation->Oncogenic_Gene_Expression Cell_Proliferation Cell Proliferation & Survival Oncogenic_Gene_Expression->Cell_Proliferation Compound 6-(Trifluoromethyl)isoquinoline Compound->WDR5 inhibits

Mechanism of action for this compound.

Experimental Protocols

To rigorously evaluate the anticancer efficacy of compounds like 6-(Trifluoromethyl)isoquinolin-1(2H)-one, a series of standardized in vitro assays are typically employed.[3]

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of the compound on cell viability.

  • Methodology:

    • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[3]

    • Compound Treatment: The compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.[3]

    • Incubation: Cells are incubated with the compound for 48 or 72 hours.[3][6]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[3]

    • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

2. Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle progression.[3]

  • Methodology:

    • Cell Treatment: Cells are treated with the compound at various concentrations for 24 or 48 hours.[3]

    • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[3]

    • Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[3]

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

3. Apoptosis Assay

  • Objective: To determine if the compound induces apoptosis.

  • Methodology:

    • Cell Treatment: Cells are treated with the compound at various concentrations for a specific duration.[3]

    • Staining: Cells are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.[3]

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]

Experimental_Workflow Start Cancer Cell Lines Compound_Treatment Compound Treatment (e.g., this compound) Start->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability_Assay Determine_IC50 Determine IC50/GI50 Cell_Viability_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Mechanism_Studies->Western_Blot End Data Analysis & Conclusion Cell_Cycle_Analysis->End Apoptosis_Assay->End Western_Blot->End

A typical workflow for in vitro efficacy evaluation.

Conclusion

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a promising anticancer agent that functions as a potent WDR5 inhibitor. Preclinical data demonstrates its efficacy in certain cancer cell lines, particularly hematological malignancies.[1] Comparative analysis with other WDR5 inhibitors suggests it has comparable potency.[1] While direct comparative data across a wide range of cancer cell lines is currently limited, the broader family of isoquinolinone derivatives has shown significant promise as anticancer agents. Further head-to-head comparative studies in a wider array of cancer cell lines and in vivo models are necessary to fully elucidate the therapeutic potential of 6-(Trifluoromethyl)isoquinolin-1(2H)-one. The standardized protocols outlined in this guide provide a framework for conducting such studies in a consistent and reproducible manner.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the isoquinoline scaffold has emerged as a powerful strategy in medicinal chemistry. This modification significantly enhances the pharmacological properties of the parent molecule, leading to compounds with improved metabolic stability, lipophilicity, and binding affinity for various biological targets.[1] This guide provides a comprehensive comparison of trifluoromethylated isoquinoline derivatives, focusing on their structure-activity relationships (SAR) as enzyme inhibitors and anticancer agents. Experimental data is presented to facilitate objective comparison, and detailed protocols for key biological assays are provided.

Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group imparts unique electronic and steric properties to the isoquinoline core. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. Furthermore, the CF3 group is metabolically stable and increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.[1]

Comparative Analysis of Biological Activity

Trifluoromethylated isoquinolines have demonstrated significant potential in two primary therapeutic areas: enzyme inhibition and oncology. The position of the CF3 group on the isoquinoline ring, along with other substitutions, plays a critical role in determining the biological activity and selectivity of these compounds.

Enzyme Inhibition: Phenylethanolamine N-Methyltransferase (PNMT)

A notable application of trifluoromethylated isoquinolines is the development of selective inhibitors for phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for the biosynthesis of adrenaline. The trifluoromethyl group at the 3-position of the 1,2,3,4-tetrahydroisoquinoline core has been shown to decrease affinity for the α(2)-adrenoceptor, thereby enhancing selectivity for PNMT.[1][2]

Table 1: Comparative Inhibitory Activity of 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines against PNMT [1]

CompoundPNMT Kᵢ (µM)α(2)-Adrenoceptor Kᵢ (µM)Selectivity (α₂ Kᵢ / PNMT Kᵢ)
14 Not SpecifiedNot Specified700
16 0.52>1000>1900

Data sourced from a comparative analysis of trifluoromethylated isoquinolines.[1]

Compound 16 demonstrates exceptional potency and selectivity for PNMT, highlighting the favorable impact of the 3-trifluoromethyl group.[1][2] The increased lipophilicity conferred by the CF3 group is also advantageous for penetration of the blood-brain barrier.[1][2]

Anticancer Activity

The anticancer potential of trifluoromethylated isoquinolines is an area of active investigation. Several derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines. While a comprehensive SAR study directly comparing a large series of trifluoromethylated isoquinolines is not yet available in the public domain, data from related compounds underscores their therapeutic promise. For instance, a 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative has shown significant antiproliferative activity in the MV4:11 human biphenotypic B myelomonocytic leukemia cell line with a GI50 of 38 nM.[3] Another study on trifluoromethylquinoline derivatives reported that 2,8-bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone displayed the highest cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60) with an IC50 of 10 ± 2.5 µM.[4]

Table 2: Cytotoxic Activity of Selected Trifluoromethylated Isoquinoline and Quinoline Derivatives

CompoundCancer Cell LineIC50 / GI50Reference
6-(Trifluoromethyl)isoquinolin-1(2H)-one derivativeMV4:11 (Leukemia)GI50: 38 nM[3]
2,8-Bis(trifluoromethyl)quinoline derivativeHL-60 (Leukemia)IC50: 10 ± 2.5 µM[4]
Quinoline-derived trifluoromethyl alcohol (Compound 2)Not specifiedLC50: 14.14 µM[5]

Signaling Pathways and Mechanisms of Action

Isoquinoline alkaloids are known to modulate several signaling pathways critical for cancer cell proliferation and survival, including the PI3K/Akt/mTOR, MEK/ERK, and p38 MAPK pathways.[1][6] While the precise mechanisms for many trifluoromethylated derivatives are still being elucidated, it is suggested that their anticancer effects are mediated through the inhibition of key kinases within these pathways.[1] For example, molecular docking studies of some trifluoromethylquinolines suggest they may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[1] Furthermore, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to inhibit the MEK/ERK and p38 MAPK signaling pathways in breast cancer cells.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation RAS RAS Growth_Factor_Receptor->RAS Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation_Survival p38_MAPK p38_MAPK p38_MAPK->Proliferation_Survival Trifluoromethylated_Isoquinoline Trifluoromethylated Isoquinolines Trifluoromethylated_Isoquinoline->PI3K Inhibition Trifluoromethylated_Isoquinoline->MEK Inhibition Trifluoromethylated_Isoquinoline->p38_MAPK Inhibition

Figure 1: Potential signaling pathways inhibited by trifluoromethylated isoquinolines.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are protocols for key assays used to evaluate the biological activity of trifluoromethylated isoquinolines.

In Vitro PNMT Inhibition Assay

This assay determines the inhibitory activity of compounds against phenylethanolamine N-methyltransferase.

Materials:

  • Purified PNMT enzyme

  • Phosphate buffer

  • Phenylethanolamine (substrate)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

  • Test compounds (trifluoromethylated isoquinolines)

  • Liquid scintillation counter

Procedure:

  • The assay is performed in a phosphate buffer containing the PNMT enzyme, phenylethanolamine, S-adenosyl-L-[methyl-¹⁴C]methionine, and various concentrations of the test compound.[1]

  • The reaction mixture is incubated at 37°C for a specified period.[1]

  • The reaction is then stopped.

  • The radiolabeled product is extracted and quantified using a liquid scintillation counter.[1]

  • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, and the inhibition constant (Kᵢ) is calculated.[1]

PNMT_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: - PNMT Enzyme - Substrate - Radiolabeled Cofactor - Test Compound Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Product Extract Radiolabeled Product Stop_Reaction->Extract_Product Quantify Quantify with Scintillation Counter Extract_Product->Quantify Calculate_Ki Calculate Kᵢ Value Quantify->Calculate_Ki

Figure 2: Workflow for the in vitro PNMT inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value.

Conclusion

The incorporation of a trifluoromethyl group is a highly effective strategy for optimizing the pharmacological properties of isoquinoline-based compounds. Trifluoromethylated isoquinolines have demonstrated significant promise as selective enzyme inhibitors and potent anticancer agents.[1] The position of the CF3 group is a key determinant of biological activity, as evidenced by the high selectivity of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines for PNMT. In the context of cancer, these compounds exert their effects through the modulation of critical signaling pathways. Further comparative studies are necessary to fully elucidate the structure-activity relationships and to identify the most promising candidates for continued therapeutic development. The experimental protocols provided herein offer a standardized framework for future investigations into this valuable class of molecules.

References

A Comparative Guide to the Synthesis of 1- and 3-Trifluoromethylated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry. The high electronegativity and lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of synthetic routes to two key isomers: 1- and 3-trifluoromethylated isoquinolines, offering a valuable resource for researchers in drug discovery and organic synthesis.

Synthesis of 1-Trifluoromethylated Isoquinolines

The preparation of 1-trifluoromethylated isoquinolines has been approached through several innovative strategies, primarily focusing on late-stage trifluoromethylation or the use of trifluoromethylated building blocks. Below is a comparison of prominent methods.

Key Synthetic Strategies for 1-Trifluoromethylated Isoquinolines
Synthetic MethodStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
Radical Trifluoromethylation of Isonitriles β-aryl-α-isocyano-acrylatesTogni reagent, Bu₄NI (initiator), 1,4-dioxane, 80 °C, 3 hModerate to ExcellentMetal-free, efficient construction of the isoquinoline core with concomitant trifluoromethylation.[2]Requires preparation of the isonitrile starting material.[2]
Silver-Catalyzed Intramolecular Aminofluorination AlkynesSilver catalystGoodCascade reaction providing a one-pot synthesis of fluorinated isoquinolines.[1][3]Limited to specific alkyne precursors.[3]
Copper-Catalyzed Reaction of Isoquinoline-N-Oxides Isoquinoline N-oxideTogni reagent, Cu(OTf)₂, DMAP, MeCN, 40 °C, 8-12 hNot specified in abstractsDirect C-H trifluoromethylation of the pre-formed isoquinoline core.[4]Requires preparation of the N-oxide and uses a copper catalyst.[4]
Experimental Protocol: Radical Trifluoromethylation of β-Aryl-α-isocyano-acrylates

This method, developed by Zhang and Studer, offers an efficient, metal-free approach to 1-trifluoromethylated isoquinolines.[2]

Procedure: A mixture of the respective β-aryl-α-isocyano-acrylate (1.0 equiv.), Togni reagent (1.2 equiv.), and Bu₄NI (5 mol%) in 1,4-dioxane is stirred at 80 °C for 3 hours.[2] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired 1-trifluoromethylated isoquinoline.[2]

Synthesis of 3-Trifluoromethylated Isoquinolines

The synthesis of 3-trifluoromethylated isoquinolines often involves the construction of the isoquinoline ring from precursors already containing the trifluoromethyl group.

Key Synthetic Strategy for 3-Trifluoromethylated Isoquinolines
Synthetic MethodStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
From N-Protected Benzylphosphonium Salts N-protected benzylphosphonium saltDBU, suitable solvent, reflux; then DDQ87High yielding and provides a direct route to the 3-substituted isomer.[1]Requires the synthesis of the phosphonium salt precursor and protection/deprotection steps.[1][5]
Experimental Protocol: Synthesis from N-Protected Benzylphosphonium Salts

This method provides a reliable route to 3-(trifluoromethyl)isoquinoline.[1][5]

Procedure: A mixture of the N-protected benzylphosphonium salt (1.0 equiv.) and DBU (2.0 equiv.) in a suitable solvent is stirred under reflux for a specified time.[1] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude dihydroisoquinoline is then treated with DDQ to afford the 3-(trifluoromethyl)isoquinoline. The product is purified by silica gel column chromatography.[1]

Visualizing the Synthetic Workflows

To further clarify the synthetic logic, the following diagrams illustrate the general workflows for the preparation of 1- and 3-trifluoromethylated isoquinolines.

G cluster_1 1-Trifluoromethylated Isoquinolines A1 β-Aryl-α-isocyano-acrylate B1 Radical Trifluoromethylation (Togni Reagent) A1->B1 C1 1-Trifluoromethylated Isoquinoline B1->C1 D1 Alkyne E1 Silver-Catalyzed Intramolecular Aminofluorination D1->E1 E1->C1 F1 Isoquinoline N-Oxide G1 Copper-Catalyzed Trifluoromethylation F1->G1 G1->C1 G cluster_2 3-Trifluoromethylated Isoquinolines A2 N-Protected Benzylphosphonium Salt B2 Cyclization/Oxidation (DBU, DDQ) A2->B2 C2 3-Trifluoromethylated Isoquinoline B2->C2

References

In vitro efficacy of novel WDR5 inhibitors compared to known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel and established inhibitors targeting WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein that plays a central role in gene regulation, primarily through its interaction with the Mixed Lineage Leukemia (MLL) complex and the oncoprotein MYC. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This document summarizes quantitative data, details key experimental protocols, and illustrates the signaling pathways involving WDR5.

Data Presentation: Quantitative Comparison of WDR5 Inhibitors

The following tables summarize the in vitro efficacy of several known standard and novel WDR5 inhibitors. The data is compiled from various studies to provide a comparative overview.

Table 1: Biochemical Activity of WDR5 Inhibitors
InhibitorTypeTarget Binding (Ki/Kd)HMT Activity (IC50)Assay Method(s)
OICR-9429 Standard (Small Molecule)Kd: 24 nM (SPR), 52 nM (ITC), 93 nMNot ReportedSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[1][2]
MM-589 Standard (Peptidomimetic)Ki: < 1 nM12.7 nMNot Specified[1][3][4]
C16 Novel (Small Molecule)Picomolar rangeLow nanomolarTime-Resolved Fluorescence Energy Transfer (TR-FRET)[5]
Compound 19 Novel (WBM Site Inhibitor)KD: 36.8 µMNot ApplicableSurface Plasmon Resonance (SPR)[3][6]
MM-102 Standard (Peptidomimetic)Not ReportedInhibits MLL1 HMT activityNot Specified[5]
Piribedil Repurposed DrugNot ReportedDisrupts MLL1-WDR5 interactionNot Specified[5]
Table 2: Cellular Activity of WDR5 Inhibitors
InhibitorCell Line(s)Cancer TypeCellular Potency (GI50/IC50/EC50)Assay Type
OICR-9429 MV4;11, MOLM-13Acute Myeloid LeukemiaGI50: < 50 nMProliferation Assay[7]
MM-589 MV4-11Acute Myeloid LeukemiaIC50: 0.25 µMCell Growth Assay[1]
C16 Glioblastoma CSCsGlioblastomaIC50: 0.4 - 6.6 µMCell Viability Assay[5]
Compound 19 IMR32, LAN5NeuroblastomaEC50: 12.34 µM, 14.89 µMProliferation Assay[6]
Wdr5-IN-8 Human Acute Leukemia Cell LinesAcute LeukemiaIC50: 15.5 nMProliferation Assay[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving WDR5 and a typical experimental workflow for evaluating WDR5 inhibitors.

WDR5_Signaling_Pathway cluster_MLL WDR5-MLL Complex cluster_MYC WDR5-MYC Interaction cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition WDR5_MLL WDR5 WRAD_complex WRAD Complex WDR5_MLL->WRAD_complex forms MLL1 MLL1 Histone_H3 Histone H3 MLL1->Histone_H3 methylates RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 WRAD_complex->MLL1 associates with WDR5_MYC WDR5 MYC_MAX MYC-MAX Heterodimer WDR5_MYC->MYC_MAX recruits to chromatin MYC MYC MYC->MYC_MAX MAX MAX MAX->MYC_MAX Chromatin Chromatin MYC_MAX->Chromatin binds H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Gene_Activation Target Gene Activation H3K4me3->Gene_Activation Cell_Proliferation Cell Proliferation & Survival Gene_Activation->Cell_Proliferation Chromatin->Gene_Activation WIN_Inhibitor WIN Site Inhibitors (OICR-9429, MM-589, C16) WIN_Inhibitor->WDR5_MLL disrupt WBM_Inhibitor WBM Site Inhibitors (Compound 19) WBM_Inhibitor->WDR5_MYC disrupt

Caption: WDR5 signaling pathways and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (Binding Affinity) Cell_Viability Cell Viability/Proliferation (e.g., CellTiter-Glo) TR_FRET->Cell_Viability HMT_Assay HMT Assay (Enzymatic Activity) HMT_Assay->Cell_Viability Target_Engagement Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement Western_Blot Western Blot (H3K4me3 levels) Cell_Viability->Western_Blot Data_Analysis Data Analysis (IC50/Ki Determination) Target_Engagement->Data_Analysis Western_Blot->Data_Analysis Start Compound Synthesis & Characterization Start->TR_FRET Start->HMT_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for WDR5 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on specific reagents and equipment.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from a WDR5 binding partner, such as MLL1.

Materials:

  • Recombinant His-tagged WDR5 protein

  • FITC-labeled MLL1 peptide (or other suitable fluorescently labeled WIN-motif peptide)

  • Europium-labeled anti-His antibody (Donor)

  • ULight-labeled anti-FITC antibody (or other corresponding acceptor)

  • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT

  • 384-well low-volume, non-binding microplates

  • Test compounds serially diluted in DMSO and then in Assay Buffer

Procedure:

  • In a 384-well plate, add 5 µL of the diluted test compound.[8]

  • Add 5 µL of a pre-mixed solution of WDR5 protein and Europium-labeled anti-His antibody to each well.[8]

  • Add 5 µL of FITC-labeled MLL1 peptide to each well.[8]

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[8]

  • Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FITC).[8]

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.[8]

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of the MLL complex, for which WDR5 is an essential component.

Materials:

  • Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)

  • Histone H3 peptide or recombinant histone H3 as a substrate

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor

  • HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol

  • Test compounds serially diluted

  • Scintillation cocktail and filter plates or other method for detecting 3H incorporation

Procedure:

  • Set up reactions in a 96-well plate.

  • To each well, add the HMT Assay Buffer, the reconstituted MLL1 core complex, and the histone H3 substrate.

  • Add the serially diluted test compounds or vehicle control to the respective wells.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Plot the measured counts per minute (CPM) against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • Test compounds serially diluted

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

Procedure:

  • Seed cells into the opaque-walled multiwell plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[9]

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 or GI50 value.

References

Benchmarking antiproliferative activity against established anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative activity of a novel investigational compound, "Antiproliferative Agent-5," against established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The data presented is based on in-vitro studies using various human cancer cell lines. All experimental data is supported by detailed protocols to ensure reproducibility.

Data Presentation: Comparative Antiproliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Antiproliferative Agent-5 and standard anticancer drugs across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)Citation
Antiproliferative Agent-5 1.69 µM (average)Data not availableData not availableData not available[1]
Doxorubicin 2.5 µM> 20 µM2.9 µM12.2 µM[2]
Paclitaxel Data not available9.4 µM (median, 24h)Data not availableData not available
Cisplatin Data not availableData not availableData not availableSee note[3]

Note on Cisplatin data: A meta-analysis of studies on HepG2 cells showed a wide range of IC50 values, highlighting the variability in experimental conditions.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10,000–100,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4][5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Incubate for 4 hours at 37°C and then read the absorbance at 570 nm using a microplate reader.[5]

SRB (Sulforhodamine B) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[6]

  • Staining: Wash the plates with 1% acetic acid to remove excess TCA. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[6]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[6]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[7][8]

  • Cell Seeding and Treatment: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates). Add the test compound and incubate.[7]

  • Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Luminescence Reading: Measure the luminescence using a luminometer.[10]

Mandatory Visualizations

Signaling Pathway: Simplified MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Many anticancer drugs target components of this pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: Antiproliferative Assay

The following diagram outlines a typical workflow for assessing the antiproliferative activity of a test compound.

Antiproliferative_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation viability_assay 6. Cell Viability Assay (MTT, SRB, or CellTiter-Glo) incubation->viability_assay data_acq 7. Data Acquisition (Absorbance/Luminescence) viability_assay->data_acq ic50 8. IC50 Calculation data_acq->ic50

Caption: A standard workflow for in-vitro antiproliferative assays.

Logical Relationship: Comparison of Viability Assays

This diagram illustrates the fundamental principles and outputs of the three described cell viability assays.

Assay_Comparison cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ctg CellTiter-Glo Assay mtt_principle Principle: Metabolic Activity (Mitochondrial Dehydrogenases) mtt_output Output: Absorbance (Formazan) mtt_principle->mtt_output srb_principle Principle: Total Protein Content srb_output Output: Absorbance (Bound Dye) srb_principle->srb_output ctg_principle Principle: ATP Content (Metabolically Active Cells) ctg_output Output: Luminescence ctg_principle->ctg_output Viable_Cells Viable Cells Viable_Cells->mtt_principle Viable_Cells->srb_principle Viable_Cells->ctg_principle

Caption: A comparison of the principles of different viability assays.

References

Comparative Analysis of 6-(Trifluoromethyl)isoquinoline's Potential Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential kinase selectivity profile of 6-(Trifluoromethyl)isoquinoline. Due to the limited availability of direct kinase screening data for this specific compound, this guide leverages data from structurally related isoquinoline-based kinase inhibitors to offer a predictive comparison. The primary biological target identified for 6-(Trifluoromethyl)isoquinolin-1(2H)-one is the WD repeat-containing protein 5 (WDR5), a scaffold protein involved in histone methylation, rather than a protein kinase.[1][2] However, the isoquinoline scaffold is a well-established pharmacophore in numerous kinase inhibitors.[3][4] This guide presents a summary of kinase inhibition by representative isoquinoline compounds, detailed experimental protocols for kinase activity assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Kinase Inhibition Profile

While direct kinase inhibition data for this compound is not publicly available, the following table summarizes the kinase selectivity for other representative isoquinoline-based compounds to provide a contextual framework. This data illustrates the potential for compounds with this scaffold to inhibit various kinases.

Kinase TargetRepresentative Isoquinoline InhibitorIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Tyrosine Kinases
ABL1Representative 4-Substituted Isoquinoline45% inhibition @ 1µMStaurosporine98% inhibition @ 1µM
SRCRepresentative 4-Substituted Isoquinoline60% inhibition @ 1µMStaurosporine99% inhibition @ 1µM
EGFRRepresentative 4-Substituted Isoquinoline30% inhibition @ 1µMStaurosporine95% inhibition @ 1µM
HER2Representative 4-Substituted Isoquinoline25% inhibition @ 1µMStaurosporine92% inhibition @ 1µM
VEGFR2Representative 4-Substituted Isoquinoline55% inhibition @ 1µMStaurosporine97% inhibition @ 1µM
Serine/Threonine Kinases
HaspinPyrazolo[3,4-g]isoquinoline (1b)57Staurosporine-
CLK1Pyrazolo[3,4-g]isoquinoline (1b)---
DYRK1APyrazolo[3,4-g]isoquinoline (2c)---
CDK9Pyrazolo[3,4-g]isoquinoline (1b)---

Note: The data for the "Representative 4-Substituted Isoquinoline" is presented as percent inhibition at a fixed concentration and is intended to be illustrative of the potential for this class of compounds to interact with kinases.[3] The data for Pyrazolo[3,4-g]isoquinolines provides specific IC₅₀ values for a different isoquinoline scaffold.[5] Staurosporine is a non-selective kinase inhibitor included for comparison.

Experimental Protocols

A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol can be adapted to assess the inhibitory activity of this compound against a panel of kinases.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at a concentration close to the Kₘ for the specific kinase)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • In the wells of a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Visualizations

The following diagrams illustrate the primary signaling pathway of the known target of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and a typical workflow for a kinase inhibition assay.

WDR5_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 interacts with Histone_H3 Histone H3 MLL1->Histone_H3 methylates H3K4me3 H3K4me3 Histone_H3->H3K4me3 at Lysine 4 Target_Genes Target Genes (e.g., HOX genes) H3K4me3->Target_Genes activates Transcription Gene Transcription Target_Genes->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Inhibitor This compound Inhibitor->WDR5 inhibits interaction

Caption: WDR5-MLL1 signaling pathway and the point of inhibition.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Kinase_Reaction_Setup Prepare Kinase/ Substrate Mix Start->Kinase_Reaction_Setup Incubation Pre-incubate Kinase & Compound Compound_Prep->Incubation Kinase_Reaction_Setup->Incubation Reaction_Start Initiate Reaction with ATP/Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction & Deplete ATP Reaction_Incubation->Reaction_Stop Signal_Generation Add Detection Reagent Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of related isoquinolinone compounds, supported by experimental data. The isoquinolinone scaffold is a key feature in many compounds with demonstrated anticancer properties.

This guide summarizes quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic activity of a series of substituted isoquinolin-1(2H)-one derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented below is compiled from studies on 3-acyl isoquinolin-1(2H)-ones and 3-aminoisoquinolin-1(2H)-ones, highlighting the structure-activity relationship of these compounds.

Compound IDBase StructureR GroupCell LineIC50 (µM)
Series 1: 3-Acyl Isoquinolin-1(2H)-ones
4f3-acyl isoquinolin-1(2H)-oneVariesA549 (Lung Carcinoma)Potent Activity
4f3-acyl isoquinolin-1(2H)-oneVariesMCF-7 (Breast Adenocarcinoma)Potent Activity
Series 2: 3-Amino Isoquinolin-1(2H)-ones
103-aminoisoquinolin-1(2H)-oneHetarylaminoVariousActive
113-aminoisoquinolin-1(2H)-oneHetarylaminoVariousActive
123-aminoisoquinolin-1(2H)-one1,3-thiazol-2-ylaminoVariousMost Potent
Series 3: Biphenyl-Substituted Isoquinolin-1-ones
73-Biphenyl-N-methylisoquinolin-1-oneBiphenyl5 Human Cancer Cell LinesMost Potent in series

Experimental Protocols

The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

MTT Assay for Cytotoxicity

1. Principle: This assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Test compounds (isoquinolinone derivatives)
  • Human cancer cell lines (e.g., A549, MCF-7)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
  • 96-well plates
  • Humidified incubator (37°C, 5% CO2)
  • Microplate reader

3. Procedure:

Signaling Pathways and Experimental Workflow

Signaling Pathway for Isoquinolinone-Induced Apoptosis

Isoquinolinone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases. Furthermore, the mitogen-activated protein kinase (MAPK) pathway is often implicated in the cellular response to these compounds.[1]

G cluster_stimulus Cellular Stress cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Isoquinolinone Isoquinolinone MEK MEK Isoquinolinone->MEK inhibits p38 p38 Isoquinolinone->p38 inhibits Bcl2 Bcl2 Isoquinolinone->Bcl2 downregulates Bax Bax Isoquinolinone->Bax upregulates ERK ERK MEK->ERK Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c Bax->Mitochondrion promotes release of Cytochrome c Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Isoquinolinone-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

The process of evaluating the cytotoxic potential of novel compounds involves a systematic workflow, from initial compound preparation to final data analysis.

G Compound_Preparation Compound Preparation (Stock Solutions) Compound_Treatment Treatment of Cells with Compound Dilutions Compound_Preparation->Compound_Treatment Cell_Culture Cell Line Maintenance & Seeding Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

Validating PARP-1 Inhibition: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a significant milestone in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1] The central principle behind their efficacy is synthetic lethality , a state where the simultaneous loss of two gene functions is lethal to a cell, while the loss of either one alone is not.[2][3] This guide provides a comparative analysis of the primary mechanisms of action of PARP inhibitors, focusing on the experimental validation of PARP-1 inhibition and the critical concept of PARP trapping.

Primary Mechanism: Catalytic Inhibition and Synthetic Lethality

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][5] When PARP-1 detects an SSB, it binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[6][7] This process recruits other DNA repair factors to the site of damage.[6]

PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, thereby blocking its catalytic activity.[8][9] In cancer cells with a compromised homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., due to BRCA1/2 mutations), this inhibition becomes critical. Unrepaired SSBs accumulate and, during DNA replication, can lead to the collapse of replication forks, generating more severe DSBs.[10][11] Since the HR pathway is deficient, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[10][12]

G cluster_normal Normal Cell (Functional HR) cluster_brca BRCA-deficient Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1_norm PARP-1 Activation SSB->PARP1_norm BER Base Excision Repair (BER) PARP1_norm->BER Repair_norm DNA Repair & Cell Survival BER->Repair_norm Replication_norm DNA Replication DSB_norm Double-Strand Break (DSB) Replication_norm->DSB_norm Replication Fork Collapse HR_norm Homologous Recombination (HR) DSB_norm->HR_norm HR_norm->Repair_norm SSB_brca DNA Single-Strand Break (SSB) PARP1_inhib PARP-1 Inhibition SSB_brca->PARP1_inhib PARPi PARP Inhibitor PARPi->PARP1_inhib BER_blocked BER Blocked PARP1_inhib->BER_blocked SSB_acc SSB Accumulation BER_blocked->SSB_acc Replication_brca DNA Replication SSB_acc->Replication_brca DSB_brca DSB Accumulation Replication_brca->DSB_brca Replication Fork Collapse HR_def Deficient HR DSB_brca->HR_def Death Cell Death HR_def->Death

Caption: The principle of synthetic lethality in BRCA-deficient cells.

Advanced Mechanism: PARP Trapping on DNA

Beyond simple catalytic inhibition, a more potent mechanism of action for many PARP inhibitors is "PARP trapping".[13] This process involves the stabilization of the PARP-1 enzyme on the DNA at the site of a break.[14][15] The resulting PARP-DNA complex is more cytotoxic than the accumulation of unrepaired SSBs alone, as it physically obstructs DNA replication and repair machinery.[13][14]

This obstruction leads to stalled replication forks, which can collapse and generate DSBs.[11][16] The potency of PARP trapping varies significantly among different inhibitors and is a critical determinant of their overall antitumor efficacy.[14][17] It is now understood that the cytotoxicity of PARP inhibitors correlates more strongly with their trapping efficiency than with their catalytic inhibitory potency.[11]

G cluster_trapping PARP Trapping Mechanism SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 binds Complex Trapped PARP-DNA Complex PARP1->Complex PARPi PARP Inhibitor PARPi->Complex stabilizes Stall Replication Fork Stalling & Collapse Complex->Stall obstructs Replication Replication Fork Replication->Stall DSB Double-Strand Break (DSB) Stall->DSB CellDeath Cell Death in HR-deficient Cells DSB->CellDeath

Caption: PARP inhibitors trap PARP-1 on DNA, leading to replication stress.

Comparative Efficacy of Clinical PARP Inhibitors

The clinical utility of PARP inhibitors is dictated by both their ability to inhibit PARP's catalytic activity and their potency at trapping PARP on DNA. Talazoparib is recognized as the most potent PARP trapper, significantly more so than other approved inhibitors.[8][11]

InhibitorTarget(s)IC50 (nM)PARP Trapping Potency
Olaparib PARP1, PARP2~1-5[13]Moderate[11][13][17]
Rucaparib PARP1, PARP2, PARP3~1.6Moderate[11]
Niraparib PARP1, PARP2~3.8High[11][14]
Talazoparib PARP1, PARP2~0.57[13]Very High[8][11][17]
Veliparib PARP1, PARP2~2.9-5.2Low / Weak[11][14][17]
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzymatic activity in vitro and can vary based on assay conditions. Trapping potency is a relative comparison based on preclinical studies.[11][13][14]

Experimental Protocols for Validating PARP-1 Inhibition

Accurate validation of a PARP inhibitor's mechanism of action requires a combination of biochemical and cell-based assays.

PARP1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme.

  • Principle: A recombinant PARP-1 enzyme is activated by a DNA substrate (e.g., nicked DNA). The assay quantifies the synthesis of poly(ADP-ribose) (PAR) chains from the substrate NAD+. Inhibition is measured by a decrease in PAR production or NAD+ consumption.[5][13]

  • Methodology:

    • Recombinant human PARP-1 enzyme is incubated with a DNA substrate to activate it.

    • The test inhibitor is added at various concentrations.

    • The reaction is initiated by adding NAD+.

    • After a set incubation period, the reaction is stopped.

    • The amount of PAR produced is quantified, typically using an antibody-based method like ELISA or by measuring NAD+ depletion with a coupled enzymatic assay.[13][18]

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[13]

G cluster_workflow Enzymatic Activity Assay Workflow A 1. Incubate PARP-1 with Nicked DNA B 2. Add Test Inhibitor (Serial Dilutions) A->B C 3. Initiate Reaction with NAD+ B->C D 4. Stop Reaction C->D E 5. Quantify PAR (e.g., ELISA) D->E F 6. Calculate IC50 E->F

Caption: Workflow for a PARP-1 enzymatic activity assay.
PARP Trapping Assay

This assay is crucial for determining the ability of an inhibitor to stabilize the PARP-DNA complex.

  • Principle: This assay quantifies the amount of PARP enzyme retained on a DNA substrate in the presence of an inhibitor. Cellular fractionation or fluorescence polarization can be used. In the cellular method, cells are treated with the inhibitor, and the chromatin-bound fraction of proteins is isolated and analyzed for PARP-1 levels.[6][14]

  • Methodology (Cellular Fractionation):

    • Culture cells and treat with the PARP inhibitor and a DNA-damaging agent (e.g., MMS) to induce SSBs.

    • Lyse the cells and separate the cellular components into soluble and chromatin-bound fractions via centrifugation.

    • Isolate proteins from the chromatin-bound fraction.

    • Use Western blotting to detect and quantify the amount of PARP-1 in the chromatin fraction.[14]

    • An increased amount of chromatin-bound PARP-1 in inhibitor-treated cells compared to controls indicates trapping.[14]

G cluster_workflow PARP Trapping Assay Workflow (Cellular) A 1. Treat Cells with Inhibitor + DNA Damaging Agent B 2. Lyse Cells & Separate Soluble vs. Chromatin Fractions A->B C 3. Isolate Proteins from Chromatin Fraction B->C D 4. Quantify PARP-1 via Western Blot C->D E 5. Compare to Control D->E

Caption: Workflow for a cellular PARP trapping assay.
Cellular Viability and DNA Damage Assays

These assays confirm the downstream biological consequences of PARP inhibition in a cellular context.

  • Principle: To assess the synthetic lethal effect, the viability of DNA repair-deficient (e.g., BRCA-mutant) and proficient cells is compared after treatment with the PARP inhibitor. The induction of DSBs is a key marker of the desired cytotoxic effect.

  • Methodology (γH2AX Immunofluorescence):

    • Grow cells (e.g., BRCA-deficient and wild-type) on coverslips and treat with the PARP inhibitor.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[1]

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize and quantify the formation of γH2AX foci using fluorescence microscopy. An increase in foci indicates an increase in DSBs.[1]

Off-Target Considerations

While PARP-1 is the primary target, it is important to note that some PARP inhibitors exhibit off-target activity against other PARP family members or protein kinases.[11][19] For instance, niraparib and rucaparib have been shown to inhibit kinases like DYRK1s and CDK16 at clinically achievable concentrations.[8][19] These off-target effects could contribute to both the therapeutic efficacy and the adverse event profile of the drugs, such as nausea or hypertension, and should be considered during drug development.[20][21]

References

Safety Operating Guide

Proper Disposal of 6-(Trifluoromethyl)isoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-(Trifluoromethyl)isoquinoline, a fluorinated heterocyclic compound, is essential for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks and ensuring responsible chemical waste management.

Hazard Identification and Assessment

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound is not publicly available, related compounds with trifluoromethyl and isoquinoline moieties exhibit significant health hazards. Based on analogous compounds, this compound should be handled as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or toxic upon exposure.[1]
Skin Corrosion/Irritation May cause skin irritation.[1]
Eye Damage/Irritation May cause serious eye irritation.[1]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).[2]
Eye Protection Safety goggles and a face shield.[2]
Body Protection Laboratory coat; apron or coveralls if necessary.[2]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[2][3]
Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] The primary method for disposal is to send it to an approved waste disposal plant.[1] Do not discharge to sewer systems or dispose of in regular trash. [3][5]

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate this compound waste for proper disposal.

Materials:

  • Designated hazardous waste container (compatible material, e.g., plastic).[6]

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE).

  • Chemical fume hood.

Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7] The container must be in good condition and compatible with the chemical.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[7] Do not use abbreviations or chemical formulas.[7]

  • Waste Collection:

    • All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]

    • Solid Waste: Carefully transfer the solid chemical waste into the designated hazardous waste container. Avoid generating dust.[2]

    • Liquid Waste (Solutions): Carefully pour the liquid waste into the designated liquid hazardous waste container. Avoid splashes.[2] Keep aqueous and organic solvent waste streams separate.[2]

  • Container Sealing: Securely seal the container when not in use.[2] Containers should not be filled beyond the neck or should have at least one-inch of headroom to allow for expansion.[8]

  • Segregation: Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep halogenated and non-halogenated solvent wastes separate.[9] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[8]

Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area, which must be at or near the point of generation.[6][8]

  • Inspections: The SAA must be inspected weekly for any signs of leakage from the containers.[8]

  • Time Limits: Partially filled containers may remain in an SAA for up to one year.[8] Once a container is full, it must be removed from the SAA within three days.[8]

Emergency Procedures: Spill Response

In the event of a spill, immediate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill.[2] For solid spills, carefully sweep up the material.[3]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any absorbent into a designated hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6][9] Do not transport hazardous waste yourself.[9] The material will be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Disposal Workflow Diagram

G A Preparation & Handling (Wear full PPE in a fume hood) B Waste Collection & Segregation (Use labeled, dedicated container for halogenated waste) A->B C Interim Storage (Secure in Satellite Accumulation Area) B->C D Final Disposal (Arrange for professional pickup) C->D E Transfer to an Approved Waste Disposal Facility D->E

References

Personal protective equipment for handling 6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-(Trifluoromethyl)isoquinoline in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical compound.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following recommendations are based on data from structurally similar compounds and general best practices for handling halogenated organic compounds.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled with care, assuming potential hazards such as being harmful if swallowed, causing skin and eye irritation, and being harmful if inhaled.[2][3] A comprehensive suite of PPE is mandatory for all personnel handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double-gloving is advised. Gloves should be inspected before use and changed frequently, especially if contaminated.[2][4]
Eyes/Face Safety goggles and face shieldMust be worn at all times. A face shield offers additional protection against splashes and aerosols.[2][4]
Body Disposable gown or lab coatA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4]
Feet Shoe coversDisposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory.[4]
Respiratory N95 respirator or higherA properly fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, or in case of a spill, a chemical cartridge-type respirator may be necessary.[4][5]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

1. Preparation and Weighing:

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

  • Avoid generating dust. If the compound is a fine powder, handle it with extra caution.

2. Dissolution:

  • Add the desired solvent to the vessel containing the weighed compound.

  • Gently swirl or stir the mixture to facilitate dissolution.

  • Ensure the container is appropriately capped or covered to prevent splashes and solvent evaporation.

3. Transfers:

  • When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills.

  • Conduct all transfers within the fume hood.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Properly doff and dispose of all single-use PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][6]

Waste Type Container Disposal Protocol
Solid Waste Labeled, sealed containerAll solid waste, including contaminated weigh boats and PPE, must be collected in a designated, clearly labeled hazardous waste container.[4]
Liquid Waste Labeled, sealed container for halogenated organic wasteSolutions containing this compound should be collected in a specific waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[6][7][8]
Sharps Puncture-resistant sharps containerAny needles, scalpels, or other sharp instruments that have come into contact with the compound must be disposed of in a designated sharps container.[4]

All hazardous waste must be disposed of through a licensed hazardous waste management company, adhering to all local, state, and federal regulations.[4] Incineration is a common disposal method for halogenated organic waste.[6][8][9]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal_types Waste Segregation prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose_waste Segregate & Dispose Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff & Dispose PPE cleanup_dispose_waste->cleanup_doff_ppe waste_solid Solid Waste cleanup_dispose_waste->waste_solid waste_liquid Halogenated Liquid cleanup_dispose_waste->waste_liquid waste_sharps Sharps cleanup_dispose_waste->waste_sharps cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.